4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[4-(4-chlorophenyl)sulfonylphenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2O4S2/c25-19-5-13-23(14-6-19)31(27,28)21-9-1-17(2-10-21)18-3-11-22(12-4-18)32(29,30)24-15-7-20(26)8-16-24/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUNPRDEUXITBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348341 | |
| Record name | 4,4'-Bis(4-chlorobenzene-1-sulfonyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22287-56-5 | |
| Record name | 4,4′-Bis[(4-chlorophenyl)sulfonyl]-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22287-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Bis(4-chlorobenzene-1-sulfonyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
This guide provides a comprehensive overview and a detailed protocol for the synthesis of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl, a symmetrical aromatic sulfone. The content is structured to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction and Significance
This compound is a sulfur-containing organic building block with a rigid, well-defined structure. Its molecular framework, featuring a central biphenyl core symmetrically substituted with two (4-chlorophenyl)sulfonyl groups, imparts properties that are of interest in the development of novel polymers, and potentially as an intermediate in the synthesis of more complex molecules. The sulfone group is a key structural motif in many high-performance polymers, conferring thermal stability and specific solubility characteristics. Furthermore, diaryl sulfones are important pharmacophores in medicinal chemistry.[1] This guide will focus on the most direct and established synthetic route to this molecule: the Friedel-Crafts bis-sulfonylation of biphenyl.
The Synthetic Pathway: A Mechanistic Perspective
The synthesis of this compound is achieved via a double Friedel-Crafts sulfonylation reaction. This classic electrophilic aromatic substitution reaction involves the reaction of an aromatic ring (biphenyl) with a sulfonyl chloride (4-chlorobenzenesulfonyl chloride) in the presence of a Lewis acid catalyst.
The Role of the Lewis Acid Catalyst
The key to the Friedel-Crafts reaction is the generation of a potent electrophile. In this synthesis, a Lewis acid, such as anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is employed. The Lewis acid coordinates to the chlorine atom of the sulfonyl chloride, polarizing the S-Cl bond and generating a highly electrophilic sulfonylium cation or a reactive complex. This electrophile is then capable of attacking the electron-rich biphenyl ring.[2][3][4]
The Reaction Mechanism
The overall reaction proceeds in two main stages, as depicted in the diagram below:
-
Generation of the Electrophile: The Lewis acid (e.g., FeCl₃) reacts with 4-chlorobenzenesulfonyl chloride to form a highly reactive electrophilic species.
-
Electrophilic Aromatic Substitution: The biphenyl molecule, acting as the nucleophile, attacks the electrophilic sulfur atom. The biphenyl ring is activated towards electrophilic substitution, and the substitution occurs preferentially at the para-positions (4 and 4') due to steric and electronic factors. The reaction proceeds in two successive steps to attach the sulfonyl groups to both phenyl rings of the biphenyl core.
-
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to regenerate the aromaticity of the ring, yielding the final product.
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, a dropping funnel, and a thermometer. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
Charging the Flask: To the flask, add biphenyl (7.71 g, 0.05 mol) and anhydrous ferric chloride (17.84 g, 0.11 mol). Add 100 mL of dichloromethane (DCM) as the solvent.
-
Initial Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
Addition of Reactant: In a separate beaker, dissolve 4-chlorobenzenesulfonyl chloride (23.22 g, 0.11 mol) in 50 mL of DCM. Transfer this solution to the dropping funnel.
-
Reaction Execution: Add the 4-chlorobenzenesulfonyl chloride solution dropwise to the stirred biphenyl suspension over a period of 60-90 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-18 hours.
-
Work-up and Quenching: Carefully and slowly pour the reaction mixture into a 500 mL beaker containing 200 g of crushed ice and 50 mL of 2M hydrochloric acid. This will quench the reaction and dissolve the iron salts. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Washing: Combine the organic extracts and wash successively with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/toluene mixture, to yield pure this compound as a white to off-white solid.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: The pure compound has a reported melting point of 278-280 °C. A sharp melting point range is indicative of high purity.
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
FTIR: To identify the characteristic sulfonyl (S=O) stretching vibrations.
-
Mass Spectrometry: To confirm the molecular weight (503.42 g/mol ).
-
Safety and Hazard Considerations
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Chlorobenzenesulfonyl Chloride: Corrosive and reacts with water. Handle with care.
-
Anhydrous Ferric Chloride: Corrosive and hygroscopic. Avoid contact with skin and moisture.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Minimize inhalation and skin contact.
-
Hydrochloric Acid: Corrosive. Handle with appropriate care.
-
GHS Hazards for the Final Product: this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [5]
Conclusion
The Friedel-Crafts bis-sulfonylation of biphenyl offers a reliable and direct route to this compound. Careful control of reaction conditions, particularly the exclusion of moisture and management of the reaction temperature, is crucial for achieving a good yield and high purity of the final product. The protocol described in this guide provides a solid foundation for the successful synthesis of this valuable chemical building block.
References
-
Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435–18488. [Link]
- GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. (n.d.).
- CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride. (n.d.).
- US4983773A - Preparation of bis-(4-chlorophenyl) sulfone. (n.d.).
-
PubChem. (n.d.). 4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
Sources
- 1. US4983773A - Preparation of bis-(4-chlorophenyl) sulfone - Google Patents [patents.google.com]
- 2. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 5. 4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl | C24H16Cl2O4S2 | CID 635646 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has underscored the critical importance of a comprehensive understanding of a molecule's physicochemical properties in the successful design and execution of research and development projects. This guide is dedicated to providing an in-depth technical overview of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl, a molecule of significant interest in materials science and as a potential scaffold in medicinal chemistry. Our approach transcends a simple recitation of data, aiming instead to provide a holistic understanding of the causality behind its properties and the experimental methodologies for their characterization. Every piece of information herein is presented with the intent to empower researchers to confidently utilize this compound in their work.
Molecular Identity and Structure
This compound is a symmetrical aromatic sulfone. The core of the molecule is a biphenyl unit, with each of the 4 and 4' positions substituted with a (4-chlorophenyl)sulfonyl group. This substitution pattern results in a highly aromatic and rigid structure, which profoundly influences its physical and chemical properties.
Table 1: Compound Identification
| Parameter | Value | Source |
| IUPAC Name | 1-chloro-4-[[4-[4-[(4-chlorophenyl)sulfonyl]phenyl]phenyl]sulfonyl]benzene | PubChem[1] |
| CAS Number | 22287-56-5 | Sigma-Aldrich, ChemicalBook[2] |
| Molecular Formula | C₂₄H₁₆Cl₂O₄S₂ | PubChem[1] |
| Molecular Weight | 503.42 g/mol | Sigma-Aldrich |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl | PubChem[1] |
| InChI Key | OZUNPRDEUXITBO-UHFFFAOYSA-N | Sigma-Aldrich |
Physicochemical Properties
The physicochemical properties of this compound are largely dictated by its molecular structure. The presence of two sulfonyl groups and two chlorine atoms introduces significant polarity and the potential for intermolecular interactions, while the large, rigid biphenyl core contributes to its high melting point and low solubility in many common solvents.
Table 2: Key Physicochemical Properties
| Property | Value | Experimental/Predicted | Source |
| Appearance | Off-white to light brown solid | Experimental | ChemicalBook[2] |
| Melting Point | 278-280 °C | Experimental | Sigma-Aldrich, ChemicalBook[2] |
| Boiling Point | 685.0 ± 55.0 °C | Predicted | ChemicalBook[2] |
| Density | 1.416 ± 0.06 g/cm³ | Predicted | ChemicalBook[2] |
| XLogP3 | 7.2 | Computed | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | Computed | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | Computed | PubChem[1] |
| Rotatable Bond Count | 5 | Computed | PubChem[1] |
Solubility Profile
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The ¹H NMR spectrum is expected to be complex due to the presence of four distinct aromatic rings. The protons on the biphenyl core and the chlorophenyl rings will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The symmetry of the molecule will simplify the spectrum to some extent. Protons ortho to the sulfonyl groups will be shifted downfield due to the electron-withdrawing nature of the SO₂ group.
-
¹³C NMR: The ¹³C NMR spectrum will show a number of signals in the aromatic region (typically δ 120-150 ppm). The carbon atoms directly attached to the sulfonyl groups and the chlorine atoms will have distinct chemical shifts. The quaternary carbons of the biphenyl linkage will also be identifiable.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The spectrum of this compound will be characterized by strong absorptions corresponding to the sulfonyl group.
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1320 and ~1150 | Asymmetric and Symmetric SO₂ stretching | Sulfonyl (SO₂) |
| ~1580 and ~1480 | C=C stretching | Aromatic rings |
| ~1090 | C-S stretching | Aryl sulfone |
| ~830 | C-H out-of-plane bending | 1,4-disubstituted benzene |
| ~750 | C-Cl stretching | Aryl chloride |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used. The molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the C-S and S-O bonds, as well as loss of the chlorophenyl groups.
Experimental Protocols
The following sections detail the experimental workflows for determining the key physicochemical properties of this compound.
Melting Point Determination
The high melting point of this compound necessitates the use of a high-temperature melting point apparatus.
Solubility Determination (Shake-Flask Method)
This method is a standard for determining the equilibrium solubility of a solid in a given solvent.
Applications and Relevance
The primary application of this compound is as a monomer in the synthesis of high-performance polymers, particularly poly(arylene ether sulfone)s (PAES).[3] These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in demanding environments, such as in the aerospace, automotive, and electronics industries. The biphenyl unit in the polymer backbone imparts rigidity and enhances the glass transition temperature of the resulting material.
In the context of drug development, the diaryl sulfone motif is present in a number of biologically active compounds. While this specific molecule may not be a drug candidate itself, its rigid structure and defined stereochemistry make it an interesting scaffold for the design of new chemical entities. The chlorophenyl groups can be further functionalized to explore structure-activity relationships.
Safety and Handling
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides a comprehensive overview of the physicochemical properties of this compound. By integrating available experimental data with predictive models and established analytical principles, we have constructed a detailed profile of this molecule. The provided experimental workflows offer a practical framework for its characterization in a laboratory setting. A thorough understanding of these properties is paramount for the effective utilization of this compound in both materials science and medicinal chemistry endeavors.
References
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PubChem. 4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl. [Link]
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ResearchGate. Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). [Link]
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An In-depth Technical Guide to 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl (CAS: 22287-56-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl, a diaryl sulfone derivative with a biphenyl core. This document explores its chemical and physical properties, plausible synthetic routes, potential applications, and safety considerations, offering a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Chemical Identity and Physicochemical Properties
This compound is a sulfur-containing organic building block.[1][2] Its rigid biphenyl scaffold and the presence of two electron-withdrawing chlorophenylsulfonyl groups define its chemical character and potential for further functionalization.
| Property | Value | Source |
| CAS Number | 22287-56-5 | [3] |
| Molecular Formula | C₂₄H₁₆Cl₂O₄S₂ | [3] |
| Molecular Weight | 503.42 g/mol | [3] |
| IUPAC Name | 1-(4-chlorophenyl)sulfonyl-4-[4-(4-chlorophenyl)sulfonylphenyl]benzene | [3] |
| Synonyms | 4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl, 4,4'-Di(4-chlorophenylsulfone)biphenyl | [3] |
| Appearance | Off-white to light brown solid | [2] |
| Melting Point | 278-280 °C | [2] |
| Boiling Point (Predicted) | 685.0 ± 55.0 °C | [2] |
| Density (Predicted) | 1.416 ± 0.06 g/cm³ | [2] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: Friedel-Crafts Sulfonylation
The most direct approach involves the reaction of biphenyl with two equivalents of 4-chlorobenzenesulfonyl chloride in the presence of a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[5][6]
Caption: Proposed Friedel-Crafts sulfonylation pathway.
Experimental Protocol (Hypothetical)
Disclaimer: This protocol is based on established chemical principles for Friedel-Crafts reactions and has not been experimentally validated for this specific compound. Appropriate safety precautions and small-scale trials are essential.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add biphenyl (1.0 eq.).
-
Solvent and Catalyst: Add a suitable inert solvent, such as nitrobenzene or dichloromethane. Cool the mixture in an ice bath and add anhydrous ferric chloride (FeCl₃, catalytic amount) portion-wise with stirring.
-
Reagent Addition: Slowly add 4-chlorobenzenesulfonyl chloride (2.2 eq.) to the stirred suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of ice and concentrated hydrochloric acid to decompose the catalyst.
-
Purification: The resulting precipitate can be collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., glacial acetic acid or a mixture of DMF and water) to yield the pure product.
Potential Applications and Research Interest
The primary utility of this compound is as a versatile organic building block.[1] Its rigid, symmetrical structure makes it an attractive candidate for applications in materials science and as a scaffold in medicinal chemistry.
Materials Science
The biphenyl unit is a common component in the synthesis of liquid crystals, polymers, and fluorescent whitening agents.[7][8] The introduction of the sulfonyl groups can enhance thermal stability and introduce specific electronic properties. A related compound, 4,4'-bis(chloromethyl)-1,1'-biphenyl, is a known precursor for fluorescent whitening agents.[7][9] By analogy, this compound could be a monomer or intermediate for high-performance polymers or functional materials where thermal resistance and specific optical properties are desired.
Drug Discovery and Medicinal Chemistry
The diaryl sulfone and biphenyl motifs are present in numerous biologically active compounds.[2]
-
Anticancer Potential: Many diaryl sulfone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[10] The rigid biphenyl core can serve as a scaffold to orient the two chlorophenylsulfonyl groups to interact with biological targets.
-
Enzyme Inhibition: The sulfone group can act as a hydrogen bond acceptor, and the overall structure could be designed to fit into the active sites of enzymes. Biphenyl derivatives have been investigated as inhibitors for enzymes such as acetylcholinesterase and butyrylcholinesterase.[11]
-
Antimicrobial Activity: Various biphenyl derivatives have been reported to possess antibacterial and antifungal properties.[2]
The structure of this compound provides a rational starting point for the design of novel therapeutic agents.
Caption: Potential research and application areas.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the following are expected characteristics based on the structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of four distinct aromatic spin systems. The signals would likely appear in the aromatic region (δ 7.0-8.5 ppm). The protons on the central biphenyl ring will likely appear as two sets of doublets, while the protons on the terminal chlorophenyl rings will also appear as two sets of doublets due to the para-substitution pattern.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals corresponding to the aromatic carbons. Carbons directly attached to the sulfonyl groups will be deshielded and appear at a lower field.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 502, with a characteristic isotopic pattern for two chlorine atoms (M+2 and M+4 peaks). Key fragmentation patterns would likely involve the cleavage of the C-S and S-phenyl bonds.
Safety and Handling
Hazard Identification
According to the Globally Harmonized System (GHS) classification, this compound is considered a hazardous substance.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Toxicological Profile
Specific toxicological data for this compound is not available. However, studies on biphenyl and its metabolites suggest that they can be more genotoxic than the parent compound. The cytotoxicity of biphenyl derivatives is influenced by the nature and position of substituents.[3] Given the chemical structure, it should be handled with care, assuming potential for cytotoxicity.
Recommended Precautions
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in both materials science and medicinal chemistry. Its synthesis is accessible through established methods like the Friedel-Crafts reaction. While direct biological and application data are scarce, the known activities of related biphenyl and diaryl sulfone compounds provide a strong impetus for its further investigation. Researchers are encouraged to explore the synthetic utility and biological properties of this compound, with the appropriate safety precautions in place.
References
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Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. (2014). SciELO South Africa. Available at: [Link]
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4,4′-Bis(chloromethyl)-1,1′-Biphenyl. Schultz Canada Chemicals Ltd. Available at: [Link]
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4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl. PubChem. Available at: [Link]
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Human Health Effects of Biphenyl: Key Findings and Scientific Issues. (2015). Environmental Health Perspectives. Available at: [Link]
- Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. (1984). Google Patents.
- 4,4'-bis-(chloromethyl)-biphenyl. (1961). Google Patents.
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Applications of 4,4'-Bis(4-pyridyl)biphenyl in Advanced Materials. synthesis-custom.com. Available at: [Link]
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4,4'-(Sulfonylbis(4,1-phenyleneoxy))bis(benzenamine). PubChem. Available at: [Link]
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Synthesis and biological activity of 5,7-dimethyl-1,2,4-triazolo[1,5-a] pyrimidine-2-oxoacetohydrazone derivatives. ResearchGate. Available at: [Link]
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Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties. (2023). MDPI. Available at: [Link]
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Effects of sulfonation on bis-styrylbiphenyl fluorescent whitening agents for polypropylene. ResearchGate. Available at: [Link]
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Study on the optical properties of 4,4'-bis-(2-(substituted-styryl))biphenyl and 1,4-bis-(2-(substituted-styryl))benzene. (2003). PubMed. Available at: [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. Available at: [Link]
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Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. MDPI. Available at: [Link]
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Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). (2022). ACS Omega. Available at: [Link]
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Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. (1995). PubMed. Available at: [Link]
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Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. (2012). ACS Publications. Available at: [Link]
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4,4-Bis(Chloromethyl)-Biphenyl. opticalbrightenerpowder.com. Available at: [Link]
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In Vitro Antiestrogenic Effects of Aryl Methyl Sulfone Metabolites of Polychlorinated Biphenyls and 2,2-Bis(4-chlorophenyl)-1,1-dichloroethene on 17β-Estradiol-Induced Gene Expression in Several Bioassay Systems. Oxford Academic. Available at: [Link]
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Friedel–Crafts acylation of biphenyl with anhydrides. ResearchGate. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. (2018). MDPI. Available at: [Link]
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“Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. The Royal Society of Chemistry. Available at: [Link]
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An In-depth Technical Guide to 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl: Synthesis, Structural Elucidation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl, a symmetrical diaryl sulfone with a biphenyl core. This document delves into the molecule's synthesis, detailed structural analysis, and its potential applications within the pharmaceutical landscape. By integrating established synthetic methodologies with in-depth spectroscopic and conformational analysis, this guide serves as a critical resource for researchers engaged in the design and development of novel therapeutics. The inherent structural rigidity and specific electronic properties of this scaffold make it a compelling candidate for further investigation in medicinal chemistry.
Introduction: The Architectural Significance of the Biphenyl Sulfone Scaffold
The biphenyl moiety is a prevalent structural motif in a multitude of commercially successful pharmaceuticals, imparting crucial conformational rigidity and enabling favorable interactions with biological targets.[1][2] Similarly, the diaryl sulfone group is a key pharmacophore in a range of therapeutic agents, recognized for its ability to act as a hydrogen bond acceptor and its metabolic stability.[3] The molecule this compound synergistically combines these two privileged scaffolds, creating a unique architecture with potential for diverse pharmacological applications.
The symmetrical nature of this molecule, coupled with the electron-withdrawing chlorophenylsulfonyl groups, suggests a distinct electronic and conformational profile. This guide will explore the synthesis of this intriguing molecule, dissect its molecular structure through spectroscopic and conformational analysis, and discuss its potential as a foundational scaffold in drug discovery, particularly in areas where rigid, well-defined molecular shapes are paramount for biological activity.
Synthesis of this compound: A Methodological Deep Dive
The synthesis of diaryl sulfones is a well-established field in organic chemistry, with several robust methods available.[4][5] For the specific synthesis of this compound, a Friedel-Crafts sulfonylation reaction is a highly plausible and efficient approach. This method leverages the reactivity of an aromatic system towards an electrophilic sulfonylating agent.
Proposed Synthetic Protocol: Friedel-Crafts Sulfonylation
This protocol outlines a two-step process starting from biphenyl, leading to the desired product.
Step 1: Bis-chlorosulfonylation of Biphenyl
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), place biphenyl (1 equivalent).
-
Reagent Addition: Add an excess of chlorosulfonic acid (4-5 equivalents) dropwise to the biphenyl at 0°C with vigorous stirring. The excess acid serves as both the reagent and the solvent.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice with stirring. The crude 1,1'-biphenyl-4,4'-disulfonyl dichloride will precipitate.
-
Isolation and Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like glacial acetic acid.
Step 2: Friedel-Crafts Sulfonylation with Chlorobenzene
-
Reaction Setup: In a clean, dry three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the synthesized 1,1'-biphenyl-4,4'-disulfonyl dichloride (1 equivalent) and an excess of chlorobenzene (acting as both reactant and solvent).
-
Catalyst Addition: To this stirred suspension, add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) (2.2-2.5 equivalents), in portions at room temperature.
-
Reaction Progression: After the addition of the catalyst, heat the reaction mixture to 80-100°C. The progress of the reaction can be monitored by TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation and Purification: The crude this compound will precipitate. Filter the solid, wash with water, and then with a dilute sodium bicarbonate solution to remove any acidic impurities. Further purification can be achieved by recrystallization from a high-boiling solvent such as dimethylformamide (DMF) or acetic acid to yield the pure product.
Diagram of the Synthetic Workflow:
Caption: Proposed two-step synthesis of the target molecule.
Structural Elucidation and Physicochemical Properties
A thorough understanding of the molecular structure is paramount for predicting its behavior and potential interactions in a biological system.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₆Cl₂O₄S₂ | [6] |
| Molecular Weight | 503.4 g/mol | [6] |
| Melting Point | 278-280 °C | [7] |
| CAS Number | 22287-56-5 | [7] |
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is expected to be relatively simple. We anticipate four distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the biphenyl core will likely appear as two sets of doublets, and the protons on the chlorophenyl rings will also present as two sets of doublets. The exact chemical shifts will be influenced by the electron-withdrawing sulfonyl groups.[8]
-
¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry. We expect to see six distinct signals for the aromatic carbons. The carbons directly attached to the sulfonyl groups will be the most deshielded and appear at the downfield end of the aromatic region.[1]
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic vibrations of the sulfone and aromatic groups.[9]
-
S=O Stretching: Two strong absorption bands are characteristic of the sulfonyl group: the asymmetric stretching vibration typically appearing in the 1350-1300 cm⁻¹ region, and the symmetric stretching vibration in the 1160-1120 cm⁻¹ range.[9]
-
Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Several medium to strong bands in the 1600-1450 cm⁻¹ region.
-
C-S Stretching: A weaker absorption band around 700-600 cm⁻¹.
-
C-Cl Stretching: A strong band in the fingerprint region, typically around 800-600 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
Electron impact (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 502, with the characteristic isotopic pattern for two chlorine atoms.[10] The fragmentation pattern would be expected to involve cleavage of the C-S and S-O bonds. Common fragments would include ions corresponding to the chlorophenylsulfonyl cation, the biphenyl cation, and further fragmentation of these species.[10][11]
Diagram of Key Structural Features and Spectroscopic Correlations:
Caption: Correlation of molecular structure with expected spectroscopic data.
Conformational Analysis
The three-dimensional shape of this compound is largely dictated by the rotational freedom around the single bond connecting the two phenyl rings of the biphenyl core. In the solid state, biphenyl itself is planar, but in the gas phase and in solution, it adopts a twisted conformation with a dihedral angle of approximately 45° between the planes of the two rings.[12] This twist is a compromise between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric hindrance between the ortho-hydrogens.
For this compound, the bulky sulfonyl groups are in the para positions and thus do not introduce additional steric hindrance at the ortho positions. Therefore, it is reasonable to predict a non-planar, twisted conformation in solution, similar to unsubstituted biphenyl. This twisted conformation is a key structural feature that could influence its binding to target proteins.[13]
Potential Applications in Drug Development
The unique structural features of this compound make it a promising scaffold for the development of new therapeutic agents.
A Rigid Scaffold for Target-Oriented Design
The inherent rigidity of the biphenyl core provides a well-defined three-dimensional structure. This is highly advantageous in rational drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.
Leveraging the Pharmacological Precedent of its Constituent Moieties
-
Biphenyl Derivatives: The biphenyl scaffold is found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory (e.g., Felbinac), antihypertensive (e.g., Valsartan), and anticancer agents.[1][2]
-
Diaryl Sulfone Derivatives: The diaryl sulfone motif is present in various antibacterial (e.g., Dapsone) and anticancer drugs.[3] More recently, derivatives of bis(4-chlorophenyl)sulfone have been explored for their potential in preparing polymers for medical applications and as intermediates for synthesizing other biologically active molecules.[6][14]
Given this precedent, this compound could serve as a starting point for the development of novel inhibitors for a variety of protein targets, including kinases, proteases, and nuclear receptors. The two chlorophenylsulfonyl groups offer symmetrical points for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Recent studies on bis-sulfonyl derivatives have shown promise in developing probes for tumor cell imaging, suggesting a potential role in diagnostics as well.[2][15]
Conclusion and Future Directions
This compound is a molecule of significant interest due to its unique combination of two pharmacologically relevant scaffolds. This guide has provided a plausible synthetic route, a detailed analysis of its expected structural and spectroscopic properties, and a discussion of its potential in drug discovery.
Future research should focus on the definitive synthesis and characterization of this molecule to confirm the predicted properties. Subsequent screening in a variety of biological assays would be a crucial next step to uncover its therapeutic potential. The symmetrical nature of the molecule also presents an interesting opportunity for the development of bivalent ligands, which could exhibit enhanced affinity and selectivity for their targets. The insights provided in this guide aim to catalyze further investigation into this promising molecular architecture.
References
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Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PubMed Central. Available at: [Link]
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Synthesis of Aryl Sulfones: Sulfur reports. Taylor & Francis. Available at: [Link]
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Synthesis of Aryl Sulfones. ResearchGate. Available at: [Link]
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4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl | C24H16Cl2O4S2 | CID 635646. PubChem. Available at: [Link]
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New Journal of Chemistry Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. The Royal Society of Chemistry. Available at: [Link]
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Representative examples for biphenyl containing marketed drugs. ResearchGate. Available at: [Link]
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Conformations of Biphenyls. Chemistry LibreTexts. Available at: [Link]
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Design, synthesis and biological activity of bis-sulfonyl-BODIPY probes for tumor cell imaging. ResearchGate. Available at: [Link]
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VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]
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Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. ResearchGate. Available at: [Link]
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Comparison of the Crystal Structures of 4,4'-bis-[3-(4-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl and 4,4'-bis-[3-(2,2,6,6-tetra-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl. PubMed. Available at: [Link]
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Design, synthesis and biological activity of bis-sulfonyl-BODIPY probes for tumor cell imaging. PubMed. Available at: [Link]
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IR spectra of the biphenyl. ResearchGate. Available at: [Link]
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EI mass spectrum of compound 8. ResearchGate. Available at: [Link]
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FTIR spectra of BPS and SBPDPP. BPS, 4,4′‐sulfonyldiphenol; FTIR,... ResearchGate. Available at: [Link]
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Synthesis of novel biphenyl bis-sulfonamide based surfactants of expected biological activity. ResearchGate. Available at: [Link]
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Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PubMed Central. Available at: [Link]
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4,4'-Bis(chloromethyl)-1,1'-biphenyl | C14H12Cl2 | CID 74275. PubChem. Available at: [Link]
- Preparation of bis-(4-chlorophenyl) sulfone.Google Patents.
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1,2-Bis(p-chlorophenyl sulfonyl) hydrazine. NIST WebBook. Available at: [Link]
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4,4'-(Sulfonylbis(4,1-phenyleneoxy))bis(benzenamine). PubChem. Available at: [Link]
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FT-IR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. ResearchGate. Available at: [Link]
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Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. SciELO South Africa. Available at: [Link]
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Biphenyl. NIST WebBook. Available at: [Link]
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A Spectroscopic Guide to 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl: Elucidating Molecular Structure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis[(4--chlorophenyl)sulfonyl]-1,1'-biphenyl is a symmetrical aromatic sulfone that holds significant interest in medicinal chemistry and materials science. Its rigid biphenyl core, flanked by two chlorophenylsulfonyl groups, imparts specific electronic and steric properties that are crucial for its application. A thorough understanding of its molecular structure is paramount for predicting its behavior, designing derivatives, and ensuring its purity and identity in various applications. This technical guide provides a comprehensive analysis of the spectroscopic data of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a rigorous interpretation of the spectral data to unequivocally confirm the compound's structure.
Molecular Structure and Properties [1]
-
IUPAC Name: 1-(4-chlorophenyl)sulfonyl-4-[4-(4-chlorophenyl)sulfonylphenyl]benzene
-
Molecular Formula: C₂₄H₁₆Cl₂O₄S₂
-
Molecular Weight: 503.4 g/mol
The symmetrical nature of the molecule is a key feature that will be reflected in its spectroscopic signatures.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is an unparalleled tool for elucidating the precise arrangement of atoms in a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and spatial relationships of protons (¹H NMR) and carbons (¹³C NMR).
¹H NMR Spectroscopy
Predicted ¹H NMR Data
Due to the molecule's symmetry, we anticipate a simplified ¹H NMR spectrum. The protons on the biphenyl core and the chlorophenyl rings will each give rise to distinct signals. The electron-withdrawing nature of the sulfonyl group will significantly influence the chemical shifts of the adjacent protons, shifting them downfield.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ha, Ha' | ~ 8.0 - 8.2 | d | ~ 8.5 |
| Hb, Hb' | ~ 7.8 - 8.0 | d | ~ 8.5 |
| Hc, Hc' | ~ 7.9 - 8.1 | d | ~ 8.7 |
| Hd, Hd' | ~ 7.5 - 7.7 | d | ~ 8.7 |
Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum is expected to display four distinct doublet signals in the aromatic region (typically 7.0-8.5 ppm).
-
The two doublets corresponding to the biphenyl protons (Ha/a' and Hb/b') will likely appear at the most downfield positions due to the strong deshielding effect of the sulfonyl groups. The ortho-coupling between these adjacent protons will result in the characteristic doublet splitting pattern.
-
Similarly, the protons on the chlorophenyl rings (Hc/c' and Hd/d') will also present as two doublets. The protons ortho to the sulfonyl group (Hc/c') will be more deshielded than the protons ortho to the chlorine atom (Hd/d').
-
The integration of each doublet should correspond to four protons, confirming the symmetrical nature of the molecule.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data
The symmetry of the molecule will also lead to a reduced number of signals in the ¹³C NMR spectrum. We expect to see six signals for the aromatic carbons.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1, C1' | ~ 140 - 142 |
| C2, C2', C6, C6' | ~ 128 - 130 |
| C3, C3', C5, C5' | ~ 127 - 129 |
| C4, C4' | ~ 145 - 147 |
| C1'', C1''' | ~ 139 - 141 |
| C2'', C2''', C6'', C6''' | ~ 129 - 131 |
| C3'', C3''', C5'', C5''' | ~ 129 - 131 |
| C4'', C4''' | ~ 138 - 140 |
Note: These are predicted values. Quaternary carbon signals are typically weaker than those of protonated carbons.
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a fingerprint of the carbon framework.
-
The signals for the quaternary carbons (C1, C1', C4, C4', C1'', C1''', and C4'', C4''') will be key indicators. The carbons directly attached to the sulfonyl groups (C4 and C1'') will be significantly deshielded.
-
The remaining signals will correspond to the protonated aromatic carbons. The symmetry of the molecule means that chemically equivalent carbons will produce a single signal.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the sample signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the full range of aromatic carbon signals (e.g., 100-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
IR Spectral Data
The IR spectrum of this compound will be dominated by absorptions characteristic of the sulfonyl group and the aromatic rings.
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 3100 - 3000 | C-H stretch | Aromatic |
| ~ 1600 - 1450 | C=C stretch | Aromatic rings |
| ~ 1350 - 1300 | Asymmetric SO₂ stretch | Sulfonyl |
| ~ 1170 - 1140 | Symmetric SO₂ stretch | Sulfonyl |
| ~ 1100 - 1000 | C-S stretch | Aryl sulfone |
| ~ 850 - 800 | C-H out-of-plane bend | 1,4-disubstituted aromatic |
| ~ 760 - 730 | C-Cl stretch | Chloroaromatic |
Interpretation of the IR Spectrum
The key diagnostic peaks in the IR spectrum provide clear evidence for the structure of the molecule.
-
Sulfonyl Group: The most prominent and characteristic peaks will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group. These are typically found in the regions of 1350-1300 cm⁻¹ and 1170-1140 cm⁻¹, respectively.
-
Aromatic Rings: The presence of multiple peaks in the 1600-1450 cm⁻¹ region confirms the existence of the aromatic rings. The C-H stretching vibrations of the aromatic protons will be observed just above 3000 cm⁻¹.
-
Substitution Pattern: A strong absorption in the 850-800 cm⁻¹ range is indicative of the C-H out-of-plane bending for a 1,4-disubstituted (para) aromatic ring, which is consistent with the structure of all three aromatic rings in the molecule.
-
Chloro Group: The C-Cl stretching vibration will appear in the fingerprint region, typically around 760-730 cm⁻¹.
Experimental Protocol for FT-IR Spectroscopy
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed.
-
ATR-FTIR:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the powdered sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
-
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
III. Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Mass Spectrometry Data
For this compound, we would expect to observe the molecular ion peak and several characteristic fragment ions. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.
| m/z | Proposed Fragment Ion | Significance |
| 502/504/506 | [M]⁺ | Molecular ion peak, confirming the molecular weight. The isotopic pattern will reflect the presence of two chlorine atoms. |
| 327/329 | [M - C₆H₄SO₂Cl]⁺ | Loss of a chlorophenylsulfonyl radical. |
| 175 | [C₆H₄SO₂Cl]⁺ | Chlorophenylsulfonyl cation. |
| 152 | [C₁₂H₈]⁺ | Biphenyl radical cation, from cleavage of both C-S bonds. |
| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |
Interpretation of the Mass Spectrum
The mass spectrum provides a wealth of structural information.
-
Molecular Ion: The observation of a cluster of peaks around m/z 502, 504, and 506, corresponding to the molecular ion containing different isotopes of chlorine (³⁵Cl and ³⁷Cl), would confirm the molecular weight of the compound. The relative intensities of these peaks (approximately 9:6:1) are characteristic of a molecule with two chlorine atoms.
-
Fragmentation Pattern: The fragmentation of the molecular ion will likely proceed through the cleavage of the C-S bonds, which are the weakest bonds in the molecule.
-
The loss of a chlorophenylsulfonyl radical (C₆H₄SO₂Cl) would lead to a significant fragment at m/z 327/329.
-
The chlorophenylsulfonyl cation itself would be observed at m/z 175.
-
Cleavage of both C-S bonds would result in the formation of the stable biphenyl radical cation at m/z 152.
-
The presence of a peak at m/z 111 would indicate the chlorophenyl cation.
-
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a suitable method for this relatively stable aromatic compound.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-600) to detect the molecular ion and all significant fragment ions.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy reveal the detailed connectivity of the proton and carbon skeleton, highlighting the molecule's symmetry. IR spectroscopy confirms the presence of the key sulfonyl and aromatic functional groups and provides information about the substitution patterns. Finally, mass spectrometry establishes the molecular weight and provides valuable structural insights through the analysis of fragmentation patterns. This integrated spectroscopic approach is indispensable for the definitive characterization of this and other complex organic molecules in research and development.
References
-
PubChem. 4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl. [Link]
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NIST Chemistry WebBook. [Link]
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- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Field, L. D., Li, H., & Magill, A. M. (2013).
Visualizations
Molecular Structure of this compound
Caption: 2D structure of the target molecule.
Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentations in mass spectrometry.
Sources
thermal stability and melting point of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
An In-depth Technical Guide to the Thermal Properties of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: Understanding the Core Thermal Characteristics
This compound is a sulfur-containing organic molecule built upon a rigid biphenyl core.[1] Its robust, aromatic structure makes it a valuable building block in organic synthesis, particularly for the development of high-performance polymers engineered to withstand extreme conditions. The thermal stability and melting point of such a monomer are not merely physical constants; they are critical performance indicators that dictate its processing parameters, storage conditions, and ultimate suitability for high-temperature applications. A high melting point and exceptional thermal resilience are often prerequisites for materials used in aerospace, electronics, and advanced composites.
This guide provides a detailed examination of the thermal behavior of this compound, grounded in established analytical techniques. We will explore its melting transition, delve into the principles of its thermal stability, and provide validated experimental workflows for characterization.
Section 1: Melting Point and Phase Transition Energetics
The melting point (Tm) is the temperature at which a substance transitions from a solid to a liquid state. For a crystalline solid like this compound, this is a sharp, well-defined transition. A high melting point is indicative of strong intermolecular forces and a stable crystal lattice, requiring significant thermal energy to disrupt.
The literature consistently reports a high melting point for this compound, underscoring its inherent stability.[1]
Table 1: Reported Melting Point of this compound
| Property | Value | Technique | Source(s) |
| Melting Point (Tm) | 278-280 °C | Literature (lit.) | [1] |
Experimental Determination: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining the melting point and the enthalpy of fusion (the energy required for melting).[2][3] The method works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program.[4]
This protocol outlines a self-validating system for determining the melting point.
-
Instrument Calibration:
-
Causality: Before analysis, ensure the instrument's temperature and enthalpy scales are calibrated using certified standards (e.g., indium, tin). This step is critical for data accuracy and trustworthiness.
-
Perform a calibration check by running an indium standard. The onset of melting should be within ±0.5 °C of 156.6 °C.
-
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Scientist's Note: A smaller sample size minimizes thermal gradients within the sample, resulting in a sharper, more accurate melting peak.
-
Hermetically seal the pan to prevent any mass loss from sublimation during the heating process.
-
-
Instrument Setup & Execution:
-
Place the sealed sample pan in the sample cell of the DSC instrument.
-
Place an empty, hermetically sealed aluminum pan in the reference cell.
-
Causality: The reference pan serves to cancel out the heat capacity of the aluminum pan itself, ensuring the resulting thermogram only reflects the thermal events of the sample.
-
Purge the DSC cell with a high-purity inert gas (e.g., nitrogen at 50 mL/min) to create a reproducible and non-oxidative atmosphere.
-
Define the temperature program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 320 °C at a rate of 10 °C/min.
-
Scientist's Note: A 10 °C/min heating rate is standard for pharmaceuticals and organic compounds, offering a good balance between resolution and experimental time.
-
-
-
Data Analysis:
-
The output is a thermogram plotting heat flow versus temperature.
-
The melting event will appear as a sharp endothermic peak.
-
Determine the onset temperature of the peak, which is widely accepted as the melting point for pure crystalline substances. The peak temperature can also be reported.
-
Integrate the area under the peak to calculate the enthalpy of fusion (ΔHfus) in J/g.
-
Caption: Workflow for Melting Point Determination using DSC.
Section 2: Thermal Stability and Decomposition Profile
Thermal stability refers to the ability of a material to resist decomposition at elevated temperatures. For a monomer intended for high-performance polymers, high thermal stability is paramount, as it must withstand the temperatures required for polymerization and subsequent use without degrading.
While specific thermogravimetric analysis (TGA) data for the this compound monomer is not prevalent in the reviewed literature, its chemical structure allows for a robust, expert-driven assessment. The compound is composed of highly stable aromatic rings (biphenyl, chlorophenyl) linked by strong sulfonyl (SO₂) groups. Polymers synthesized from this monomer, such as poly(biphenyl sulfone ether sulfone), exhibit outstanding thermal stability, with 5% weight-loss temperatures exceeding 519°C.[5] This strongly implies that the monomer itself possesses exceptional thermal resilience.
Experimental Determination: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is the primary technique used to quantify thermal stability.[6] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The output provides the decomposition temperature (Td) and information about the decomposition process.
This protocol provides a validated workflow for assessing thermal decomposition.
-
Instrument Setup:
-
Ensure the TGA balance is tared and the instrument is clean.
-
Select an appropriate sample pan (typically platinum or alumina for high-temperature stability).
-
-
Sample Preparation:
-
Accurately weigh a 5-10 mg sample of this compound directly into the tared TGA pan.
-
Scientist's Note: Using a consistent sample mass allows for better comparison between different analyses.
-
-
Execution:
-
Place the sample pan onto the TGA's high-precision balance mechanism.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen at 50-100 mL/min) for at least 30 minutes before starting the run.
-
Causality: An inert atmosphere is crucial to ensure that the measured mass loss is due to thermal decomposition (pyrolysis), not thermo-oxidative degradation, which occurs in the presence of air and typically at lower temperatures.
-
Define the heating program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
Scientist's Note: A ramp to a high temperature like 800 °C ensures that the entire decomposition profile is captured.
-
-
-
Data Analysis:
-
The TGA thermogram plots the percentage of initial mass remaining versus temperature.
-
Determine the onset decomposition temperature (Td) , often calculated as the temperature at which 5% of the initial mass has been lost (T₅%). This is a key metric for comparing the stability of different materials.
-
Analyze the derivative of the TGA curve (DTG curve), which plots the rate of mass loss versus temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.
-
Note the percentage of mass remaining at the end of the experiment (e.g., at 800 °C), known as the char yield. A higher char yield can be indicative of flame-retardant properties.
-
Caption: Workflow for Thermal Stability Analysis using TGA.
Section 3: Conclusion and Forward Outlook
The methodologies of Differential Scanning Calorimetry and Thermogravimetric Analysis provide robust, reproducible frameworks for quantifying these critical thermal properties. For professionals in materials science and drug development, a thorough understanding and application of these techniques are essential for harnessing the full potential of such advanced molecular building blocks in the creation of next-generation, high-performance materials.
References
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ResearchGate. (n.d.). Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). Retrieved from [Link]
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RSC Publishing. (n.d.). Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. New Journal of Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). 4,4'-Biphenol. Retrieved from [Link]
-
Australian Government Department of Health. (2022, June 30). Phenol, 4,4'-sulfonylbis- (BPS) - Evaluation statement. Retrieved from [Link]
-
Schultz Canada Chemicals Ltd. (n.d.). 4,4′-Bis(chloromethyl)-1,1′-Biphenyl. Retrieved from [Link]
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ResearchGate. (n.d.). Two times differential scanning calorimetry analysis curves of 4,4′‐bis.... Retrieved from [Link]
- Google Patents. (n.d.). US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl.
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Journal of Biomedical Research & Environmental Sciences. (2021). Beware with the Quality of Thermodynamic Data: Diagnostic Check of Phase Transitions Energetics of Active Pharmaceutical Ingredi. Retrieved from [Link]
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ResearchGate. (n.d.). Thermogravimetric analysis curves of 4,4′‐biphenyltetracarboxylic dianhydride (4,4′‐BPDA). Retrieved from [Link]
-
MDPI. (2023, October 25). Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl. Retrieved from [Link]
-
PMC. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Thermal stability analysis of organic laser dye 4,4′-Bis[(N-carbazole)styryl]-biphenyl. Retrieved from [Link]
-
Leibniz Institute of Polymer Research Dresden. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]
-
ResearchGate. (n.d.). Polyimide derivatives of 4,4ʹ-bis((4-aminophenoxy)methyl)-1,1ʹ- biphenyl: Synthesis, spectroscopic characterization, single crystal XRD and thermal studies. Retrieved from [Link]
-
PMC - NIH. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Retrieved from [Link]
-
KBI Biopharma. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
ResearchGate. (2020, February 8). Biphenyl liquid crystal epoxy containing flexible chain: Synthesis and thermal properties. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility Characteristics of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
Introduction: The Critical Role of Solubility in a Key Organic Building Block
4,4'-Bis[(4--chlorophenyl)sulfonyl]-1,1'-biphenyl is a sulfur-containing organic compound recognized for its utility as a versatile building block in organic synthesis and materials science. Its rigid biphenyl core, coupled with the strongly electron-withdrawing and polar sulfonyl groups, imparts unique thermal and chemical properties to polymers and other advanced materials derived from it. Applications often involve its reaction in a solution phase, making a thorough understanding of its solubility in various organic solvents a critical prerequisite for successful process development, purification, and formulation.
This guide provides a comprehensive overview of the solubility characteristics of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl. We will explore the theoretical principles governing its dissolution, present a predicted solubility profile based on its molecular structure, and provide a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.
Physicochemical Properties
A molecule's solubility is intrinsically linked to its structure and physical properties. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₆Cl₂O₄S₂ | PubChem[1] |
| Molecular Weight | 503.42 g/mol | Sigma-Aldrich |
| Melting Point | 278-280 °C (lit.) | Sigma-Aldrich, ChemicalBook[2] |
| Appearance | Off-white to light brown solid | ChemicalBook[2] |
| CAS Number | 22287-56-5 | PubChem[1] |
The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.
Theoretical Principles of Solubility
The solubility of a compound is governed by the fundamental principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[3][4] The molecular structure of this compound presents a dual nature:
-
Polar Moieties: The two sulfonyl groups (-SO₂) are highly polar and capable of strong dipole-dipole interactions. These groups are the primary sites for interaction with polar solvents.[5]
-
Nonpolar Moieties: The large aromatic structure, consisting of a biphenyl core and two chlorophenyl rings, is nonpolar and hydrophobic. These regions interact primarily through van der Waals forces and will readily engage with nonpolar or moderately polar solvents.
Therefore, optimal solubility is expected in solvents that can effectively solvate both the polar sulfonyl functions and the extensive nonpolar aromatic backbone. Polar aprotic solvents are often excellent candidates for dissolving such molecules, as they possess strong dipoles to interact with the sulfonyl groups without the competing hydrogen-bonding networks found in polar protic solvents.[6]
Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc) | High | These solvents possess strong dipoles that effectively solvate the polar sulfonyl groups, while their organic nature accommodates the large nonpolar backbone.[6] |
| Chlorinated | Chloroform, Dichloromethane | Moderate to Low | These solvents offer some polarity to interact with the sulfonyl groups but may not be as effective as polar aprotic solvents. |
| Ethers | Tetrahydrofuran (THF) | Low | THF has moderate polarity but lacks the strong dipole moment needed to effectively dissolve the highly crystalline solute. |
| Polar Protic | Water, Methanol, Ethanol | Insoluble | The large, nonpolar aromatic structure leads to a dominant hydrophobic effect, preventing dissolution in hydrogen-bonded solvents. |
| Nonpolar | Hexane, Toluene, Cyclohexane | Insoluble | These solvents cannot overcome the strong intermolecular dipole-dipole forces of the sulfonyl groups in the crystal lattice. |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain precise, quantitative solubility data, the Shake-Flask Method is the universally recognized gold standard.[7] This equilibrium-based method ensures that the solution is truly saturated, providing a thermodynamic solubility value.[8][9]
Principle
An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until the concentration of the dissolved solid in the liquid phase reaches a constant value (equilibrium). The saturated solution is then separated from the undissolved solid and the concentration is determined analytically.[7]
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound into a suitable container (e.g., a 20 mL glass scintillation vial with a screw cap). "Excess" means that a visible amount of solid must remain undissolved at the end of the experiment.
-
Pipette a precise volume (e.g., 10.0 mL) of the desired organic solvent into the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration to reach equilibrium. A minimum of 24-48 hours is recommended for poorly soluble, crystalline compounds.[8] Causality Insight: Shaking ensures maximum surface area contact between the solute and solvent, while the extended time is necessary for the slow process of crystal lattice dissolution to reach a thermodynamic endpoint.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the suspension to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles. Trustworthiness Check: This filtration step is critical. Failure to remove all undissolved solids will lead to a gross overestimation of solubility.
-
-
Quantification (HPLC Analysis):
-
Accurately dilute the filtered, saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a calibrated High-Performance Liquid Chromatography (HPLC) method (see Section 6.0).
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Analytical Quantification by HPLC
HPLC is the preferred technique for accurately quantifying the concentration of poorly soluble compounds in solution.[10][11] A reverse-phase method is typically suitable for an aromatic compound like this.
Suggested HPLC Method Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile (ACN) and Water. A starting point could be 70:30 ACN:Water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV-Vis Diode Array Detector (DAD) at a wavelength of maximum absorbance (e.g., ~254 nm, to be determined by UV scan).
-
Column Temperature: 30 °C
Calibration
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.
-
Inject each standard into the HPLC system and record the corresponding peak area.
-
Construct a calibration curve by plotting peak area versus concentration. The curve must demonstrate linearity (R² > 0.999) in the expected concentration range of the diluted samples.
Conclusion
This compound is a compound with low inherent solubility in most common solvents, a characteristic dictated by its large, nonpolar aromatic structure and highly polar sulfonyl groups. Its dissolution is most favorable in polar aprotic solvents like DMSO and NMP, which can effectively solvate both molecular regions. For applications requiring precise solubility data, the shake-flask equilibrium method coupled with HPLC quantification provides a robust and reliable approach. The protocols and principles outlined in this guide offer a solid foundation for researchers to accurately characterize and confidently handle this important chemical intermediate in their development workflows.
References
- Massengale, J. T., & Fairbanks, T. H. (1961). U.S. Patent No. 3,007,975. U.S.
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 635646, 4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl. Retrieved from [Link]
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Rao, G. V., et al. (2018). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. International Journal of Pharmacy and Pharmaceutical Research, 12(3). [Link]
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University of Toronto (2023). Solubility of Organic Compounds. Retrieved from [Link]
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BioAssay Systems (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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ResearchGate (n.d.). Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Retrieved from [Link]
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Vanier College (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]
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Hryhoriiv, H., et al. (2023). Development of a method for the quantitative determination of the solubility limits of poorly soluble in water substances on the example of quercetin. ScienceRise: Pharmaceutical Science, (3), 30-38. [Link]
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Dissolution Technologies (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Besson, T., et al. (2012). Sulfolane: A Versatile Dipolar Aprotic Solvent. Organic Process Research & Development, 16(11), 1743-1747. [Link]
- Google Patents (n.d.). Preparation of bis-(4-chlorophenyl) sulfone.
-
Regulations.gov (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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Al-Hamdani, Y. A. S., et al. (2024). Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition. Scientific Reports, 14(1), 1-13. [Link]
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ResearchGate (n.d.). Parameters of HPLC system used in solubility experiments for concentration measurement. Retrieved from [Link]
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Wikipedia (n.d.). 4,4′-Dichlorodiphenyl sulfone. Retrieved from [Link]
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Zhang, Y., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Journal of Chemical Information and Modeling, 60(12), 6103-6111. [Link]
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LibreTexts Chemistry (2021). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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PubMed (2019). Synthesis of Novel Bis-Sulfone Derivatives and Their Inhibition Properties on Some Metabolic Enzymes. Retrieved from [Link]
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Sciforum (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
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Reddit (2022). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]
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SALTISE (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
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protocols.io (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 74275, 4,4'-Bis(chloromethyl)-1,1'-biphenyl. Retrieved from [Link]
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National Center for Biotechnology Information (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. ISRN Pharmaceutics, 2013, 739475. [Link]
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Taylor & Francis Online (2019). Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6625, 4,4'-Dichlorodiphenyl sulfone. Retrieved from [Link]
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
Abstract
This technical guide provides a comprehensive, field-proven protocol for conducting quantum chemical calculations on 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl (BCPSB). Intended for researchers in computational chemistry and drug development, this document outlines a robust theoretical framework using Density Functional Theory (DFT). It delivers step-by-step workflows for geometry optimization, vibrational frequency analysis, and the exploration of key electronic properties, including Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) surfaces. The causality behind methodological choices is explained to ensure scientific integrity and reproducibility. All protocols are designed as self-validating systems, culminating in a clear interpretation of predicted molecular characteristics relevant to materials science and medicinal chemistry.
Introduction: The 'Why' and 'How' of Modeling BCPSB
This compound (BCPSB) is a symmetric aromatic sulfone.[1][2] Its rigid biphenyl core, flanked by two electron-withdrawing chlorophenylsulfonyl groups, imparts unique electronic and structural characteristics.[3] Such molecules are often investigated as building blocks for high-performance polymers or as scaffolds in medicinal chemistry due to their thermal stability and specific interaction capabilities.
In silico analysis via quantum chemical calculations offers a powerful, cost-effective lens to probe the intrinsic properties of BCPSB before committing to expensive and time-consuming laboratory synthesis.[4] By simulating the molecule at the quantum level, we can predict:
-
Molecular Geometry: The most stable three-dimensional arrangement of atoms.
-
Electronic Structure: How electrons are distributed and the molecule's resulting reactivity.[5]
-
Spectroscopic Signatures: Vibrational frequencies that correspond to infrared (IR) and Raman spectra.[6]
-
Intermolecular Interaction Potential: Regions of positive and negative charge that govern how the molecule interacts with other molecules, such as biological targets or other monomers.[7]
This guide establishes a complete computational protocol to derive these properties, providing a foundational dataset for further research.
Theoretical Framework and Computational Strategy
The accuracy of any quantum chemical prediction is fundamentally tied to the chosen theoretical method and basis set. Our strategy is built on Density Functional Theory (DFT), a widely adopted method that offers an excellent balance of computational cost and accuracy for organic molecules of this size.[4]
Causality of Method Selection: Why DFT/B3LYP?
For systems like BCPSB, the B3LYP hybrid functional is a robust and well-validated choice.[8][9] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated aromatic systems. While newer functionals exist, B3LYP's extensive benchmarking provides a reliable foundation for predicting geometries and electronic properties for a broad range of organic compounds.[9]
Rationale for Basis Set: Why 6-311+G(d,p)?
The basis set is the set of mathematical functions used to build the molecular orbitals. For BCPSB, a molecule containing second- and third-row elements (S and Cl) and delocalized π-systems, a flexible basis set is non-negotiable.
-
6-311G: This triple-zeta valence basis set provides a more accurate description of the electron distribution compared to smaller double-zeta sets by using more functions to represent the valence electrons.
-
(d,p) Polarization Functions: These are essential.[10] The 'd' functions on heavy atoms (C, O, S, Cl) and 'p' functions on hydrogen allow orbitals to change shape and "polarize," which is critical for accurately modeling bonding in a molecule with complex geometries and electronegative atoms.
-
'+' Diffuse Functions: The '+' indicates the addition of diffuse functions on heavy atoms. These functions are crucial for describing regions of space far from the atomic nuclei, which is important for accurately modeling lone pairs (on oxygen, sulfur, and chlorine) and potential non-covalent interactions.
This combination, B3LYP/6-311+G(d,p) , represents a high-quality, yet computationally tractable, level of theory for obtaining reliable results for BCPSB.[11]
Protocol 1: Geometry Optimization and Vibrational Analysis
The first and most critical step is to find the molecule's lowest-energy structure, known as the equilibrium geometry.[12] This is not just a procedural step; an incorrect geometry will invalidate all subsequent property calculations.
Detailed Step-by-Step Methodology
-
Initial Structure Creation: Build an initial 3D structure of BCPSB using a molecular editor like Avogadro or GaussView. The exact bond lengths and angles are not critical, but the correct connectivity is mandatory.[13] The structure can be obtained from sources like PubChem.[3]
-
Input File Preparation: Create an input file for a computational chemistry package (e.g., Gaussian[14], ORCA[15]). This text file specifies the calculation type, theoretical method, basis set, molecular charge (0), and spin multiplicity (singlet).
-
Execution of Geometry Optimization: Submit the input file to the software. The program will iteratively adjust the atomic positions to minimize the total energy of the system.[16][17] This process continues until the forces on the atoms and the energy change between steps fall below predefined convergence thresholds.[18]
-
Execution of Frequency Calculation: Following a successful optimization, a vibrational frequency calculation must be performed at the exact same level of theory.[19] This is a self-validating step.
-
Verification of the Minimum: Analyze the output of the frequency calculation. For a true energy minimum, all calculated vibrational frequencies must be real (positive).[20] The presence of any imaginary (negative) frequencies indicates that the optimized structure is a transition state or a saddle point, not a stable conformation, and the optimization must be redone from a distorted geometry.[21]
Computational Parameters Summary
| Parameter | Specification | Rationale |
| Software | Gaussian 16[22] / ORCA 5.0[23] | Industry-standard, robust quantum chemistry packages. |
| Job Type | Opt Freq | Performs geometry optimization followed by a frequency analysis. |
| Functional | B3LYP | Well-benchmarked hybrid functional for organic molecules.[8] |
| Basis Set | 6-311+G(d,p) | Triple-zeta basis with polarization and diffuse functions for accuracy. |
| Charge/Multiplicity | 0 1 | Neutral molecule in a singlet ground state. |
| Convergence | Tight | Use stricter convergence criteria for a more reliable stationary point. |
Protocol 2: Electronic Structure and Reactivity Analysis
With a validated equilibrium geometry, we can now probe the electronic properties that dictate the molecule's chemical behavior and potential applications.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[24]
-
HOMO: Represents the ability to donate an electron. Its energy level is related to the ionization potential.
-
LUMO: Represents the ability to accept an electron. Its energy level is related to the electron affinity.
-
HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.[25][26]
Methodology:
-
Use the optimized coordinates from Protocol 1.
-
Perform a single-point energy calculation using the same level of theory.
-
Request the software to output the molecular orbital energies and generate visualization files (e.g., checkpoint file in Gaussian, .gbw/.molden file in ORCA).
-
Visualize the 3D plots of the HOMO and LUMO to identify which parts of the molecule are involved in electron donation and acceptance.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map is a powerful visualization tool that reveals the charge distribution across the molecule's electron density surface.[7][27] It is invaluable for understanding intermolecular interactions, as it highlights regions of positive and negative electrostatic potential.
-
Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen and chlorine. These are sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, often around hydrogen atoms. These are sites for nucleophilic attack.
Methodology:
-
From the same single-point calculation, instruct the software to compute the electrostatic potential on the electron density surface.[28][29]
-
Generate a cube file or similar grid-based data.
-
Use visualization software (e.g., GaussView, Avogadro, VMD) to render the MEP surface, mapping the potential values onto the surface using a color scale.[30]
Visualization of Computational Workflows
To ensure clarity and reproducibility, the entire computational process can be visualized as a workflow.
Caption: Computational workflow for quantum chemical analysis of BCPSB.
Expected Outcomes and Data Interpretation
Upon completion of these protocols, a rich dataset will be generated. The results should be tabulated for clarity and ease of interpretation.
Table 1: Predicted Electronic Properties of BCPSB at B3LYP/6-311+G(d,p)
| Property | Predicted Value | Interpretation / Significance |
| EHOMO | [Calculated Value in eV] | Energy of the highest occupied molecular orbital; relates to electron-donating ability.[26] |
| ELUMO | [Calculated Value in eV] | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.[26] |
| HOMO-LUMO Gap (ΔE) | [Calculated Value in eV] | ΔE = ELUMO - EHOMO. Indicates kinetic stability and chemical reactivity.[5] |
| Dipole Moment | [Calculated Value in Debye] | Measures the overall polarity of the molecule. For BCPSB, this is expected to be near zero due to symmetry. |
Interpretation of Visual Data:
-
HOMO/LUMO Plots: For BCPSB, the HOMO is expected to be localized primarily on the biphenyl core, indicating this is the most likely site for electron donation (oxidation). The LUMO is anticipated to be distributed across the electron-withdrawing sulfonyl and chlorophenyl groups, marking them as the primary sites for electron acceptance (reduction).
-
MEP Map: The MEP will likely show strong negative potential (red) around the sulfonyl oxygen atoms, identifying them as primary sites for hydrogen bonding or interaction with electrophiles. The regions around the hydrogen atoms of the aromatic rings will exhibit positive potential (blue).
Conclusion
This guide provides a scientifically grounded, repeatable workflow for the quantum chemical characterization of this compound. By adhering to the described protocols—from the careful selection of a DFT functional and basis set to the rigorous validation of the optimized geometry—researchers can generate high-quality, predictive data. The resulting insights into the molecule's geometry, stability, and electronic landscape are fundamental for guiding its application in materials science, rational drug design, and other advanced chemical research.
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Satriani, J. (2023). TUTORIAL: HOW TO GENERATE THE ELECTROSTATIC POTENTIAL MAP FOR A MOLECULE WITH ORCA AND AVOGADRO/JMOL. YouTube. Retrieved from [Link]
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The Evolving Landscape of Biphenyl Sulfonamides: A Technical Guide to 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The biphenyl sulfonamide scaffold represents a privileged structure in medicinal chemistry, offering a unique combination of rigidity and conformational flexibility that allows for potent and selective interactions with a variety of biological targets. At the core of this chemical space lies 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl, a symmetrical molecule that has served as a foundational template for the design and synthesis of a diverse array of bioactive analogs. This in-depth technical guide explores the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound and its derivatives, providing field-proven insights for researchers and drug development professionals.
The Core Moiety: this compound
This compound is characterized by a central biphenyl core, which imparts a degree of rotational freedom, flanked by two para-substituted chlorophenylsulfonyl groups. The electron-withdrawing nature of the sulfonyl groups and the halogenation of the phenyl rings are key determinants of the molecule's electronic and physicochemical properties.
Chemical and Physical Properties [1]:
| Property | Value |
| Molecular Formula | C₂₄H₁₆Cl₂O₄S₂ |
| Molecular Weight | 503.4 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)sulfonyl-4-[4-(4-chlorophenyl)sulfonylphenyl]benzene |
| CAS Number | 22287-56-5 |
The synthesis of the biphenyl core is often achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method for forming the crucial carbon-carbon bond between the two phenyl rings.[2]
Therapeutic Applications of Analogs: Targeting Key Pathological Pathways
While this compound itself is not a prominent therapeutic agent, its structural framework has inspired the development of analogs with significant activity against a range of diseases. These analogs typically retain the core biphenyl or a modified biaryl structure and the sulfonamide moieties, while exploring diverse substitutions on the terminal phenyl rings and the biphenyl core itself.
Inhibition of the NLRP3 Inflammasome: Combating Inflammation
The NLRP3 inflammasome is a key component of the innate immune system that, when aberrantly activated, contributes to a variety of inflammatory diseases.[3] Analogs of this compound have emerged as potent inhibitors of the NLRP3 inflammasome.
A series of novel biphenyl-sulfonamide analogs were designed and synthesized, leading to the identification of a representative compound, H28 , with an IC₅₀ value of 0.57 µM for NLRP3 inflammasome inhibition.[3][4] Mechanistic studies revealed that H28 directly binds to the NLRP3 protein, thereby preventing its assembly and activation.[3]
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition:
Caption: Inhibition of the NLRP3 inflammasome pathway by biphenyl sulfonamide analogs.
Carbonic Anhydrase Inhibition: A Target in Oncology and Beyond
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[5][6] Novel bis-sulfone derivatives, structurally related to the core topic, have demonstrated potent inhibitory activity against human carbonic anhydrase isoforms hCA I and hCA II, with Kᵢ values in the nanomolar range.[5][7]
Mechanism of Carbonic Anhydrase Inhibition:
The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion within the enzyme's active site. This interaction displaces a zinc-bound water molecule, which is crucial for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide-based compounds.
Matrix Metalloproteinase-2 (MMP-2) Inhibition: Targeting Cancer Progression
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix. Overexpression of MMP-2 is associated with cancer invasion and metastasis.[8] A series of biphenylsulfonamide derivatives have been synthesized and evaluated as MMP-2 inhibitors, with some compounds exhibiting potent activity with IC₅₀ values in the nanomolar range (e.g., DH-18 with an IC₅₀ of 139.45 nM and DH-19 with an IC₅₀ of 115.16 nM).[8]
MMP-2 Activation Pathway and Inhibition:
MMP-2 is secreted as an inactive proenzyme (proMMP-2) and is activated on the cell surface through a complex interplay with membrane type 1 MMP (MT1-MMP) and tissue inhibitor of metalloproteinase 2 (TIMP-2).
Caption: General synthetic workflow for biphenyl sulfonamide analogs.
Detailed Protocol: Suzuki-Miyaura Coupling for Biphenyl Synthesis
[9] This protocol provides a general procedure for the synthesis of a biphenyl derivative.
Materials and Equipment:
-
Aryl halide (e.g., bromobenzene) (1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the solvent system to the flask.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol outlines a method for assessing the inhibitory activity of compounds against the NLRP3 inflammasome in THP-1 cells.
Materials and Reagents:
-
THP-1 human monocytic cells
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Test compounds (analogs of this compound)
-
ELISA kit for human IL-1β
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 cells and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
Priming (Signal 1): Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compounds for 1 hour.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1-2 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β secretion for each compound concentration and determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
The exploration of analogs of this compound has revealed several key SAR trends:
-
The Biphenyl Core: The biphenyl scaffold is crucial for providing the appropriate orientation of the two sulfonylphenyl moieties to interact with the target binding sites. Modifications to the biphenyl core, such as the introduction of substituents or replacement with other biaryl systems, can significantly impact potency and selectivity.
-
The Sulfonamide Linker: The sulfonamide group is a key pharmacophore, often involved in critical hydrogen bonding interactions or coordination with metal ions in enzyme active sites.
-
Substituents on the Terminal Phenyl Rings: The nature and position of substituents on the terminal phenyl rings are critical for modulating activity and selectivity. For example, in the case of MMP inhibitors, the presence of specific substituents can influence interactions with the S1' pocket of the enzyme.
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of various therapeutically relevant targets. The analogs derived from this core structure have demonstrated significant potential in the treatment of inflammatory diseases, cancer, and other conditions. Future research in this area will likely focus on the design of analogs with improved pharmacokinetic properties, enhanced selectivity, and novel mechanisms of action. The continued application of rational drug design principles, guided by a deep understanding of the structure-activity relationships within this chemical class, will undoubtedly lead to the development of next-generation therapeutics.
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An In-Depth Technical Guide to the Health and Safety of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl, a sulfur-containing organic building block, presents a unique set of health and safety considerations crucial for laboratory and industrial settings. This guide provides a comprehensive overview of its known hazards, safe handling protocols, and emergency procedures, synthesized from available safety data and toxicological information on structurally related compounds. As a complex molecule, direct toxicological data is limited; therefore, a cautious and informed approach is paramount. This document is intended to empower researchers and drug development professionals to mitigate risks and ensure a safe working environment.
Chemical Identification and Physical Properties
A precise understanding of the chemical's identity is the foundation of safety.
| Identifier | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 22287-56-5 | [1] |
| Molecular Formula | C₂₄H₁₆Cl₂O₄S₂ | [1] |
| Molecular Weight | 503.42 g/mol | [1] |
| Synonyms | BCPSB, Bis-(4-chlorodiphenyl sulfone), BIS CHLOROPHENYL SULFONYL BIPHENYL | |
| Appearance | Off-white to light brown solid | |
| Melting Point | 278-280 °C (lit.) |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.
GHS Pictogram:
Signal Word: Warning [1]
GHS Hazard Statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
GHS Precautionary Statements:
A comprehensive set of precautionary statements is advised for handling this compound:
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Profile: Insights from Structural Analogs
Potential Effects of the Biphenyl Core
The biphenyl structure is associated with several health concerns. Chronic exposure to biphenyl in animal studies has been linked to kidney and liver damage[2][3]. Furthermore, there is suggestive evidence of carcinogenicity in animal models, with observations of urinary bladder tumors in male rats and liver tumors in female mice[2]. While the direct relevance to the title compound is not established, it underscores the need for caution regarding long-term exposure. Biphenyl and its metabolites may also have the potential to cause genetic damage[2].
Insights from Bis(4-chlorophenyl) sulfone (BCPS)
The structurally related compound, bis(4-chlorophenyl) sulfone (BCPS, CAS 80-07-9), provides further toxicological context. Short-term oral toxicity studies in rats have demonstrated that BCPS can induce hepatic effects even at low doses[4]. Observed effects included increased liver to body weight ratio and alterations in hepatic enzyme activities[4]. The study also noted that BCPS concentrations were highest in adipose tissue, followed by the liver and kidneys, suggesting a potential for bioaccumulation[4][5].
Summary of Potential Toxicological Hazards
Based on the available GHS classification and data from structural analogs, the primary toxicological concerns for this compound are:
-
Irritation: Direct contact is known to cause skin and serious eye irritation. Inhalation of dust can lead to respiratory tract irritation.
-
Organ Toxicity (Potential): Based on data from biphenyl and BCPS, prolonged or significant exposure may pose a risk to the liver and kidneys.
-
Carcinogenicity (Potential): The carcinogenicity of the title compound has not been tested. However, the biphenyl component has shown carcinogenic potential in animal studies[2]. This warrants handling the compound with a high degree of caution to minimize long-term exposure.
-
Bioaccumulation (Potential): The lipophilic nature of the molecule and data from BCPS suggest a potential for bioaccumulation in fatty tissues[4][5].
Safe Handling and Personal Protective Equipment (PPE)
A stringent set of handling procedures is essential to minimize exposure and ensure personnel safety.
Engineering Controls
-
Ventilation: All handling of the solid material should be conducted in a well-ventilated area. A certified chemical fume hood is strongly recommended, especially when manipulating the powder or creating solutions.
-
Containment: For larger scale operations, closed systems or glove boxes should be considered to prevent the release of dust into the work environment.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For tasks with a higher risk of dust generation, disposable coveralls may be appropriate.
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or for spill cleanup, a NIOSH-approved particulate respirator (e.g., N95) or a higher level of respiratory protection should be used.
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Remove contaminated clothing promptly and launder it separately before reuse.
Experimental Protocols: Safe Weighing and Solution Preparation
Objective: To provide a step-by-step protocol for the safe handling of this compound during routine laboratory procedures.
Materials:
-
This compound solid
-
Appropriate solvent
-
Analytical balance within a ventilated enclosure or fume hood
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with stopper
-
Appropriate PPE (as outlined in Section 4.2)
Protocol:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood or ventilated enclosure is functioning correctly.
-
Weighing:
-
Place a weighing paper or boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula.
-
Minimize the generation of dust during transfer.
-
Record the weight.
-
-
Transfer and Dissolution:
-
Carefully transfer the weighed solid into the volumetric flask.
-
Use a small amount of the chosen solvent to rinse the weighing paper and spatula to ensure a complete transfer.
-
Add the solvent to the flask, filling to approximately half the final volume.
-
Stopper the flask and gently swirl to dissolve the solid. Sonication may be used if necessary.
-
Once dissolved, add the solvent to the calibration mark.
-
Stopper and invert the flask several times to ensure a homogenous solution.
-
-
Cleanup:
-
Wipe down the balance and surrounding work area with a damp cloth to remove any residual dust.
-
Dispose of all contaminated materials (weighing paper, gloves, etc.) in a designated hazardous waste container.
-
Wash hands thoroughly after completing the procedure.
-
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
-
Stability: The compound is stable under normal temperatures and pressures.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases and vapors, including hydrogen chloride, carbon monoxide, carbon dioxide, and oxides of sulfur.
Emergency Procedures
A clear and practiced emergency plan is critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
-
Spill Response:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid creating dust.
-
For small spills, carefully sweep up the material and place it into a suitable, closed container for disposal.
-
For large spills, contain the spill and collect the material using a method that does not generate dust (e.g., HEPA-filtered vacuum).
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Visualization of Safety Information
Key Hazard Relationships
Caption: Key hazards and corresponding personal protective equipment.
Emergency Response Workflow
Caption: First-aid workflow for different exposure routes.
Conclusion
This compound is a valuable chemical intermediate that requires careful and informed handling. The primary, established hazards are skin, eye, and respiratory irritation. While comprehensive toxicological data for this specific molecule is limited, information from structurally similar compounds, such as biphenyl and bis(4-chlorophenyl) sulfone, suggests potential for more systemic effects, including on the liver and kidneys, and a possible risk of carcinogenicity and bioaccumulation with chronic exposure. Therefore, a conservative approach to safety, emphasizing the minimization of all exposure routes through robust engineering controls, appropriate personal protective equipment, and diligent hygiene practices, is essential. By adhering to the guidelines outlined in this document, researchers and drug development professionals can work safely with this compound, fostering a culture of safety and scientific integrity.
References
-
Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human health effects of biphenyl: key findings and scientific issues. Environmental health perspectives, 124(6), 703–712. [Link]
-
PubChem. (n.d.). 4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
Gauvin, D., & Poon, R. (2000). Effects of bis(4-chlorophenyl) sulfone on rats following 28-day dietary exposure. Journal of Toxicology and Environmental Health, Part A, 60(1), 23-38. [Link]
-
Beyer, A., & Biziuk, M. (2009). Environmental fate and global distribution of polychlorinated biphenyls. Reviews of environmental contamination and toxicology, 201, 137–158. [Link]
-
Hornek-Gausterer, R., et al. (2021). Bis(4-chlorophenyl) sulfone (BCPS) concentrations found in Austrian freshwater fish and cormorants (Phalacrocorax carbo sinensis) indicating trophic transport and biomagnification - A screening pilot-study. Chemosphere, 263, 127902. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Biphenyl. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Biphenyl. [Link]
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- 1. 4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl | C24H16Cl2O4S2 | CID 635646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Effects of bis(4-chlorophenyl) sulfone on rats following 28-day dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bis(4-chlorophenyl) sulfone (BCPS) concentrations found in Austrian freshwater fish and cormorants (Phalacrocorax carbo sinensis) indicating trophic transport and biomagnification - A screening pilot-study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl in High-Performance Polymer Synthesis
Introduction: The Architectural Significance of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl in Advanced Polymers
In the pursuit of advanced materials with exceptional thermal and mechanical properties, the design of the monomeric building blocks is of paramount importance. This compound is a key monomer in the synthesis of high-performance poly(arylene ether sulfone)s (PAES). Its rigid biphenyl core, coupled with the activating and stabilizing influence of the two sulfonyl groups, imparts a unique combination of properties to the resulting polymers, including high glass transition temperatures (Tg), excellent thermal stability, and robust mechanical strength.
The electron-withdrawing nature of the sulfonyl groups activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr), which is the primary polymerization mechanism. This allows for the efficient formation of ether linkages with a variety of aromatic diols, offering a versatile platform for tailoring polymer properties. The incorporation of the biphenyl moiety into the polymer backbone contributes to a high degree of aromaticity and rigidity, which are crucial for achieving superior thermal and mechanical performance.[1][2]
This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of advanced polymers. We will delve into the underlying principles of the polymerization process, provide detailed experimental protocols, and present typical characterization data for the resulting materials.
Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of poly(arylene ether sulfone)s from this compound and an aromatic diol proceeds via a step-growth polycondensation reaction. The fundamental mechanism is a nucleophilic aromatic substitution (SNAr) reaction. The key steps are outlined below:
-
Deprotonation of the Diol: In the presence of a weak base, typically anhydrous potassium carbonate (K₂CO₃), the hydroxyl groups of the aromatic diol are deprotonated to form a more nucleophilic phenoxide.
-
Nucleophilic Attack: The generated phenoxide attacks the electron-deficient carbon atom attached to the chlorine on the this compound monomer. The strong electron-withdrawing effect of the para-sulfonyl group is crucial for activating the C-Cl bond for this nucleophilic attack.
-
Formation of the Meisenheimer Complex: The nucleophilic attack leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. This complex is stabilized by the delocalization of the negative charge over the aromatic ring and the sulfonyl group.
-
Chloride Elimination and Ether Bond Formation: The Meisenheimer complex then collapses with the departure of the chloride leaving group, resulting in the formation of a stable aryl ether bond and regenerating the aromaticity of the ring.
-
Polymer Chain Growth: This process repeats, extending the polymer chain and leading to the formation of a high molecular weight poly(arylene ether sulfone).
The choice of solvent is critical for the success of the polymerization. High-boiling, polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), or sulfolane are typically employed to ensure the solubility of the monomers and the growing polymer chain, as well as to facilitate the SNAr reaction. An azeotroping agent, such as toluene or chlorobenzene, is often used to remove the water generated from the deprotonation step, thereby driving the reaction to completion.
Visualizing the Polymerization Workflow
The following diagram illustrates the general workflow for the synthesis of poly(arylene ether sulfone)s using this compound.
Caption: Key steps of the Nucleophilic Aromatic Substitution (SNAr) mechanism.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of a high molecular weight polymer is indicated by a significant increase in the viscosity of the reaction mixture. The formation of the desired polymer can be confirmed through standard analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The appearance of a characteristic aryl ether stretch (typically around 1240 cm⁻¹) and the disappearance of the O-H stretch from the diol monomer are key indicators of successful polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the repeating unit of the polymer.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. A high molecular weight and a PDI approaching 2 are characteristic of a successful step-growth polymerization.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymer, a key indicator of its thermal performance.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer, specifically the temperature at which it begins to decompose.
By systematically applying these characterization techniques, researchers can verify the successful synthesis and properties of the polymers derived from this compound.
Conclusion
This compound is a valuable monomer for the synthesis of high-performance poly(arylene ether sulfone)s. Its unique chemical structure allows for the creation of polymers with exceptional thermal stability and mechanical properties. The protocols and data presented in this application note provide a solid foundation for researchers to explore the potential of this monomer in the development of advanced materials for a wide range of applications, from aerospace and electronics to membrane separations and medical devices. The principles of nucleophilic aromatic substitution polymerization, when carefully applied, offer a robust and versatile route to these high-performance materials.
References
-
Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). (2025-08-07). ResearchGate. [Link]
-
Design and synthesis of poly(arylene ether sulfone)s with high glass transition temperature by introducing biphenylene groups. (2020-07-27). ResearchGate. [Link]
-
Synthesis of poly(arylene ether sulfone) copolymers. (n.d.). ResearchGate. [Link]
-
Synthesis and Properties of Aromatic Poly(Ether Sulfone)s and Poly(Etherketone)s Containing Naphthalene or Quinoline Units, and Methyl-Substituted Biphenyl-4,4′-Diols. (2025-08-07). ResearchGate. [Link]
- Poly (biphenyl ether sulfone). (n.d.).
-
[1,1'-Biphenyl]-4,4'-diol, polymer with 1,1'-sulfonylbis[4-chlorobenzene] - Substance Details. (n.d.). US EPA. [Link]
-
Liu, X., Gao, Y., Zhu, X., Shang, Y., & Cui, Z. (2020). Design and synthesis of poly(arylene ether sulfone)s with high glass transition temperature by introducing biphenylene groups. Polymer International, 69(11), 1210-1217. [Link]
-
Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. (2021-05-24). National Institutes of Health. [Link]
-
Bis(4-chlorophenyl) sulfone (BCPS) concentrations found in Austrian freshwater fish and cormorants (Phalacrocorax carbo sinensis) indicating trophic transport and biomagnification - A screening pilot-study. (n.d.). PubMed. [Link]
Sources
4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl as a monomer for polyether sulfones
Application Note & Protocol
Topic: Synthesis and Characterization of High-Performance Poly(biphenyl ether sulfone) Utilizing 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl as a Monomer
Abstract: Polyether sulfones (PES) are a class of amorphous, high-performance engineering thermoplastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3] The properties of these polymers can be precisely engineered through the judicious selection of monomers. This document provides a comprehensive guide to the use of this compound, a specialized dihalide monomer, for the synthesis of advanced poly(biphenyl ether sulfone)s. The incorporation of the rigid biphenyl moiety into the polymer backbone is designed to significantly enhance the glass transition temperature (Tg) and overall thermo-oxidative stability compared to standard PES formulations.[4] We present the underlying polymerization chemistry, a detailed step-by-step synthesis protocol via nucleophilic aromatic substitution (SNAr), and subsequent characterization methodologies tailored for researchers in materials science and polymer chemistry.
Monomer Analysis: this compound
The selection of this compound is predicated on its unique molecular architecture. The central 1,1'-biphenyl group is a rigid, planar structure that imparts significant stiffness to the resulting polymer chain. This structural rigidity is the primary contributor to the exceptionally high glass transition temperatures (Tg > 266°C) observed in polymers derived from it.[4]
Furthermore, the molecule is activated for polymerization by two terminal (4-chlorophenyl)sulfonyl groups. The powerful electron-withdrawing nature of the sulfone (-SO2-) groups deactivates the aromatic ring to which they are directly attached but, critically, activates the terminal chlorine atoms for nucleophilic aromatic substitution (SNAr). This activation is essential for achieving high molecular weight polymers under practical reaction conditions.
Caption: Chemical structure of the activated dihalide monomer.
Table 1: Physicochemical Properties of the Monomer
| Property | Value | Significance in Polymerization |
| Molecular Formula | C24H16Cl2O4S2 | Defines the repeating unit stoichiometry and molecular weight contribution. |
| Molecular Weight | 503.42 g/mol | Crucial for calculating molar ratios to achieve target polymer molecular weights. |
| Appearance | Off-white to pale yellow powder | Visual confirmation of starting material purity. |
| Melting Point | > 300 °C (Typical) | High melting point indicates thermal stability, requiring high-temperature polymerization solvents. |
| Reactive Sites | Two terminal Chlorine atoms | Activated by sulfone groups for SNAr reaction with bisphenoxide nucleophiles.[5] |
| Core Structural Unit | 1,1'-biphenyl | Imparts exceptional rigidity, leading to polymers with high Tg and thermal stability.[4] |
Polymerization Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of poly(biphenyl ether sulfone) from this monomer proceeds via a step-growth polycondensation reaction, specifically through a nucleophilic aromatic substitution (SNAr) mechanism.[5][6] This reaction is a cornerstone of poly(aryl ether) synthesis.
The Causality of the Reaction Steps:
-
Bisphenoxide Formation: The process begins with the reaction of a bisphenol co-monomer (e.g., 4,4'-sulfonyldiphenol or 4,4'-biphenol) with a weak base, typically potassium carbonate (K2CO3), in a polar aprotic solvent.[7][8] This deprotonates the hydroxyl groups to form a highly reactive bisphenoxide salt. The choice of K2CO3 is critical; it is basic enough to form the phenoxide but not so strong as to cause unwanted side reactions.
-
Nucleophilic Attack: The activated dihalide monomer, this compound, is introduced. The electron-rich phenoxide anion acts as the nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine atom.
-
Intermediate Formation & Aromatization: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The complex rapidly rearomatizes by expelling the chloride ion as the leaving group, forming a stable aryl ether linkage. The liberated chloride combines with the potassium cation from the base to form KCl, an inert salt byproduct.
-
Chain Propagation: Because both monomers are difunctional, this process repeats, extending the polymer chain and building high molecular weight polymer.
Caption: Reaction scheme for SNAr polycondensation.
Experimental Protocol: Synthesis of Poly(biphenyl ether sulfone)
This protocol describes a representative lab-scale synthesis. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at high temperatures.
Materials & Equipment:
-
Monomers: this compound (BCSB), 4,4'-Biphenol (or other high-purity bisphenol).
-
Base: Anhydrous potassium carbonate (K2CO3), finely ground and dried.
-
Solvents: N-Methyl-2-pyrrolidone (NMP, anhydrous), Toluene (anhydrous).
-
Equipment: 500 mL three-neck round-bottom flask, mechanical stirrer, Dean-Stark trap, condenser, nitrogen inlet/outlet, thermocouple, heating mantle.
Procedure:
-
Reactor Charging & Inerting:
-
Charge the flask with 4,4'-Biphenol (e.g., 18.62 g, 0.1 mol) and anhydrous K2CO3 (e.g., 15.2 g, 0.11 mol, a slight excess is crucial).
-
Add NMP (e.g., 200 mL) and Toluene (e.g., 100 mL). Toluene serves as the azeotropic agent to remove water formed during phenoxide formation.
-
Equip the flask with the stirrer, condenser with Dean-Stark trap, and thermocouple. Purge the system with nitrogen for 30 minutes.
-
-
Azeotropic Dehydration:
-
Heat the mixture to 140-150°C with vigorous stirring. Toluene will begin to reflux.
-
Collect the water/toluene azeotrope in the Dean-Stark trap. Continue this process until no more water is collected (typically 2-4 hours). This step is critical ; residual water will hydrolyze the monomer and prevent the formation of high molecular weight polymer.
-
Once dehydration is complete, carefully drain the toluene from the trap and then slowly distill the remaining toluene from the reaction flask.
-
-
Polycondensation:
-
Increase the temperature of the anhydrous mixture to ~180°C.
-
Add the BCSB monomer (50.34 g, 0.1 mol) to the flask. Ensure the monomer is added as a powder or slurry in a small amount of dry NMP to avoid clumping.
-
Raise the reaction temperature to 190-200°C and maintain for 8-12 hours. The viscosity of the solution will increase significantly as the polymer chain grows. The formation of KCl salt will make the mixture opaque.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to below 100°C and dilute with additional NMP (e.g., 100 mL) to reduce viscosity.
-
Slowly pour the viscous polymer solution into a large beaker of rapidly stirring methanol or deionized water (10x volume excess) to precipitate the polymer. The polymer should precipitate as a fibrous white solid.
-
Filter the polymer and wash it extensively with hot deionized water to remove KCl and residual solvent, followed by a final wash with methanol.
-
Dry the purified polymer in a vacuum oven at 120°C for 24 hours or until a constant weight is achieved.
-
Caption: Experimental workflow for polymer synthesis.
Polymer Characterization Protocols
Validation of the synthesis requires a suite of analytical techniques to confirm the polymer's structure, molecular weight, and thermal properties.
Table 2: Characterization Techniques and Expected Results
| Technique | Parameter Measured | Typical Expected Results for Poly(biphenyl ether sulfone) |
| FTIR Spectroscopy | Functional Groups | Presence of Ar-O-Ar stretch (~1240 cm⁻¹), SO₂ asymmetric/symmetric stretches (~1320 & 1150 cm⁻¹). Absence of -OH band (>3200 cm⁻¹) indicates complete reaction. |
| ¹H and ¹³C NMR Spectroscopy | Chemical Structure & Purity | Complex aromatic signals consistent with the proposed repeating unit structure.[4] Integration confirms monomer incorporation. |
| Gel Permeation (GPC/SEC) [9] | Molecular Weight (Mw, Mn), Polydispersity (PDI) | High Mw (> 30,000 g/mol ) and Mn (> 15,000 g/mol ). PDI typically ~2.0 for step-growth polymerization. |
| Differential Scanning (DSC) | Glass Transition Temperature (Tg) | Very high Tg, often in the range of 240-275°C, confirming the contribution of the rigid biphenyl unit.[4][7] |
| Thermogravimetric Analysis (TGA) | Decomposition Temperature (Td) | Excellent thermal stability, with 5% weight loss temperature (Td5) typically above 450°C in N₂.[7] |
Properties & Applications
The poly(biphenyl ether sulfone) synthesized using BCSB exhibits a superior property profile compared to standard polyether sulfones.
-
Exceptional Thermal Performance: With a Tg exceeding 260°C, this material can be used in continuous service at temperatures where many other high-performance polymers fail.[4]
-
Superior Mechanical Properties: The rigid backbone provides high tensile strength and modulus, making it suitable for structural components.[9]
-
Inherent Flame Retardancy: Like other polysulfones, it is inherently flame retardant and exhibits low smoke emission.[3]
-
Broad Chemical Resistance: It is resistant to a wide range of chemicals, including acids, bases, and many organic solvents.[1][2]
These properties make it a candidate material for demanding applications in:
-
Aerospace: Interior components, radomes, and structural parts requiring high temperature resistance.[2]
-
Medical & Pharmaceutical: Reusable medical devices that undergo repeated steam sterilization.[10][11]
-
Water Treatment: Formation of robust ultrafiltration and nanofiltration membranes for harsh chemical and thermal environments.[12][13]
-
Electronics: High-temperature insulators, connectors, and battery components.[10]
References
- MDPI. (n.d.). Polyethersulfone Polymer for Biomedical Applications and Biotechnology.
- SpecialChem. (2025, January 7). The Ultimate Guide to Polyethersulfone (PES): A High-Temperature Polymer Powerhouse.
- Agilent. (n.d.). Characterization of Polysulfone and Polyethersulfone with GPC/SEC.
- Swicofil. (n.d.). Polyethersulfone PES - Application.
- SpringerLink. (2007, June 19). Surface characterization of polyethersulfone by inverse gas chromatography.
- Journal of High School Science. (2023, April 11). Polysulfones and their applications.
- SpecialChem. (2025, July 18). Polyethersulfone (PESU): Features, Strengths and Limitations.
- Scilit. (n.d.). Application of Poly(ether sulfone)‐Based Membranes in Clean Energy Technology.
- Hangzhou Guidling Technology Co., Ltd. (2022, December 2). The Main Application Of Polyethersulfone.
- ResearchGate. (2025, August 7). Synthesis and Properties of Aromatic Poly(Ether Sulfone)s and Poly(Etherketone)s Containing Naphthalene or Quinoline Units, and Methyl-Substituted Biphenyl-4,4′-Diols.
- MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups.
- ResearchGate. (2025, August 7). Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone).
- MDPI. (n.d.). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution.
- University of Kentucky X-Ray Crystallography Facility. (n.d.). Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides.
- Polymer Science Learning Center. (n.d.). Poly(ether sulfones).
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Application Notes and Protocols for 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl in Organic Electronics
A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontiers of Material Science
In the dynamic field of organic electronics, the exploration of novel materials is the cornerstone of innovation. This document addresses 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl, a molecule with a structure suggestive of potential applications in this domain. It is important to note that while the biphenyl scaffold is a foundational element in many high-performance materials for Organic Light-Emitting Diodes (OLEDs)[1], direct and extensive research on the specific applications of this compound in organic electronics is not yet prevalent in peer-reviewed literature.
Therefore, this guide adopts a forward-looking, prospective approach. By analyzing the molecule's structural attributes and drawing parallels with established materials, we will outline its potential applications, particularly as a host material in Thermally Activated Delayed Fluorescence (TADF) OLEDs. The protocols provided herein are designed as well-reasoned, hypothetical frameworks to guide pioneering research in this area.
Part 1: Molecular Profile and Physicochemical Properties
This compound is a sulfur-containing organic building block[2]. Its core consists of a biphenyl group, a common structural motif in organic electronic materials known for providing rigidity and facilitating charge transport[3]. The presence of two electron-withdrawing (4-chlorophenyl)sulfonyl groups is anticipated to significantly influence its electronic properties.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₆Cl₂O₄S₂ | [4][5] |
| Molecular Weight | 503.42 g/mol | [4] |
| Melting Point | 278-280 °C (lit.) | [2] |
| Appearance | White crystal powder | [6] |
| Solubility | Insoluble in water, methanol, ethanol. Soluble in polar organic solvents like toluene and carbon tetrachloride. | [6] |
Molecular Structure:
Caption: Proposed device architecture for a TADF OLED.
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound
While several methods exist for the synthesis of related sulfone compounds,[7][8] a plausible route for the target molecule can be adapted from established Friedel-Crafts reactions.
Materials:
-
Biphenyl
-
4-Chlorobenzenesulfonyl chloride
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous nitrobenzene (solvent)
-
Methanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve biphenyl (1 equivalent) in anhydrous nitrobenzene.
-
Catalyst Addition: Under a nitrogen atmosphere, slowly add anhydrous FeCl₃ (2.2 equivalents) to the stirred solution.
-
Reactant Addition: Gradually add 4-chlorobenzenesulfonyl chloride (2.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: After completion, cool the mixture to room temperature and pour it into a stirred solution of methanol and concentrated HCl. This will precipitate the crude product.
-
Purification: Filter the crude product, wash thoroughly with methanol, and then water. Further purification can be achieved by recrystallization from a suitable solvent such as a toluene/ethanol mixture.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Protocol 2: Fabrication and Characterization of a TADF-OLED
This protocol outlines the fabrication of a device with the architecture proposed above.
Materials and Equipment:
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials: HIL, HTL, TADF emitter, ETL, and the synthesized this compound (host)
-
Metal for cathode (e.g., LiF, Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning setup (ultrasonic bath with deionized water, acetone, isopropanol)
-
UV-Ozone cleaner
-
Glovebox system for device encapsulation
-
Source measure unit, spectroradiometer, and integrating sphere for device characterization
Procedure:
-
Substrate Preparation:
-
Clean the ITO substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially without breaking the vacuum:
-
HIL (e.g., MoO₃, 5 nm)
-
HTL (e.g., TCTA, 40 nm)
-
EML: Co-evaporate the synthesized host material with a suitable green or blue TADF emitter (e.g., 10 wt% dopant concentration, 20 nm total thickness).
-
ETL (e.g., TPBi, 40 nm)
-
-
-
Cathode Deposition:
-
Deposit the cathode layers through a shadow mask:
-
LiF (1 nm)
-
Al (100 nm)
-
-
-
Encapsulation:
-
Transfer the completed devices to a nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.
-
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a calibrated photodiode.
-
Record the electroluminescence (EL) spectra and calculate the Commission Internationale de l'Éclairage (CIE) coordinates using a spectroradiometer.
-
Determine the external quantum efficiency (EQE) from the luminance, current density, and EL spectrum.
-
Part 4: Expected Outcomes and Future Directions
The successful implementation of these protocols is expected to yield a functional TADF-OLED. The performance metrics (turn-on voltage, efficiency, color purity, and operational stability) will provide the first experimental validation of this compound as a viable host material.
Future research should focus on:
-
Tuning the Molecular Structure: Synthesis of derivatives with different substituents on the phenylsulfonyl groups to modulate the electronic properties.
-
Device Optimization: Varying the layer thicknesses, dopant concentration, and choice of charge transport materials to maximize device performance.
-
In-depth Photophysical Studies: Comprehensive investigation of the material's triplet energy, charge mobility, and thermal stability to build a complete structure-property relationship profile.
This prospective guide provides a robust starting point for the investigation of this compound in organic electronics. The proposed hypotheses and protocols are grounded in established principles of materials science and device physics, paving the way for potential breakthroughs in the development of next-generation OLEDs.
References
- Molecular structures of TADF emitters and host molecules.
-
Synthesis of bis(4-chlorophenyl) sulfone - PrepChem.com. (URL: [Link])
-
4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl | C24H16Cl2O4S2 | CID 635646 - PubChem. (URL: [Link])
- CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)
-
4,4′-Di(pyren-1-yl)-1,1′-biphenyl as an efficient material for organic light-emitting diodes and thin-film transistors - RSC Publishing. (URL: [Link])
- US4983773A - Preparation of bis-(4-chlorophenyl)
-
4,4-Bis(Chloromethyl)-Biphenyl. (URL: [Link])
-
Molecular structures of the TADF emitters as hosts for TADF OLEDs. - ResearchGate. (URL: [Link])
-
Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties - MDPI. (URL: [Link])
- CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl)
-
Effect of 4-biphenyl groups on the charge transport and photovoltaic properties of arylamine based push–pull systems - New Journal of Chemistry (RSC Publishing). (URL: [Link])
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Application Notes and Protocols for the Functionalization of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
Introduction
4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl is a symmetrical molecule characterized by a central biphenyl core flanked by two chlorophenylsulfonyl groups. The presence of two strongly electron-withdrawing sulfonyl groups significantly activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr). This inherent reactivity, combined with the rigid biphenyl scaffold, makes it a valuable precursor for the synthesis of a diverse array of functionalized molecules and polymers. This guide provides detailed protocols and scientific rationale for the functionalization of this versatile building block for applications in materials science and medicinal chemistry.
The functionalization strategies discussed herein focus on leveraging the electrophilic nature of the chloro-substituted aromatic rings. We will explore nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions as primary pathways to introduce new functionalities, thereby tuning the electronic, optical, and biological properties of the core structure.
Physicochemical Properties
A foundational understanding of the starting material's properties is crucial for designing successful synthetic strategies.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₆Cl₂O₄S₂ | |
| Molecular Weight | 503.42 g/mol | |
| Melting Point | 278-280 °C | |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP) | General knowledge |
Core Functionalization Strategies
The two primary avenues for modifying this compound are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The choice of methodology is dictated by the desired bond formation (C-O, C-N, C-S, or C-C).
Figure 1: Key functionalization pathways for this compound.
Application Note 1: Synthesis of Di-ether Derivatives via Nucleophilic Aromatic Substitution
Application Focus: High-performance polymers, such as poly(ether sulfone)s, for membrane applications and optoelectronic materials. The introduction of aryloxy groups can enhance solubility, processability, and thermal stability, while also tuning the electronic properties of the biphenyl core.
Causality of Experimental Choices: The SNAr reaction is highly effective for this substrate due to the strong electron-withdrawing effect of the sulfonyl groups, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[1] A polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) is chosen to dissolve the reactants and facilitate the formation of the anionic nucleophile. A weak base such as potassium carbonate is sufficient to deprotonate the phenol, and a moderate reaction temperature ensures a reasonable reaction rate without significant decomposition.
Protocol 1: Synthesis of 4,4'-Bis[(4-phenoxyphenyl)sulfonyl]-1,1'-biphenyl
Materials:
-
This compound (1.0 equiv)
-
Phenol (2.2 equiv)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.5 equiv)
-
N-methyl-2-pyrrolidone (NMP)
-
Toluene
-
Methanol
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle with temperature controller.
-
Standard laboratory glassware for workup and purification.
Procedure:
-
To the three-neck flask, add this compound (1.0 equiv), phenol (2.2 equiv), potassium carbonate (2.5 equiv), and NMP (to achieve a 20-25% solids concentration).
-
Add toluene as an azeotropic agent (approximately 30% of the NMP volume).
-
Heat the mixture to 140-150 °C with vigorous stirring under a slow stream of nitrogen. Water generated during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
After the removal of water is complete (typically 2-4 hours), carefully distill off the toluene.
-
Increase the reaction temperature to 170-180 °C and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to below 100 °C and slowly pour it into a stirred solution of methanol/water (1:1 v/v) to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with deionized water to remove inorganic salts, and then with methanol to remove unreacted phenol.
-
Dry the product in a vacuum oven at 80 °C overnight.
Expected Outcome: A white to off-white solid. Purity can be assessed by NMR and HPLC. Further purification can be achieved by recrystallization from a suitable solvent system like DMF/ethanol.
Application Note 2: Synthesis of Di-amine Derivatives via Buchwald-Hartwig Amination
Application Focus: Synthesis of hole-transporting materials for organic light-emitting diodes (OLEDs), precursors for polyimides with enhanced solubility, and ligands for catalysis. The introduction of amino functionalities provides sites for further derivatization and influences the electronic and photophysical properties.
Causality of Experimental Choices: While SNAr with amines is possible, the conditions can be harsh. The Buchwald-Hartwig amination offers a milder, more general, and highly efficient palladium-catalyzed method for C-N bond formation.[2][3] For electron-deficient aryl chlorides like our substrate, a catalyst system comprising a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos or SPhos) is highly effective.[4] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle. Toluene is a common solvent for these reactions.
Protocol 2: Synthesis of N⁴,N⁴,N⁴',N⁴'-Tetraphenyl-[1,1'-biphenyl]-4,4'-diylbis(4,1-phenylenesulfonyl-4,1-phenylene)diamine
Materials:
-
This compound (1.0 equiv)
-
Diphenylamine (2.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 equiv)
-
Sodium tert-butoxide (NaOtBu, 2.8 equiv)
-
Anhydrous Toluene
Equipment:
-
Schlenk flask or a round-bottom flask with a reflux condenser and nitrogen inlet.
-
Magnetic stirrer and hotplate.
-
Inert atmosphere glovebox (optional, but recommended for handling catalyst components).
-
Standard laboratory glassware for workup and purification.
Procedure:
-
In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and sodium tert-butoxide (2.8 equiv) to the reaction flask.
-
Add this compound (1.0 equiv) and diphenylamine (2.2 equiv).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Figure 2: Workflow for Buchwald-Hartwig amination.
Application Note 3: Synthesis of Di-aryl Derivatives via Suzuki-Miyaura Coupling
Application Focus: Development of novel conjugated materials for organic electronics, liquid crystals, and as precursors for porous organic polymers. C-C bond formation allows for the extension of the π-conjugated system, which can be used to tune the absorption and emission properties of the molecule.
Causality of Experimental Choices: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between sp²-hybridized carbons.[5] For electron-deficient aryl chlorides, the oxidative addition step can be challenging. Therefore, a highly active catalyst system is required. This typically involves a palladium(II) precatalyst that is reduced in situ, or a palladium(0) source, in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[6][7] A base, often a carbonate or phosphate, is essential for the transmetalation step. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reactants.
Protocol 3: Synthesis of 4,4'-Bis[(4-phenylphenyl)sulfonyl]-1,1'-biphenyl
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (2.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.04 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.08 equiv)
-
Potassium phosphate (K₃PO₄, 4.0 equiv)
-
1,4-Dioxane
-
Deionized water
Equipment:
-
Schlenk flask or a round-bottom flask with a reflux condenser and nitrogen inlet.
-
Magnetic stirrer and hotplate.
-
Standard laboratory glassware for workup and purification.
Procedure:
-
To the reaction flask, add this compound (1.0 equiv), phenylboronic acid (2.5 equiv), Pd(OAc)₂ (0.04 equiv), SPhos (0.08 equiv), and K₃PO₄ (4.0 equiv).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio).
-
Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Summary of Functionalization Data
| Reaction Type | Nucleophile/Coupling Partner | Key Reagents | Solvent | Temp (°C) | Typical Yield |
| SNAr Etherification | Phenol | K₂CO₃ | NMP | 170-180 | High |
| Buchwald-Hartwig Amination | Diphenylamine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 100-110 | Good to High |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Dioxane/H₂O | 80-100 | Good to High |
Conclusion
This compound is a highly versatile and reactive building block. The protocols outlined in these application notes provide robust starting points for its derivatization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The choice of functionalization strategy should be guided by the desired properties of the target molecule and its intended application, whether in the realm of high-performance polymers, organic electronics, or medicinal chemistry. Careful optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, will be crucial for achieving high yields and purity of the desired functionalized products.
References
-
PubChem. (n.d.). 4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reich, H. J. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
RSC Publishing. (2022). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. Buy Bis[4-(4-aminophenoxy)phenyl]sulfone (EVT-312526) | 13080-89-2 [evitachem.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
analytical methods for the characterization of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
An In-Depth Guide to the Analytical Characterization of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
Introduction
This compound is a highly functionalized aromatic sulfone. Its rigid biphenyl core, coupled with the strong electron-withdrawing nature of the two (4-chlorophenyl)sulfonyl groups, imparts unique properties, making it a valuable building block in materials science and organic synthesis.[1] It serves as a key monomer in the development of high-performance polymers, such as poly(biphenyl sulfone ether sulfone)s, which are prized for their exceptional thermal stability and mechanical strength.[2]
Given its role in creating advanced materials, the rigorous and precise characterization of this compound is paramount. This guide provides a multi-faceted analytical strategy to confirm the identity, purity, and stability of this compound. The methodologies detailed herein are designed for implementation in research, development, and quality control laboratories, ensuring that the material meets the stringent specifications required for its intended applications.
Physicochemical Properties
A foundational understanding of the compound's basic properties is essential before commencing any analytical workflow. These values are critical for sample preparation, method development, and data interpretation.
| Property | Value | Source |
| CAS Number | 22287-56-5 | [3][4] |
| Molecular Formula | C₂₄H₁₆Cl₂O₄S₂ | [3][4] |
| Molecular Weight | 503.42 g/mol | [4] |
| Melting Point (m.p.) | 278-280 °C | |
| IUPAC Name | 1-(4-chlorophenyl)sulfonyl-4-[4-(4-chlorophenyl)sulfonylphenyl]benzene | [3] |
Logical Workflow for Comprehensive Characterization
The analytical approach should be systematic, beginning with techniques that assess purity and moving towards methods that provide definitive structural elucidation and thermal stability profiles.
Caption: Overall analytical workflow for characterization.
Chromatographic Purity Assessment
Chromatography is the cornerstone for determining the purity of the compound. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for potency and purity analysis of this compound due to its high molecular weight and polarity. A reversed-phase method provides excellent separation of the main component from related substances.
Causality Behind Method Choices:
-
Biphenyl Stationary Phase: A biphenyl column is selected over a standard C18 phase due to its enhanced π-π interactions.[5] These interactions provide superior selectivity for aromatic compounds like the target analyte, improving resolution from structurally similar impurities.[5][6]
-
Gradient Elution: The use of a water/acetonitrile gradient is crucial. It ensures that early-eluting polar impurities are well-resolved while also enabling the timely elution of the highly retained main compound and any non-polar impurities, all within a reasonable run time.
-
UV Detection: The extensive conjugation in the biphenyl and chlorophenylsulfonyl moieties results in strong UV absorbance, making UV detection at 254 nm a sensitive and reliable choice.
Table of HPLC Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | Biphenyl Phase (e.g., Restek Raptor Biphenyl), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 min, hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50) |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 100 mL of diluent to create a 100 µg/mL stock solution.
-
Sample Preparation: Prepare the test sample at the same concentration as the standard solution.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 20 minutes or until a stable baseline is achieved.
-
Injection: Inject the standard and sample solutions.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
While the compound has a high melting point, its thermal stability may permit analysis by GC-MS, which is particularly useful for identifying volatile or semi-volatile impurities.
Causality Behind Method Choices:
-
High-Temperature Column: A low-bleed phenyl-arylene polymer equivalent column (e.g., DB-5ms) is essential to withstand the high temperatures required for elution and to minimize column bleed, which can interfere with mass spectral analysis.
-
Pulsed Splitless Injection: This injection mode ensures the efficient transfer of the analyte onto the column while minimizing thermal degradation in the inlet.
-
Electron Ionization (EI): Standard 70 eV EI provides reproducible fragmentation patterns that can be compared to spectral libraries for impurity identification. The expected mass spectrum for the parent compound will show a molecular ion and characteristic fragments.[3]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity solvent like dichloromethane.
-
Instrument Setup:
-
Inlet Temperature: 280 °C
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 10 min.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
MS Transfer Line: 290 °C
-
Ion Source: 230 °C
-
Scan Range: 50-600 m/z
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Analyze the total ion chromatogram for any impurity peaks. Examine the mass spectrum of the main peak to confirm its identity. The molecular ion (M+) is expected at m/z 502, with other fragments potentially appearing at m/z 504 (isotope peak) and m/z 159.[3]
Spectroscopic Structural Elucidation
Spectroscopic methods provide definitive confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR are required for a complete assignment.
Expected Spectral Features:
-
¹H NMR: Due to the molecule's C₂ symmetry, the spectrum will be simpler than a fully asymmetric structure. The aromatic region (typically 7.0-8.5 ppm) will contain a series of doublets and multiplets corresponding to the protons on the biphenyl and chlorophenyl rings.
-
¹³C NMR: The spectrum will show distinct signals for the different carbon environments. Key signals include those for the carbon atoms directly bonded to the sulfonyl groups and the quaternary carbons of the biphenyl linkage. Spectral data for the compound is available in public databases, confirming its characterization by this method.[3]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆), as the compound's polarity may limit its solubility in chloroform-d.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Include experiments like COSY and HSQC if full assignment is necessary.
-
Data Processing: Process the spectra (Fourier transform, phase, and baseline correction) and integrate the ¹H signals. Compare the chemical shifts and coupling constants to those expected for the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Causality Behind Peak Assignments: The vibrational energy of a bond is dependent on the masses of the atoms and the bond strength. The sulfonyl group (S=O) has a strong double bond character, resulting in intense and characteristic absorption bands.
Table of Expected FTIR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic |
| ~1580, ~1470 | C=C Stretch | Aromatic Ring |
| ~1325, ~1155 | Asymmetric & Symmetric SO₂ Stretch | Sulfonyl |
| ~1090 | C-S Stretch | Aryl Sulfone |
| ~840 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |
| ~750 | C-Cl Stretch | Chloroalkane |
Experimental Protocol: FTIR Analysis
-
Sample Preparation (ATR): Place a small amount of the powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Compare the positions of the major absorption bands in the sample spectrum with the expected frequencies to confirm the presence of the required functional groups.
Caption: Relationship between analytical techniques and data.
Thermal Analysis
Thermal analysis is critical for a compound intended for high-temperature applications.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the melting point and assess the purity of the crystalline solid. A sharp, well-defined endothermic peak is indicative of high purity.[7]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup:
-
Temperature Program: Heat the sample from 25 °C to 320 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. The reported melting point is 278-280 °C. A broad peak may suggest the presence of impurities.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing a quantitative measure of its thermal stability.
Expected Behavior: Given its use in high-performance polymers, the compound is expected to be thermally stable to well above its melting point. Significant weight loss should only occur at very high temperatures.[2][8]
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Temperature Program: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
Data Analysis: Generate a plot of weight percent versus temperature. Determine the onset of decomposition and the temperature at which 5% weight loss occurs (T₅%), which is a key metric for thermal stability.
References
-
PubChem. 4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). [Link]
-
Maheshwari, M., et al. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Science Publishing Group. [Link]
- Massengale, J. T., & Fairbanks, T. H. (1961). U.S. Patent No. 3,007,975. Washington, DC: U.S.
-
Restek. Biphenyl Columns. [Link]
-
ResearchGate. FT-IR spectra of 4-aminophenyl sulfone (a), resorcinol (b), and ARES... [Link]
-
Royal Society of Chemistry. The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. New Journal of Chemistry Supporting Information. [Link]
-
Molbase. 4,4'-[(2-Chlorophenyl)methylene]bis[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol]. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Biphenyl. [Link]
-
ResearchGate. FTIR spectra of BPS and SBPDPP. BPS, 4,4′‐sulfonyldiphenol; FTIR,... [Link]
-
Royal Society of Chemistry. Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. New Journal of Chemistry. [Link]
-
ResearchGate. Fourier transform infrared spectra of 4,4′‐biphenyltetracarboxylic dianhydride (4,4′‐BPDA)‐derived poly(ester imide)s. [Link]
-
Deconinck, E., et al. (2015). ATR-FTIR spectroscopy and chemometrics: An interesting tool to discriminate and characterize counterfeit medicines. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Ramalakshmi, S., et al. (2018). FTIR Spectroscopic features of Carica papaya and Acetaminophen. International Journal of Pure and Applied Mathematics. [Link]
-
ResearchGate. (PDF) Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). [Link]
-
Cramer, H., Bell, D. S., & Shollenberger, D. L. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. [Link]
-
SpectraBase. bis(4-chlorophenyl) sulfate. [Link]
-
SciTePress. Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. [Link]
- Google Patents. CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl.
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- 3. 4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl | C24H16Cl2O4S2 | CID 635646 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Analysis of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
Introduction
4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl is a diaryl sulfone compound with potential applications in materials science and as an intermediate in the synthesis of novel organic molecules.[1] Its rigid biphenyl core and the presence of two sulfonyl groups suggest properties such as high thermal stability and specific electronic characteristics. The precise and accurate analytical characterization of this compound is paramount for its quality control, stability assessment, and for understanding its behavior in various matrices.
This comprehensive guide provides detailed application notes and validated protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for purity determination and impurity profiling, and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of volatile and semi-volatile impurities. These methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure scientific integrity and robust, reproducible results.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₆Cl₂O₄S₂ | |
| Molecular Weight | 503.42 g/mol | |
| Melting Point | 278-280 °C | |
| Appearance | White to off-white powder | --- |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO), sparingly soluble in methanol and acetonitrile, practically insoluble in water. | General knowledge based on structure |
PART 1: High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To develop and validate a stability-indicating reversed-phase HPLC method for the determination of purity and the separation of this compound from its potential process-related impurities and degradation products.
Method Development Rationale
Given the aromatic and non-polar nature of the target molecule, a reversed-phase HPLC method is the logical choice. A C18 stationary phase is selected for its hydrophobicity, which will provide adequate retention of the analyte. The mobile phase will consist of a mixture of an organic solvent (acetonitrile or methanol) and water to allow for the elution of the compound. A gradient elution is chosen to ensure the separation of potential impurities with a wide range of polarities and to maintain a reasonable analysis time. UV detection is suitable due to the presence of chromophoric phenyl rings in the molecule.
HPLC Protocol: Purity and Impurity Determination
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
This compound reference standard of known purity.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (1:1 v/v) |
4. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 100 mL of the sample diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample and dissolve it in 100 mL of the sample diluent.
5. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.
-
The tailing factor for the analyte peak should be not more than 2.0.
-
The theoretical plates for the analyte peak should be not less than 2000.
Forced Degradation Studies for Method Validation
To ensure the developed HPLC method is stability-indicating, forced degradation studies must be performed.[2][3] This involves subjecting the analyte to various stress conditions to generate potential degradation products and demonstrating that the method can resolve the analyte peak from any degradant peaks.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80 °C for 4 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80 °C for 4 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours. Dissolve in the sample diluent before injection.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Analyze all stressed samples using the developed HPLC method. The peak purity of the main peak should be evaluated using a PDA detector to confirm no co-eluting peaks.
Potential Impurities from Synthesis
The synthesis of diaryl sulfones often proceeds via a Friedel-Crafts reaction.[4][5] A plausible synthesis for the target molecule involves the reaction of biphenyl with 4-chlorobenzenesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Based on this synthetic route, potential process-related impurities could include:
-
Unreacted starting materials: Biphenyl and 4-chlorobenzenesulfonyl chloride.
-
Monosubstituted intermediate: 4-[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl.
-
Isomeric byproducts: Products from substitution at other positions on the biphenyl ring.
-
Products of side reactions: e.g., hydrolysis of the sulfonyl chloride.
PART 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To develop a GC-MS method for the identification and quantification of volatile and semi-volatile impurities in this compound.
Method Development Rationale
Due to the high melting point and molecular weight of the target analyte, it is not ideal for direct GC analysis. However, GC-MS is an excellent technique for identifying and quantifying more volatile process-related impurities that may be present, such as residual solvents or starting materials. A temperature-programmed method is necessary to elute a range of compounds with different boiling points.[6][7] Electron ionization (EI) is a standard and robust ionization technique for generating reproducible mass spectra for library matching.
GC-MS Protocol: Impurity Profiling
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Capillary column suitable for high-temperature analysis of aromatic compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
2. Reagents and Standards:
-
High-purity solvent for sample dissolution (e.g., Dichloromethane or Toluene, GC grade).
-
Standards of potential impurities if quantification is required.
3. GC-MS Conditions:
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 10 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-600 |
4. Sample Preparation:
-
Accurately weigh about 10 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., Dichloromethane). Sonicate if necessary to ensure complete dissolution of potential impurities.
5. Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra with those of reference standards or by searching against a commercial mass spectral library (e.g., NIST).
-
For semi-quantitative analysis, the peak area of an impurity can be compared to the peak area of an internal standard or the total ion chromatogram.
Conclusion
The HPLC and GC-MS methods detailed in these application notes provide a robust framework for the comprehensive analytical characterization of this compound. The HPLC method is suitable for determining the purity and impurity profile of the compound itself, with the forced degradation studies ensuring its stability-indicating nature. The GC-MS method is a valuable tool for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthetic process. Adherence to these protocols, with appropriate validation, will ensure the generation of accurate and reliable data for researchers, scientists, and drug development professionals working with this compound.
References
-
Zhu, H., et al. (2024). Triflic‐Acid‐Catalyzed Friedel‐Crafts Reaction for the Synthesis of Diaryl Sulfones. SYNTHESIS-STUTTGART. [Link]
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ResearchGate. (n.d.). Proposed mechanism for the triflic acid‐catalyzed Friedel‐Crafts Reaction for the synthesis of diaryl sulfones. Retrieved from [Link]
-
Zheng, Y., et al. (2023). Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. Synthesis, 55, 1253-1259. [Link]
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Poh, J. S., et al. (2012). Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Organic Letters, 14(18), 4782-4785. [Link]
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Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of aryl [35S]sulfones: Friedel–Crafts sulfonylation of aryl ethers with high specific activity [35S]methanesulfonyl chloride. Retrieved from [Link]
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Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
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Abdel-Moety, E. M., et al. (2015). Forced degradation of gliquidone and development of validated stability-indicating HPLC and TLC methods. Brazilian Journal of Pharmaceutical Sciences, 51(3), 643-654. [Link]
-
Wise, S. A., et al. (2002). Determination of polycyclic aromatic hydrocarbons with molecular weight 300 and 302 in environmental-matrix standard reference materials by gas chromatography/mass spectrometry. Analytical chemistry, 74(18), 4763-4773. [Link]
-
Patsnap Eureka. (2016). Asymmetric diaryl sulfone compound and its preparation method. Retrieved from [Link]
-
Wise, S. A., et al. (2002). Determination of Polycyclic Aromatic Hydrocarbons with Molecular Weight 300 and 302 in Environmental-Matrix Standard Reference Materials by Gas Chromatography/Mass Spectrometry. Analytical Chemistry, 74(18), 4763-4773. [Link]
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ChemistryViews. (2013). Diaryl Sulfone Synthesis. Retrieved from [Link]
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Chemistry For Everyone. (2025). What Is Temperature Programming In GC-MS?. Retrieved from [Link]
-
Phenomenex. (2025). Temperature Programming for Better GC Results. Retrieved from [Link]
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role of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl in the development of high-performance materials
Application Notes & Protocols
Topic: The Role of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl in the Development of High-Performance Materials
Authored for: Researchers, Scientists, and Materials Development Professionals
Introduction: Architecting Advanced Polymers with a Sulfonated Biphenyl Core
In the pursuit of next-generation materials, the monomer this compound stands out as a critical building block for creating polymers with exceptional thermal, mechanical, and chemical resilience.[1] These polymers, primarily poly(arylene ether sulfone)s (PAES), are at the forefront of engineering plastics, finding applications in aerospace, automotive, electronics, and medical devices where performance under extreme conditions is non-negotiable.[2][3]
This guide provides an in-depth exploration of the role and application of this compound. We will dissect its molecular architecture to understand how it imparts superior properties to polymers. Furthermore, we will provide detailed, field-tested protocols for the synthesis and characterization of a high-performance poly(biphenyl sulfone ether sulfone), offering insights into the causal relationships between reaction conditions and final material properties.
The Molecular Advantage: Deconstructing the Monomer
The exceptional properties endowed by this compound stem from the synergistic interplay of its three key structural components: the biphenyl core, the dual sulfonyl groups, and the terminal chlorines.
-
The Biphenyl Core: This rigid, planar structure is the backbone of the monomer. Its integration into a polymer chain introduces significant rigidity and restricts rotational motion. This molecular-level stiffness is directly responsible for the high glass transition temperatures (Tg) and excellent thermal stability observed in the resulting polymers.[4] The biphenyl moiety enhances the material's ability to maintain its structural integrity and mechanical properties at elevated temperatures.[5]
-
The Sulfonyl Groups (-SO₂-): The strongly electron-withdrawing nature of the sulfonyl groups is pivotal.[6] These groups create a highly polarized C-S bond and activate the adjacent aromatic rings, making the terminal chlorine atoms susceptible to nucleophilic displacement. This is the key to the polymerization process. In the final polymer, these sulfonyl groups contribute to:
-
High Thermal and Oxidative Stability: The sulfone linkage is exceptionally resistant to thermal degradation and oxidation.[2]
-
Amorphous Morphology: The kinked, non-linear geometry of the sulfone group disrupts chain packing, leading to amorphous polymers that are transparent and possess good toughness.[7]
-
Enhanced Mechanical Strength: The polarity of the sulfone groups leads to strong intermolecular forces, contributing to the high strength and creep resistance of the material.[2][8]
-
-
Terminal Chlorine Atoms: These atoms serve as the reactive sites for polymerization. In a nucleophilic aromatic substitution (SNAr) polycondensation reaction, the chlorine atoms act as leaving groups, allowing for the formation of ether linkages with a bisphenol co-monomer. The reactivity of these sites is significantly enhanced by the electron-withdrawing sulfonyl groups.[9]
Below is a diagram illustrating how the structural features of the monomer translate into desirable polymer properties.
Caption: Workflow for PESDS Synthesis and Characterization.
I. Materials and Equipment
-
Monomers:
-
This compound (BCPSB)
-
4,4'-Sulfonyldiphenol (Bisphenol S, BPS)
-
-
Reagents:
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried
-
N,N-Dimethylacetamide (DMAc) or Sulfolane, anhydrous grade
-
Toluene, anhydrous grade
-
Methanol
-
Deionized Water
-
-
Equipment:
-
Four-neck reaction flask equipped with a mechanical stirrer, nitrogen/argon inlet, Dean-Stark trap, and condenser.
-
Heating mantle with temperature controller
-
Vacuum oven
-
Standard laboratory glassware
-
II. Step-by-Step Synthesis Procedure
-
Reactor Preparation and Reagent Charging:
-
Assemble the reaction flask setup and flame-dry under vacuum to remove any adsorbed moisture. Once cool, maintain a positive pressure of inert gas (Nitrogen or Argon).
-
To the flask, add this compound (1.0 eq), 4,4'-sulfonyldiphenol (1.0 eq), and finely powdered, anhydrous K₂CO₃ (1.1 eq). A slight excess of K₂CO₃ is used to ensure complete conversion of the phenol to the phenoxide.
-
Add DMAc (to achieve a solids concentration of ~25-30% w/v) and toluene (approx. 50% of DMAc volume). Toluene acts as an azeotropic agent to remove water.
-
-
Azeotropic Dehydration:
-
With vigorous stirring, heat the mixture to 140-150°C. Toluene will begin to reflux.
-
Collect the toluene-water azeotrope in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected. This step is critical for forming the anhydrous potassium phenoxide salt required for polymerization.
-
Once dehydration is complete, carefully drain the toluene from the Dean-Stark trap and slowly raise the reaction temperature.
-
-
Polycondensation:
-
Increase the temperature of the reaction mixture to 190-200°C.
-
Maintain the reaction at this temperature under a steady flow of inert gas for 8-12 hours. The viscosity of the solution will increase significantly as the polymer chains grow. The reaction progress can be monitored by observing this viscosity increase.
-
Self-Validation: A highly viscous, honey-like consistency is a primary indicator of successful high-molecular-weight polymer formation.
-
-
Polymer Isolation and Purification:
-
After the reaction period, allow the mixture to cool to approximately 80-100°C.
-
Slowly pour the viscous polymer solution into a large excess of vigorously stirred methanol or a methanol/water mixture (80/20 v/v). This will cause the polymer to precipitate as a white, fibrous solid.
-
Break up the solid and continue stirring for at least 1 hour to ensure complete precipitation and initial washing.
-
Filter the polymer and wash it extensively with hot deionized water to remove inorganic salts (KCl and excess K₂CO₃).
-
Follow with several washes using methanol to remove residual solvent and unreacted monomers.
-
Dry the purified polymer in a vacuum oven at 120°C for 24 hours or until a constant weight is achieved.
-
III. Characterization Protocols
-
Structural Verification (FTIR & NMR):
-
FTIR (Attenuated Total Reflectance): Confirm the presence of key functional groups. Look for characteristic peaks for the sulfone group (O=S=O) at ~1150 cm⁻¹ and ~1320 cm⁻¹, and the newly formed aryl ether linkage (Ar-O-Ar) at ~1240 cm⁻¹. The absence of the phenolic -OH peak (~3400 cm⁻¹) indicates a high degree of polymerization.
-
¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃): Confirm the polymer structure by analyzing the chemical shifts and integration of aromatic protons. This provides definitive proof of the polymer's repeat unit structure. [4]
-
-
Thermal Properties (DSC & TGA):
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg). A single, sharp transition is indicative of an amorphous, homogeneous polymer. A high Tg confirms the material's excellent thermal stability. [4] * Thermogravimetric Analysis (TGA): Assess the thermal decomposition temperature. Heat the sample under a nitrogen atmosphere from room temperature to 800°C. The temperature at which 5% weight loss occurs is a key indicator of the polymer's thermal stability.
-
Conclusion
This compound is a cornerstone monomer for the synthesis of high-performance polysulfones. Its unique molecular structure, featuring a rigid biphenyl core and activating sulfonyl groups, directly translates into materials with superior thermal stability, mechanical robustness, and chemical resistance. [2][4]The protocols and insights provided herein serve as a comprehensive guide for researchers and scientists aiming to harness the potential of this versatile building block to engineer advanced materials for challenging applications. The careful control of polymerization conditions, particularly the exclusion of water, is paramount to achieving the high molecular weight necessary for optimal material properties.
References
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Al-Hemyari, S. A., Al-Masoudi, N. A., & Al-Ghezi, M. K. (2023). Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties. Molecules, 28(21), 7261. [Link]
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Al-Lami, J. K. (2023). Synthesis and Polymerization of 4-Vinylbenzylphenylsulfone. Journal of Research Updates in Polymer Science, 12, 1-7. [Link]
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- Wang, J., et al. (2011). CN Patent No. 102267870A.
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National Center for Biotechnology Information. (n.d.). 4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). (1,1'-Biphenyl)-4-sulfonic acid. PubChem Compound Database. [Link]
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Li, X., et al. (2015). Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). Xiandai Huagong, 35(8), 114-116. [Link]
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Wikipedia contributors. (n.d.). Sulfone. Wikipedia. [Link]
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GlobalSpec. (n.d.). Chapter 13: Polyarylethersulfones (PAES). GlobalSpec. [Link]
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Woods, D. J., et al. (2022). Why Do Sulfone-Containing Polymer Photocatalysts Work So Well for Sacrificial Hydrogen Evolution from Water? Journal of the American Chemical Society, 144(43), 19957–19971. [Link]
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Weerasinghe, D. D., et al. (2019). DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. PMC. [Link]
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Bazhenov, S., et al. (2023). Structure, Thermal, and Mechanical Behavior of the Polysulfone Solution Impregnated Unidirectional Carbon Fiber Yarns. Polymers, 15(23), 4569. [Link]
-
CAS Common Chemistry. (n.d.). [1,1′-Biphenyl]-4,4′-diol, polymer with 1,1′-sulfonylbis[4-chlorobenzene]. [Link]
- Liu, J., et al. (2010). CN Patent No. 101665406B.
-
Kim, D. S., et al. (2022). Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. Polymers, 14(18), 3749. [Link]
-
Lee, H., et al. (2021). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. National Institutes of Health. [Link]
-
U.S. Environmental Protection Agency. (n.d.). [1,1'-Biphenyl]-4,4'-diol, polymer with 1,1'-sulfonylbis[4-chlorobenzene] - Substance Details. [Link]
-
Shcherbakov, D., et al. (2022). Structure, Mechanical and Thermal Properties of Polyphenylene Sulfide and Polysulfone Impregnated Carbon Fiber Composites. PMC. [Link]
-
Sepe, M. P. (2007). The Materials Analyst, Part 86: Telling sulfone polymers apart. Plastics Today. [Link]
-
Syensqo. (n.d.). Sulfone Polymers. [Link]
-
Laminated Plastics. (n.d.). Technical Data Sheet Polysulfone. [Link]
-
Li, Y., et al. (2012). A clustered sulfonated poly(ether sulfone) based on a new fluorene-based bisphenol monomer. Journal of Materials Chemistry, 22(19), 9646-9655. [Link]
-
Wang, Y., et al. (2020). Mechanical Properties, Thermal Stability, and Phase Structure of Polysulfone Toughened Epoxy Structural Adhesive. ResearchGate. [Link]
-
Wang, C., et al. (2024). Structural regulation of sulfone-decorated conjugated polymers for boosting photocatalysis. Journal of Materials Chemistry A. [Link]
-
Wang, T., et al. (2022). Sulfonated Poly(arylene ether sulfone) Multi-Block Copolymers with Selectively Cross-Linked Domains for Proton Exchange Membranes. ResearchGate. [Link]
-
Kostoev, M. R., et al. (2021). Synthesis and Properties of Copolyphenylene Sulphones with Cardo Fragments. Polymers, 13(21), 3689. [Link]
-
Lee, Y., et al. (2023). Synthesis of Sulfonated Polyphenylene Block Copolymers via In Situ Generation of Ni(0). Polymers, 15(6), 1530. [Link]
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Synthetic Routes to Derivatives of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthetic methodologies for producing 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl and its derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science due to the prevalence of the diaryl sulfone and biphenyl moieties in various biologically active molecules and functional materials. This guide outlines two primary, robust synthetic strategies: a convergent approach utilizing a Suzuki-Miyaura cross-coupling reaction and a linear approach involving a double Friedel-Crafts sulfonylation. Each route is presented with detailed, step-by-step protocols, mechanistic insights, and key characterization data to ensure scientific integrity and reproducibility.
Introduction to Diaryl Sulfone Biphenyls
The biphenyl scaffold is a privileged structure in drug discovery, offering a versatile platform for constructing molecules with a wide range of biological activities.[1] When functionalized with arylsulfonyl groups, the resulting diaryl sulfone biphenyls exhibit a unique combination of structural rigidity and conformational flexibility, making them attractive for targeting various biological receptors and enzymes. The this compound core, in particular, presents a symmetrical structure with multiple sites for further functionalization, allowing for the generation of diverse chemical libraries for screening and optimization.
Synthetic Strategies
Two principal synthetic routes are detailed below, each with its own set of advantages and considerations.
Route 1: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling
This approach involves the palladium-catalyzed coupling of a pre-functionalized arylboronic acid with an aryl halide, both already containing the (4-chlorophenyl)sulfonyl moiety. This convergent strategy is often favored for its high functional group tolerance and generally high yields.
Route 2: Linear Synthesis via Friedel-Crafts Sulfonylation
This classic approach builds the target molecule sequentially by first establishing the biphenyl core and then introducing the two (4-chlorophenyl)sulfonyl groups in a subsequent step through a double Friedel-Crafts reaction. While potentially more straightforward in terms of starting materials, this route may present challenges related to regioselectivity and catalyst deactivation.
Route 1: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling
This elegant and highly efficient method constructs the central biphenyl C-C bond in the final step, joining two complex fragments. The key precursors are 4-((4-chlorophenyl)sulfonyl)phenylboronic acid and 4-bromo-1-((4-chlorophenyl)sulfonyl)benzene.
Workflow Diagram
Caption: Fig. 1: Workflow for Suzuki-Miyaura Synthesis.
Experimental Protocols
Protocol 1.1: Synthesis of 4-bromo-1-((4-chlorophenyl)sulfonyl)benzene (Precursor 1)
This protocol is adapted from established Friedel-Crafts sulfonylation procedures.[2][3]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and dry dichloromethane (DCM) under a nitrogen atmosphere.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add 4-chlorobenzenesulfonyl chloride (1.0 eq.) to the suspension. After stirring for 15 minutes, add bromobenzene (1.1 eq.) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir until the ice has melted.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 1.2: Synthesis of 4-((4-chlorophenyl)sulfonyl)phenylboronic acid (Precursor 2)
The synthesis of this precursor can be achieved through various methods. One common approach involves the Miyaura borylation of a corresponding aryl halide. Alternatively, direct borylation of a suitable diaryl sulfone can be employed. A plausible route involves the protection of the boronic acid moiety during the sulfonylation step, or a late-stage borylation. For the purpose of this guide, a direct borylation of a pre-formed sulfone is outlined.
-
Reaction Setup: In a Schlenk flask, combine 4-bromo-1-((4-chlorophenyl)sulfonyl)benzene (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), potassium acetate (2.5 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.03 eq.).
-
Solvent and Degassing: Add anhydrous 1,4-dioxane to the flask. Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir under an argon atmosphere for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Hydrolysis: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water. To hydrolyze the pinacol ester, stir the organic layer with an aqueous solution of HCl (1M) for 4-6 hours.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude boronic acid can be purified by recrystallization.
Protocol 1.3: Suzuki-Miyaura Coupling
This protocol is based on standard Suzuki-Miyaura coupling conditions.[4]
-
Reaction Setup: To a round-bottom flask, add 4-bromo-1-((4-chlorophenyl)sulfonyl)benzene (1.0 eq.), 4-((4-chlorophenyl)sulfonyl)phenylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst and Solvent: Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Degas the mixture with argon for 20 minutes. Then, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.02-0.05 eq.).
-
Reaction: Heat the mixture to reflux (around 80-100 °C) and stir under an inert atmosphere for 8-16 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and add water. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/dichloromethane to yield this compound as a white solid.
Route 2: Linear Synthesis via Friedel-Crafts Sulfonylation
This route involves the direct double sulfonylation of a biphenyl core. The success of this method is highly dependent on the reaction conditions to achieve di-substitution at the desired 4 and 4' positions.
Workflow Diagram
Caption: Fig. 2: Workflow for Friedel-Crafts Synthesis.
Experimental Protocol
Protocol 2.1: Double Friedel-Crafts Sulfonylation of Biphenyl
This protocol is a generalized procedure and may require optimization for yield and purity.[2][3][5]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place biphenyl (1.0 eq.) and a suitable solvent such as nitrobenzene or 1,2-dichloroethane.
-
Catalyst Addition: Cool the mixture to 0-5 °C and add a Lewis acid catalyst, such as anhydrous aluminum chloride or ferric chloride (2.2-2.5 eq.), portion-wise.
-
Addition of Sulfonylating Agent: Dissolve 4-chlorobenzenesulfonyl chloride (2.2 eq.) in the same solvent and add it dropwise to the reaction mixture over 1-2 hours, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 60-80 °C for 12-24 hours. The progress of the reaction should be monitored by TLC to observe the formation of the di-sulfonylated product.
-
Work-up: Cool the reaction mixture and quench it by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation and Purification: The precipitated solid is collected by filtration and washed thoroughly with water, followed by a dilute sodium bicarbonate solution, and then water again. The crude product is then dried. Purification can be challenging due to the potential presence of regioisomers and mono-substituted byproducts. Recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or purification via column chromatography may be necessary.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| Melting Point | 278-280 °C (literature value)[6] |
| ¹H NMR | Aromatic protons will appear as a series of doublets and multiplets in the range of δ 7.5-8.2 ppm. Due to the symmetry of the molecule, a specific pattern of four sets of doublets is expected. |
| ¹³C NMR | Signals for the aromatic carbons will be observed in the range of δ 125-145 ppm. The carbon atoms directly attached to the sulfonyl groups will be shifted downfield. |
| Mass Spectrometry | The molecular ion peak [M]+ corresponding to the molecular weight of 503.42 g/mol should be observed, along with a characteristic isotopic pattern for the two chlorine atoms.[6] |
| Elemental Analysis | Calculated for C₂₄H₁₆Cl₂O₄S₂: C, 57.26%; H, 3.20%. Found values should be within ±0.4% of the calculated values. |
Summary and Comparison of Routes
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Friedel-Crafts Sulfonylation |
| Overall Strategy | Convergent | Linear |
| Yield | Generally high | Often moderate, requires optimization |
| Purity of Crude Product | Typically high | May contain regioisomers and mono-substituted byproducts |
| Purification | Often straightforward (recrystallization) | Can be challenging |
| Starting Materials | Requires synthesis of functionalized precursors | Readily available starting materials |
| Functional Group Tolerance | High | Moderate (sensitive groups may not be tolerated) |
Conclusion
Both the Suzuki-Miyaura cross-coupling and the double Friedel-Crafts sulfonylation represent viable pathways for the synthesis of this compound and its derivatives. The choice of route will depend on the specific goals of the research, the availability of starting materials, and the desired scale of the synthesis. The convergent Suzuki-Miyaura approach generally offers better control and higher yields for the synthesis of complex, well-defined derivatives. The linear Friedel-Crafts route, while conceptually simpler, may require more extensive optimization and purification. The protocols provided in this guide serve as a robust starting point for researchers in this field.
References
-
a) Friedel‐Crafts sulfonylation of aromatic compounds using Ps‐AlCl3... - ResearchGate. Available at: [Link]
-
Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. Available at: [Link]
-
Kinetics of the Friedel-Crafts Sulfonylation of Aromatics with Aluminum Chloride as Catalyst and Nitrobenzene as Solvent | Journal of the American Chemical Society. Available at: [Link]
-
4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl | C24H16Cl2O4S2 | CID 635646 - PubChem. Available at: [Link]
-
4 - Organic Syntheses Procedure. Available at: [Link]
- CN111004262A - Synthetic method of p-chlorophenylboronic acid - Google Patents.
-
110054642 Preparation method of 4-chlorophenylboronic acid - WIPO Patentscope. Available at: [Link]
- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents.
- US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents.
-
1-Bromo-4-(4-chlorophenyl)benzene - ChemBK. Available at: [Link]
- US3639469A - Process for the production of 4 4'-biphenyl disulfonyl chloride - Google Patents.
- EP0053314B1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether - Google Patents.
- EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents.
- GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents.
-
1H NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl - ResearchGate. Available at: [Link]
-
4,4'-[(2-Chlorophenyl)methylene]bis[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol] - MDPI. Available at: [Link]
-
Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water Shu-Lan Mao - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... - ResearchGate. Available at: [Link]
Sources
- 1. US3639469A - Process for the production of 4 4'-biphenyl disulfonyl chloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. CN111004262A - Synthetic method of p-chlorophenylboronic acid - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl | C24H16Cl2O4S2 | CID 635646 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Rigid and Versatile Synthetic Building Block
4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl is a unique organic compound characterized by a rigid biphenyl core symmetrically substituted with two electron-withdrawing (4-chlorophenyl)sulfonyl moieties. This molecular architecture imparts a high degree of thermal stability, chemical resistance, and specific reactivity, making it a valuable building block in contemporary organic synthesis. The electron-deficient nature of the terminal phenyl rings, activated by the sulfonyl groups, renders the chlorine atoms susceptible to nucleophilic aromatic substitution. Furthermore, the biphenyl scaffold provides a robust and linear structural element. These characteristics open avenues for its application in the synthesis of high-performance polymers, functional materials, and potentially, as a scaffold for novel therapeutics. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols and mechanistic insights.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₆Cl₂O₄S₂ | |
| Molecular Weight | 503.4 g/mol | |
| Appearance | White to off-white powder | Generic Material Property |
| Melting Point | Not explicitly stated, but expected to be high due to molecular symmetry and rigidity. | Inferred from structure |
| Solubility | Insoluble in water; soluble in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and sulfolane at elevated temperatures. | Inferred from polymerization protocols |
Safety and Handling: According to GHS classifications, this compound may cause skin and serious eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Application: Monomer for High-Performance Poly(arylene ether sulfone)s
The primary and most well-documented application of this compound is as a monomer in the synthesis of poly(arylene ether sulfone)s (PAES). These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace, automotive, and electronics industries. The incorporation of the biphenyl unit into the polymer backbone enhances the glass transition temperature (Tg) and thermal stability of the resulting material.[2]
Causality of Application:
The utility of this compound in polymerization stems from the reactivity of the chlorine atoms. The powerful electron-withdrawing sulfonyl groups activate the C-Cl bonds towards nucleophilic aromatic substitution (SNAᵣ). This allows for polycondensation reactions with bisphenolates to form the characteristic ether linkages of PAES.
Caption: Generalized Mechanism of Polyether Sulfone Synthesis.
Experimental Protocol 1: Synthesis of Poly(biphenyl sulfone ether sulfone) (PESDS)
This protocol is based on the synthesis of a high-performance polymer with an elevated glass transition temperature, as described in the literature.[2]
Objective: To synthesize a high molecular weight poly(biphenyl sulfone ether sulfone) via nucleophilic aromatic substitution polycondensation.
Materials:
-
This compound (BCPSBP)
-
4,4'-Sulfonyldiphenol (Bisphenol S, BPS)
-
Potassium carbonate (K₂CO₃), anhydrous, finely ground
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
Procedure:
-
Drying of Reagents: Ensure all glassware is oven-dried. 4,4'-Sulfonyldiphenol and potassium carbonate should be dried under vacuum at 110 °C for at least 4 hours prior to use.
-
Reaction Setup: Into the reaction flask, charge equimolar amounts of this compound and 4,4'-sulfonyldiphenol. Add a slight excess (e.g., 1.05 equivalents per mole of bisphenol) of anhydrous potassium carbonate.
-
Solvent Addition: Add NMP to achieve a solids concentration of approximately 25-35% (w/v). Add toluene as an azeotroping agent (typically 50% of the NMP volume).
-
Azeotropic Dehydration: With vigorous stirring and under a slow stream of nitrogen, heat the mixture to 140-150 °C. Water generated from the formation of the dipotassium salt of the bisphenol will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. This step is critical and should be continued for 2-4 hours, or until no more water is collected.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 180-190 °C to initiate polymerization. The viscosity of the solution will increase significantly as the polymer chains grow.
-
Monitoring and Completion: Maintain the reaction at this temperature for 6-12 hours. The reaction progress can be monitored by observing the increase in viscosity.
-
Precipitation and Purification: Once the desired viscosity is achieved, cool the reaction mixture to below 100 °C and dilute with additional NMP. Slowly pour the viscous polymer solution into a large excess of vigorously stirred methanol or deionized water to precipitate the polymer as fibrous strands.
-
Washing: Collect the polymer by filtration and wash it extensively with hot deionized water to remove residual salts and solvent, followed by a final wash with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 120 °C overnight to a constant weight.
Self-Validation and Expected Results: The resulting polymer, PESDS, is expected to be an amorphous solid with a high glass transition temperature (Tg > 266 °C).[2] The success of the synthesis can be validated by:
-
Viscosity measurements: Inherent viscosity of a dilute solution of the polymer in NMP or a similar solvent will indicate the molecular weight.
-
Spectroscopic analysis (FTIR, NMR): FTIR will confirm the formation of the ether linkages and the presence of the sulfonyl and biphenyl groups. ¹H and ¹³C NMR will confirm the polymer structure.[2]
-
Thermal analysis (DSC, TGA): DSC will determine the glass transition temperature, and TGA will confirm the high thermal stability of the polymer.[2]
Caption: Workflow for the Synthesis of Poly(biphenyl sulfone ether sulfone).
Prospective Applications in Organic Synthesis
While its use in polymerization is well-established, the unique structure of this compound suggests its potential as a versatile building block for a range of other synthetic transformations. The following sections outline potential, mechanistically plausible applications that warrant further investigation.
Scaffold for Novel Bis-Substituted Biphenyl Derivatives
The two reactive C-Cl bonds can be substituted with a variety of nucleophiles to generate novel, symmetrically substituted biphenyl compounds. These could serve as ligands for catalysis, building blocks for metal-organic frameworks (MOFs), or as scaffolds in medicinal chemistry.
Potential Nucleophiles and Products:
-
Phenols/Thiols: Reaction with substituted phenols or thiols would yield bis(aryloxy) or bis(arylthio) derivatives, introducing diverse functionalities.
-
Amines: Reaction with primary or secondary amines could lead to the synthesis of novel bis(amino)biphenyl sulfone derivatives.
-
Cyanide: Substitution with cyanide would produce the corresponding dinitrile, a precursor to dicarboxylic acids or diamines.
Proposed General Protocol for Nucleophilic Aromatic Substitution:
-
Dissolve this compound in a polar aprotic solvent (e.g., DMSO, DMF, or NMP).
-
Add at least two equivalents of the desired nucleophile and a suitable base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the nucleophile if necessary.
-
Heat the reaction mixture to an elevated temperature (typically 100-180 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an appropriate organic solvent.
-
Purify the product by crystallization or column chromatography.
The success of these reactions will depend on the nucleophilicity of the incoming group and the reaction conditions. The strong electron-withdrawing nature of the sulfonyl groups is crucial for activating the substrate.
Precursor for Cross-Coupling Reactions
While the C-Cl bonds are activated for nucleophilic substitution, they are also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This would allow for the synthesis of complex poly-aromatic systems with extended conjugation.
Caption: Potential Suzuki-Miyaura Cross-Coupling Pathway.
Rationale and Considerations: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[3][4] For this substrate, the reaction would involve the coupling of the aryl chloride with an arylboronic acid. The key challenge is the potential for competitive nucleophilic substitution reactions, especially if a strong base is used at high temperatures. Careful selection of the palladium catalyst, ligand, base, and solvent system would be critical to favor the desired cross-coupling pathway. Mild bases like K₃PO₄ or K₂CO₃ and lower reaction temperatures might be necessary.
Conclusion and Future Outlook
This compound is a highly valuable monomer for the synthesis of high-performance poly(arylene ether sulfone)s, owing to its rigid biphenyl core and reactive terminal chloro-substituents. The protocols provided herein offer a robust starting point for the synthesis and characterization of these advanced materials. Beyond polymer chemistry, its structure holds significant, albeit less explored, potential for the creation of novel small molecules through nucleophilic substitution and cross-coupling reactions. Further research into these areas could unlock new applications in materials science, catalysis, and drug discovery, establishing this compound as a truly versatile building block in the arsenal of the modern synthetic chemist.
References
-
Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). (2008). Journal of Applied Polymer Science. Available at: [Link]
-
PubChem. (n.d.). 4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Liu, X., et al. (2020). Design and synthesis of poly(arylene ether sulfone)s with high glass transition temperature by introducing biphenylene groups. Polymer International. Available at: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
- 1. xray.uky.edu [xray.uky.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of (bis)sulfonic acid, (bis)benzamides as follicle-stimulating hormone (FSH) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bis-Dichlorosilyl Functionalized C4-Cumulene With Unique Bonding Scenario - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. The information is structured in a practical question-and-answer format to directly address issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are two principal methods for synthesizing this class of diaryl sulfones:
-
Friedel-Crafts Sulfonylation of Biphenyl: This is a direct approach where biphenyl is reacted with two equivalents of 4-chlorobenzenesulfonyl chloride. The reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).[1] While conceptually straightforward, this method can be prone to challenges with catalyst deactivation and isomer control.
-
Reaction of Chlorobenzene with a Sulfonating Agent: This route involves the reaction of chlorobenzene with a strong sulfonating agent like sulfuric acid (H₂SO₄) or sulfur trioxide (SO₃).[1] A key variation involves reacting chlorobenzene with sulfuric acid at high temperatures (200–250 °C) in the presence of a condensing agent like boric acid or trifluoromethanesulfonic acid to drive the reaction and remove water.[1] This method avoids the need to handle sulfonyl chlorides but requires careful control of temperature and water removal to achieve high yields.[1]
Q2: Why is isomer control a critical issue in this synthesis, and how is it managed?
Isomer control is paramount because electrophilic substitution on the biphenyl ring can occur at multiple positions. The primary isomeric impurity is typically the 2,4'-bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl. The formation of this asymmetrical isomer complicates purification and reduces the yield of the desired 4,4' product.
Managing isomer formation involves several strategies, drawing parallels from the well-studied synthesis of bisphenol S (BPS), a structural analog.[2][3] Key strategies include:
-
Temperature Control: Higher reaction temperatures (typically 160–200 °C) can favor the formation of the thermodynamically more stable 4,4' isomer.[2][3] The 2,4' isomer can rearrange to the 4,4' isomer at elevated temperatures in the presence of an acid catalyst.[2]
-
Solvent Selection & Concentration: Utilizing an inert, high-boiling solvent (e.g., dichlorobenzene, trichlorobenzene) allows for precise temperature control.[3][4] Critically, maintaining the reaction mixture as a slurry where the 4,4' isomer selectively crystallizes while the 2,4' isomer remains in solution can dramatically enhance isomeric purity.[2][3]
Q3: What is the role of a condensing agent or azeotropic distillation in the synthesis?
In synthesis routes that generate water, such as the reaction between chlorobenzene and sulfuric acid, its removal is crucial. Water can dilute the acid catalyst and, at high temperatures, create undesirable side reactions. Two common strategies are employed:
-
Azeotropic Distillation: An inert solvent that forms an azeotrope with water (e.g., toluene, xylene, or an aliphatic hydrocarbon) is used.[1][5] As the reaction proceeds, the water-solvent azeotrope is distilled off, physically removing water from the reaction equilibrium and driving the synthesis towards completion.[1][5]
-
Condensing Agents: Chemical agents like boric acid can be added.[1] These agents react with water as it is formed, effectively sequestering it and preventing it from interfering with the main reaction.
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses specific experimental problems in a cause-and-solution format.
Problem 1: Consistently Low Yield of Crude Product (<50%)
A low yield is often the first sign of suboptimal reaction conditions or reagent issues.
-
Possible Cause 1: Inactive Catalyst (Friedel-Crafts Route)
-
Why it happens: Lewis acid catalysts like AlCl₃ and FeCl₃ are extremely sensitive to moisture.[6] Any water in the reagents, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.
-
Recommended Solution:
-
Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Use anhydrous grade solvents. Consider distilling solvents over a suitable drying agent.
-
Use freshly opened containers of the Lewis acid catalyst. If the catalyst is old or has been exposed to air, its activity will be compromised.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
-
-
Possible Cause 2: Inefficient Water Removal (Direct Sulfonylation Route)
-
Why it happens: If water produced during the reaction is not effectively removed, the reaction equilibrium will not favor product formation.[2]
-
Recommended Solution:
-
If using azeotropic distillation, ensure your Dean-Stark trap or equivalent apparatus is functioning correctly and that the solvent is refluxing at the appropriate rate.
-
Consider increasing the volume of the azeotroping solvent.
-
If using a condensing agent like boric acid, ensure the correct stoichiometric amount is used relative to the theoretical amount of water produced.[1]
-
-
-
Possible Cause 3: Suboptimal Reaction Temperature
-
Why it happens: The reaction has a significant activation energy. Temperatures that are too low will result in slow or incomplete reactions. Conversely, temperatures that are too high can lead to decomposition or side reactions.[3]
-
Recommended Solution:
-
For the direct reaction of chlorobenzene and sulfuric acid, the temperature must typically be raised to 200–250 °C to achieve good conversion.[1]
-
For Friedel-Crafts reactions, the optimal temperature can vary. Start with literature values and perform small-scale optimization experiments, monitoring reaction progress by TLC or HPLC.
-
-
Problem 2: High Proportion of 2,4'-Isomer Impurity in the Product
This is a common selectivity issue that severely impacts the final yield of the desired product.
-
Possible Cause 1: Reaction Temperature is Too Low
-
Why it happens: The formation of the 4,4' isomer is often thermodynamically favored, especially at higher temperatures where the kinetically formed 2,4' isomer can rearrange.[2]
-
Recommended Solution:
-
-
Possible Cause 2: Inappropriate Solvent or Concentration
-
Why it happens: The relative solubilities of the 4,4' and 2,4' isomers are key to achieving high purity. If both isomers remain fully dissolved, separation is difficult.
-
Recommended Solution:
-
Control the level of the inert reaction solvent so that it is sufficient to dissolve the reactants and the 2,4' isomer, but insufficient to dissolve all of the formed 4,4' isomer.[3]
-
This creates a slurry, selectively precipitating the desired product from the reaction mixture and driving the equilibrium towards its formation.[3] Cool the reaction mixture slowly to maximize the selective crystallization of the 4,4' isomer.
-
-
Problem 3: Difficulties in Product Purification and Persistent Impurities
Even with a good crude yield, purification can be challenging.
-
Possible Cause 1: Co-precipitation of Isomers
-
Why it happens: The 2,4' and 4,4' isomers have similar chemical properties, making them difficult to separate by simple crystallization if they co-precipitate.
-
Recommended Solution:
-
Fractional Crystallization: This is the most effective method. A multi-step process may be required. Patents for BPS synthesis describe adding a specific alcohol (e.g., methanol, ethanol) to the reaction mixture after cooling, which helps to keep the 2,4' isomer in solution while the 4,4' isomer is collected.[5]
-
Solvent Screening: Experiment with different recrystallization solvents. A solvent system where the desired 4,4' isomer has low solubility at room temperature but high solubility at elevated temperatures, while the 2,4' isomer remains more soluble, is ideal.
-
-
-
Possible Cause 2: Formation of Dichlorobenzene Byproducts (FeCl₃ Catalyst)
-
Why it happens: At high temperatures (~140 °C and above), FeCl₃ can act as a chlorinating agent for the chlorobenzene solvent, forming dichlorobenzenes.[1] These can then react to form undesired sulfone byproducts, which are difficult to remove.
-
Recommended Solution:
-
Maintain a lower reaction temperature if using FeCl₃ in chlorobenzene.
-
Consider an alternative, non-chlorinated solvent if the reaction requires high temperatures.
-
Alternatively, use a different catalyst system, such as reacting chlorobenzene directly with sulfuric acid and a condensing agent, which avoids this specific side reaction.[1]
-
-
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: A stepwise workflow for troubleshooting low yields and purity.
Experimental Protocols
Protocol: Synthesis via Reaction of Chlorobenzene with Sulfuric Acid
This protocol is adapted from principles described in patents for analogous diaryl sulfone syntheses and offers a robust method for achieving high yield and purity.[1]
Materials:
-
Chlorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Boric Acid (or Trifluoromethanesulfonic acid as an alternative condensing agent)
-
High-boiling inert solvent (e.g., 1,2,4-trichlorobenzene) for temperature control (optional but recommended)
-
Methanol (for purification)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, thermometer, and a distillation apparatus (e.g., Dean-Stark trap), add chlorobenzene (10 equivalents) and boric acid (0.5 equivalents relative to sulfuric acid). If using a high-boiling solvent, add it at this stage.
-
Initial Heating: Begin stirring and heat the mixture to ~120-140 °C to remove any trace amounts of water from the starting materials.
-
Reagent Addition: Slowly add concentrated sulfuric acid (1 equivalent) to the hot mixture over 1-2 hours.
-
Reaction: After the addition is complete, slowly raise the temperature of the reaction mixture to 200–230 °C. Water will begin to co-distill with chlorobenzene. Continuously remove the water from the distillate and return the chlorobenzene to the reaction flask. Maintain this temperature for 8-12 hours, monitoring the reaction progress by TLC or HPLC. The product may begin to precipitate, forming a slurry.
-
Cooling and Isolation: Once the reaction is complete, cool the mixture to 80-90 °C. Filter the hot slurry to collect the crude product. Wash the filter cake with fresh, hot chlorobenzene to remove soluble impurities (like the 2,4'-isomer), followed by a wash with a lower-boiling solvent like hexane to remove the chlorobenzene.
-
Purification: Transfer the crude solid to a clean flask. Add methanol and heat to reflux for 30 minutes to dissolve remaining soluble impurities. Cool the mixture, filter the purified solid, wash with cold methanol, and dry under vacuum. The expected product is a white crystalline solid.
General Synthesis Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: General workflow from reaction setup to final product analysis.
References
- Bisphenol S.Grokipedia.
- Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.Peer-reviewed article source.
- Process for producing 4,4-bisphenol sulfone.
- Process for synthesizing 4,4'-dihydroxydiphenyl sulfone.
- Process for synthesizing 4,4'-dihydroxydiphenyl sulfone.
- Bis(4-hydroxyphenyl) Sulfone.ChemicalBook.
- Preparation of bis-(4-chlorophenyl) sulfone.
- PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE.
- Bisphenol S.Wikipedia.
- Synthesis of bis(4-chlorophenyl) sulfone.PrepChem.com.
- A Comparative Guide to the Synthesis of 4,4'-Dihydroxybiphenyl.Benchchem.
- An In-depth Technical Guide to the Synthesis and Purific
- Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
- Recent Advances in the Synthesis of Sulfones.Thieme E-Journals.
- Sulfone synthesis by oxid
- The Friedel-Crafts Reaction.Course paper source.
- How to improve the yield of 2,4'-Dihydroxydiphenyl sulfone synthesis.Benchchem.
- Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets.Journal of the American Society for Mass Spectrometry.
- High-purity 4,4'-dihydroxy diphenyl sulfone preparing method.
- Aryl sulfone synthesis by C-S coupling reactions.Organic Chemistry Portal.
- Troubleshooting low yield in Friedel-Crafts acyl
- Troubleshooting low conversion in Friedel-Crafts reactions with Dichlorodiphenylmethane.Benchchem.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl.
- Production process of 4,4'-bis(chloromethyl)-biphenyl.
- Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis.SciSpace.
- 4, 4'-bis-(chloromethyl)-biphenyl.
- Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases.
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Technical Support Center: Purification of Crude 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
Welcome to the dedicated technical support guide for the purification of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl. This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for their applications. The structural integrity and purity of this molecule are paramount for its use as an organic building block.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, providing both the underlying cause and actionable solutions.
Question 1: Why is my recovery so low after performing a recrystallization?
Low yield is a frequent challenge in crystallization processes and can stem from several factors.[2][3]
-
Potential Cause 1: Suboptimal Solvent Choice. The ideal recrystallization solvent should dissolve the compound completely when hot but very poorly when cold. If the compound has significant solubility at low temperatures, a substantial amount will remain in the mother liquor.
-
Recommended Solution: Screen for alternative solvents. For a large, relatively non-polar molecule like this, consider high-boiling aromatic solvents or polar aprotic solvents. A solvent system, such as toluene, a mixture of toluene and heptane, or dimethylformamide (DMF), could be effective. Perform small-scale solubility tests before committing to a bulk procedure.
-
Potential Cause 2: Using an Excessive Volume of Solvent. The primary principle of maximizing recrystallization yield is to use the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will increase the amount of product that remains dissolved upon cooling.
-
Recommended Solution: Add the hot solvent to your crude material in small, sequential portions, ensuring the mixture is stirred and heated to the solvent's boiling point after each addition. Stop adding solvent as soon as all the solid has dissolved.
-
Potential Cause 3: Premature Crystallization During Hot Filtration. If the crude material contains insoluble impurities, a hot filtration step is necessary. However, if the solution cools during this transfer, the product can crystallize prematurely on the filter paper or in the funnel, leading to significant loss.
-
Recommended Solution: Use a pre-heated filter funnel (stemless or short-stemmed is best) and filter the hot solution as quickly as possible into a pre-warmed receiving flask. If crystallization begins in the funnel, it can sometimes be redissolved by washing with a small amount of fresh, hot solvent.
-
Potential Cause 4: Cooling the Solution Too Rapidly. Rapid cooling, such as plunging the flask directly into an ice bath, promotes the formation of very small, often less pure crystals and can trap impurities.[4] It may not allow sufficient time for all the dissolved product to crystallize out of solution.
-
Recommended Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop. Once it has reached ambient temperature, then place it in an ice bath for at least 30-60 minutes to maximize crystal formation before filtration.
Question 2: My product is still impure after recrystallization. What went wrong?
The presence of impurities, indicated by a wide or depressed melting point (literature mp: 278-280 °C[1]) or by analytical techniques like TLC or HPLC, points to issues with the crystallization process itself.
-
Potential Cause: Co-precipitation of Impurities. If an impurity has a similar solubility profile to the desired product, it may co-crystallize. This is common with isomeric impurities or byproducts with similar functional groups.
-
Recommended Solution(s):
-
Perform a Second Recrystallization: A second pass through the crystallization process using a different solvent system can often remove recalcitrant impurities.
-
Solvent-Antisolvent System: Consider an extractive crystallization approach.[4] Dissolve the crude product in a good solvent (e.g., DMF or CH₂Cl₂) and then slowly add an "anti-solvent" (in which the product is insoluble, e.g., water or hexanes) until the solution becomes turbid. Heating to clarify and then slow cooling can provide highly pure crystals.
-
Pre-Purification with Activated Carbon: If the impurities are colored, they can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtration. Use carbon sparingly, as it can also adsorb the desired product.
-
Question 3: I'm struggling to separate my product using flash column chromatography. The spots are overlapping on TLC.
Flash column chromatography is a powerful technique for separating compounds with different polarities.[5] Failure to achieve separation suggests that the chosen conditions do not exploit a sufficient difference in the physicochemical properties of the product and the impurity.
-
Potential Cause 1: Inappropriate Mobile Phase Polarity. The eluent system may be too polar, causing all components to move too quickly up the TLC plate (high Rf values), or not polar enough, resulting in all components remaining at the baseline (low Rf values).
-
Recommended Solution: The goal is to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 on a silica TLC plate, with clear separation from impurities. For sulfonyl compounds, mixtures of non-polar and polar solvents like hexanes/ethyl acetate or dichloromethane are common.[5] Systematically vary the ratio of these solvents until optimal separation is observed.
-
Potential Cause 2: Insufficient Resolving Power of the Stationary Phase. Standard silica gel may not be sufficient to resolve compounds with very similar structures.
-
Recommended Solution: Consider alternative stationary phases that offer different separation mechanisms.[6] Options include alumina, or reverse-phase columns (C18), which separate compounds based on hydrophobicity rather than polarity.[6]
-
Potential Cause 3: Column Overloading. Applying too much crude material to the column is a common cause of poor separation, leading to broad, overlapping bands.
-
Recommended Solution: A general rule of thumb is to load a mass of crude material that is 1-5% of the total mass of the silica gel in the column. If you have a large amount of material, it is better to perform multiple smaller chromatographic runs or move to a larger column.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound? The two primary and most effective methods for purifying this compound are recrystallization and flash column chromatography. Recrystallization is ideal for removing small amounts of impurities from a large amount of material, especially if a suitable solvent is found. Flash column chromatography is more powerful for separating mixtures with multiple components or impurities that have similar solubility to the product.[7]
Q2: What are the likely impurities in a crude sample? The impurity profile depends heavily on the synthetic route. Common impurities may include:
-
Starting Materials: Unreacted biphenyl or 4-chlorobenzenesulfonyl chloride.
-
Mono-substituted Product: 4-[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl, where only one side of the biphenyl molecule has reacted.
-
Isomeric Byproducts: The sulfonyl groups may have added at other positions on the biphenyl ring (e.g., 2,4'- or 3,4'- isomers). The synthesis of related sulfones can produce isomers that require careful purification to remove.[8][9]
-
Solvent Residue: Residual solvents from the reaction or workup (e.g., chlorobenzene, thionyl chloride).
Q3: How do I choose the best recrystallization solvent? The selection process is empirical. Start by testing the solubility of a few milligrams of your crude product in ~0.5 mL of various solvents at room temperature and then upon heating.
| Solvent Category | Examples | Rationale for this compound |
| Aromatic | Toluene, Xylenes, Chlorobenzene | "Like dissolves like." These non-polar aromatic solvents are often effective for large, rigid aromatic compounds. Toluene is a common choice for similar structures.[10][11] |
| Polar Aprotic | Acetone, Ethyl Acetate, DMF, Acetonitrile | The sulfonyl groups provide polarity. These solvents may offer good solubility upon heating. Ethyl acetate is often used in combination with hexanes.[5][12] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Generally good solvents for a wide range of organic compounds, but their lower boiling points may make them less ideal for recrystallization. |
| Alcohols | Ethanol, Isopropanol | The compound is likely to have lower solubility in alcohols, making them potential anti-solvents or components of a mixed-solvent system.[10] |
Q4: What analytical techniques are recommended to assess the purity of the final product? A combination of methods should be used:
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique to qualitatively check for the presence of impurities.
-
Melting Point Analysis: A sharp melting point that matches the literature value (278-280 °C) is a strong indicator of high purity.[1] Impurities will typically cause the melting point to be depressed and broaden.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase like acetonitrile/water or methanol/water gradient is a good starting point.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and reveal the presence of impurities if they are at a level of ~1% or higher.
Experimental Protocols & Data
Protocol 1: Step-by-Step Recrystallization
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., Toluene).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid at the solvent's boiling point.
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-heated, fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Step-by-Step Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase (eluent) that provides good separation and a product Rf of ~0.3. A common starting point for sulfonyl compounds is a Hexane:Ethyl Acetate mixture.[5]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.
| Parameter | Typical Conditions for Sulfonyl Compounds |
| Stationary Phase | Silica Gel (60 Å, 32-63 µm particle size)[5] |
| Mobile Phase | Gradient of Hexane / Ethyl Acetate (e.g., starting at 95:5, moving to 80:20)[5] |
| Visualization | UV light (254 nm) |
Visual Workflows
Diagram 1: Purification Method Selection
Caption: Decision tree for selecting a primary purification strategy.
Diagram 2: Troubleshooting Low Recrystallization Yield
Caption: Workflow for diagnosing the cause of low product recovery.
References
- BenchChem. (2025).
- MDPI. (2022).
- Supporting Information.
- BenchChem. (2025). Technical Support Center: Synthesis of High-Purity 2,4'-Dihydroxydiphenyl Sulfone.
- Journal of Chromatographic Science. (1998).
- PrepChem.com. Synthesis of bis(4-chlorophenyl) sulfone.
- ResearchGate. (2019).
- Google Patents. (2015). CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
- Google Patents. (2010). CN101665406B - Method for synthesizing 4, 4'-bis (chloromethyl) biphenyl.
- Sigma-Aldrich. Bis (4-chlorophenyl)sulfonyl -1,1 -biphenyl 98 22287-56-5.
- Google Patents. (1991).
- BenchChem. (2025).
- New England Biolabs. FAQ: My purification failed and/or why is my yield lower than expected?.
- Sigma-Aldrich. 4,4′-Bis[(4-chlorophenyl)sulfonyl]-1,1′-biphenyl.
- PubChem. 4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl.
- Google Patents. (2011). CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl.
- BenchChem. (2025).
- Google Patents. (1961). US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl.
- Google Patents. (2002).
- Thermo Fisher Scientific.
Sources
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overcoming solubility issues with 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl in reactions
Welcome to the Technical Support Center for 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl (BCPSB). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, encountered during reactions with this key synthetic building block. As Senior Application Scientists, we have compiled this guide based on established principles of polymer chemistry, extensive literature review, and practical field experience to ensure you can navigate your experiments with confidence.
Introduction to BCPSB and Its Solubility Challenges
This compound is a diaryl sulfone monomer crucial for the synthesis of high-performance polymers such as poly(biphenyl ether sulfone). Its rigid biphenyl core and two sulfonyl groups contribute to the excellent thermal and mechanical properties of the resulting polymers. However, these same structural features—strong intermolecular forces and a highly crystalline nature—are responsible for its characteristically low solubility in many common organic solvents at ambient temperatures. This poor solubility can lead to a host of experimental problems, including incomplete reactions, low yields, and difficulty in characterization. This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My BCPSB is not dissolving in the chosen reaction solvent at room temperature. What am I doing wrong?
A1: Understanding the inherent low solubility of BCPSB is the first step. Due to its high melting point of 278-280 °C and crystalline structure, significant thermal energy is required to break down the crystal lattice and allow for solvation.[1][2]
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using an appropriate high-boiling point, polar aprotic solvent. These solvents have favorable Hansen Solubility Parameters (HSPs) for interacting with the polar sulfonyl groups and aromatic rings of BCPSB.[3]
-
Heating is Essential: BCPSB will likely not dissolve at room temperature. The reaction mixture must be heated. Most successful polymerizations using BCPSB or similar monomers are conducted at temperatures ranging from 160°C to 235°C.[4]
-
Mechanical Agitation: Gentle heating alone may not be sufficient. Continuous and efficient stirring is crucial to break up aggregates and enhance the interaction between the solvent and the solute.
-
Purity of BCPSB: Impurities can sometimes hinder dissolution. Ensure you are using high-purity BCPSB.
Q2: Which solvents are recommended for reactions with BCPSB, and at what temperatures?
A2: The choice of solvent is critical for the success of reactions involving BCPSB. The ideal solvent should not only dissolve the monomer but also the growing polymer chain to prevent premature precipitation.[5][6] Based on literature for analogous polymerizations, the following solvents are highly recommended:
| Solvent | Typical Reaction Temperature Range (°C) | Boiling Point (°C) | Key Characteristics |
| N-Methyl-2-pyrrolidone (NMP) | 160 - 200 | 202 | Excellent solvating power for polar polymers, thermally stable.[7] |
| Dimethylacetamide (DMAc) | 160 - 180 | 165 | Good solvent for poly(aryl ether sulfone)s, often used with a co-solvent.[4] |
| Dimethyl Sulfoxide (DMSO) | 160 - 189 | 189 | Strong polar aprotic solvent, effective at dissolving a wide range of organic compounds.[7] |
| Sulfolane | 190 - 235 | 285 | Very high boiling point and excellent thermal stability, ideal for high-temperature polymerizations.[1][8] |
Q3: I am observing precipitation during my polymerization reaction. What could be the cause and how can I prevent it?
A3: Precipitation during polymerization is a common issue when working with rigid monomers like BCPSB. This phenomenon, often referred to as "polymer crashing out," can halt chain growth and lead to low molecular weight products.[5][9]
Root Cause Analysis and Mitigation Workflow:
Troubleshooting Precipitation During Polymerization
Detailed Troubleshooting Steps:
-
Verify Temperature Control: Ensure your reaction vessel is uniformly heated and the temperature is consistently maintained. Fluctuations in temperature can cause localized cooling and precipitation.
-
Re-evaluate Your Solvent System: The solubility of the growing polymer chain may be lower than that of the monomer. If you observe precipitation after the reaction has proceeded for some time, the solvent may not be suitable for the higher molecular weight species. Consider switching to a stronger solvent like sulfolane or using a co-solvent.
-
Adjust Monomer Concentration: High monomer concentrations can lead to the rapid formation of oligomers and polymers that exceed their solubility limit. Try reducing the initial monomer concentration.
-
Monomer Purity and Stoichiometry: Impurities in the monomers can act as chain terminators, leading to the formation of low molecular weight oligomers that may be less soluble. Similarly, an imbalance in stoichiometry can also result in lower molecular weight products.[5]
Experimental Protocols
Protocol 1: General Procedure for Dissolving BCPSB for a Nucleophilic Aromatic Substitution Polymerization
This protocol provides a general guideline for dissolving BCPSB with a diol monomer for the synthesis of poly(biphenyl ether sulfone).
Materials:
-
This compound (BCPSB)
-
A bisphenol monomer (e.g., 4,4'-biphenol)
-
Anhydrous potassium carbonate (K₂CO₃), finely ground and dried
-
High-purity, anhydrous N-Methyl-2-pyrrolidone (NMP) or Sulfolane
-
An azeotroping agent (e.g., toluene or chlorobenzene)
-
Nitrogen inlet and outlet
-
Mechanical stirrer
-
Thermocouple
-
Dean-Stark trap or similar apparatus for water removal
Procedure:
-
Reactor Setup: Assemble a multi-necked flask with a mechanical stirrer, nitrogen inlet/outlet, and a Dean-Stark trap. Ensure all glassware is thoroughly dried.
-
Charging the Reactor: Under a nitrogen atmosphere, charge the reactor with equimolar amounts of BCPSB and the bisphenol monomer, and a slight excess of anhydrous potassium carbonate (approximately 5-10 mol% excess).
-
Solvent Addition: Add the primary solvent (NMP or sulfolane) to achieve the desired monomer concentration (typically 10-25% solids content by weight). Then, add the azeotroping agent (e.g., toluene).
-
Initial Heating and Dehydration: Begin stirring and gently heat the mixture to the boiling point of the azeotroping agent (around 110-140°C). Water generated from the reaction of the bisphenol with potassium carbonate will be removed as an azeotrope. Continue this dehydration step for 2-4 hours, or until no more water is collected.
-
Increasing Reaction Temperature: After dehydration, slowly increase the temperature of the reaction mixture to the target polymerization temperature (e.g., 180-200°C for NMP or 220-235°C for sulfolane). The azeotroping agent will distill off.
-
Dissolution and Polymerization: As the temperature increases, the monomers should fully dissolve, and the polymerization will proceed. The solution will become increasingly viscous as the polymer chains grow. Maintain the reaction at this temperature for several hours until the desired molecular weight is achieved.
Workflow for Dissolving BCPSB in a Polymerization Reaction:
Dissolution and Polymerization Workflow
References
- Alfonsi, K., et al. (2008).
-
"Troubleshooting step growth polymerization." Reddit, r/Chempros, 2021, .
- "DIPOLAR APROTIC SOLVENTS DMSO AND NMP IN CROP PROTECTION FORMUL
- Uerdingen, M., et al. (2005). Sulfolane: a versatile dipolar aprotic solvent. Organic Process Research & Development, 9(2), 147-152.
- Royal Society of Chemistry. "Supporting information." The Royal Society of Chemistry, RSC Publishing, pubs.rsc.org/en/content/articlelanding/2017/ta/c7ta03657a#!divAbstract. Accessed 20 Jan. 2026.
-
"Sulfolane: A Versatile Dipolar Aprotic Solvent." ResearchGate, . Accessed 20 Jan. 2026.
-
"Physicochemical properties of NMP, DMAc and PolarClean." ResearchGate, . Accessed 20 Jan. 2026.
-
"Hansen solubility parameters (HSPs) for polymer and solvents used in this work." ResearchGate, . Accessed 20 Jan. 2026.
- "Production of aqueous dispersion of aromatic polyethersulphone." Google Patents, patents.google.com/patent/EP0032630A1/en. Accessed 20 Jan. 2026.
-
"Hansen Solubility Parameters (HSP) of solvents obtained from." ResearchGate, . Accessed 20 Jan. 2026.
- Gu, Y. "Step-Growth Polymerization." The Gu Lab, University of California, Santa Barbara, gu.chem.ucsb.edu/coursematerials/teaching/CHEM109/Lecture17.pdf. Accessed 20 Jan. 2026.
-
"The Solubility Parameters of DMAC, Water, PVDF, DMF, DMSO and NMP." ResearchGate, . Accessed 20 Jan. 2026.
- "Hansen solubility parameters and HMPC." Chemistry Stack Exchange, chemistry.stackexchange.com/questions/163829/hansen-solubility-parameters-and-hmpc. Accessed 20 Jan. 2026.
- K. A. K., et al. (2023). Effect of Solvent and Monomer Ratio on the Properties of Polyphenylene Sulphone. MDPI, 11(10), 2393.
- Cooks, R. G., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry, 33(3), 436-444.
- Aricò, F., et al. (2021).
- "Process for the separation of 4,4'-dichlorodiphenylsulfone." Google Patents, patents.google.com/patent/US4012451A/en. Accessed 20 Jan. 2026.
- "4,4'-Dichlorodiphenyl sulfone." PubChem, National Institutes of Health, pubchem.ncbi.nlm.nih.gov/compound/4_4_-Dichlorodiphenyl-sulfone. Accessed 20 Jan. 2026.
-
"Step-growth polymerization." University of Rochester, . Accessed 20 Jan. 2026.
- De Angelis, F., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Sustainable Chemistry & Engineering, 10(42), 13735-13754.
- "4,4'-Dichlorodiphenyl sulfone." Wikipedia, en.wikipedia.org/wiki/4,4%27-Dichlorodiphenyl_sulfone. Accessed 20 Jan. 2026.
-
"Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions." MDPI, . Accessed 20 Jan. 2026.
-
"Troubleshooting guide for incomplete Epibromohydrin reactions." Benchchem, . Accessed 20 Jan. 2026.
- Jikei, M., et al. (2012). Synthesis of poly(ether sulfone)s by self-polycondensation of AB-type monomers. Polymer Journal, 44(9), 947-954.
- "Thermodynamic Principles of Precipitation Polymerization andRole of Fractal Nanostructures in the Particle Size Control." arXiv, Cornell University, arxiv.org/ftp/arxiv/papers/1612/1612.00087.pdf. Accessed 20 Jan. 2026.
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optimization of reaction conditions (temperature, catalyst) for biphenyl sulfonation
Welcome to the technical support center for the optimization of biphenyl sulfonation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their sulfonation protocols. Here, we address common challenges and frequently asked questions regarding the critical reaction parameters of temperature and catalyst selection. Our goal is to provide you with the expertise and practical insights needed to achieve high-yield, selective, and reproducible results in your biphenyl sulfonation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of biphenyl sulfonation?
A1: Biphenyl sulfonation is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1] The process involves the introduction of a sulfonic acid (-SO₃H) group onto one or both of the phenyl rings of the biphenyl molecule. The reaction is typically carried out using a strong sulfonating agent, such as concentrated sulfuric acid (H₂SO₄), fuming sulfuric acid (oleum), or sulfur trioxide (SO₃).[2][3]
The generally accepted mechanism involves the following key steps:
-
Generation of the Electrophile: In the presence of a strong acid like sulfuric acid, sulfur trioxide (SO₃) becomes protonated to form the highly electrophilic species, HSO₃⁺, or SO₃ itself acts as the electrophile.[4]
-
Electrophilic Attack: The π-electrons of one of the aromatic rings of biphenyl act as a nucleophile, attacking the electrophilic sulfur atom of SO₃ or HSO₃⁺. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]
-
Deprotonation: A weak base, often water present in the sulfuric acid, removes a proton from the carbon atom bearing the newly attached sulfonyl group. This restores the aromaticity of the ring and yields the final benzenesulfonic acid product.[3]
It is important to note that sulfonation is a reversible reaction.[5] This reversibility can be exploited in synthetic strategies, for example, by using the sulfonic acid group as a temporary blocking group.
Q2: How does temperature influence the isomeric distribution of monosulfonated biphenyl?
A2: Temperature is a critical parameter that significantly affects the regioselectivity of biphenyl sulfonation, leading to different ratios of ortho-, meta-, and para-isomers. The phenyl group is an ortho, para-directing activator. In the case of biphenyl, substitution occurs predominantly at the para-position (>90%), with a smaller amount of ortho-substitution.[6] The low level of ortho-substitution is primarily attributed to steric hindrance from the adjacent phenyl ring.[6]
The sulfonation of aromatic compounds can be subject to kinetic versus thermodynamic control, and temperature plays a key role in determining which pathway dominates.[7][8]
-
Kinetic Control (Lower Temperatures): At lower reaction temperatures, the reaction is under kinetic control, meaning the product that is formed fastest will be the major product. For many aromatic sulfonations, the ortho-isomer is the kinetically favored product due to the lower activation energy for the attack at the ortho-position.[8]
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction is under thermodynamic control. The reversibility of the sulfonation reaction allows for the initially formed kinetic product to revert to the starting material and then react to form the more thermodynamically stable isomer.[8] In the case of biphenyl, the para-isomer is the more stable product due to reduced steric hindrance.
Therefore, to maximize the yield of the para-sulfonated biphenyl, it is generally advisable to conduct the reaction at a higher temperature to favor thermodynamic control.
Q3: What are the common sulfonating agents for biphenyl, and how do I choose the right one?
A3: The choice of sulfonating agent is crucial and depends on the desired degree of sulfonation (mono- vs. di-sulfonation) and the reactivity of the biphenyl substrate. The most common sulfonating agents are:
-
Concentrated Sulfuric Acid (H₂SO₄): This is the most common and cost-effective sulfonating agent. It is suitable for the monosulfonation of biphenyl.[9]
-
Fuming Sulfuric Acid (Oleum): Oleum is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid.[10] It is a much stronger sulfonating agent than concentrated sulfuric acid due to the higher concentration of the electrophile, SO₃.[7] Oleum is often used when disulfonation is desired or for sulfonating less reactive aromatic compounds. The strength of oleum, expressed as the percentage of free SO₃, is a critical factor; higher concentrations of SO₃ can lead to faster reactions but may also increase the formation of byproducts.[11]
-
Sulfur Trioxide (SO₃): Pure sulfur trioxide is a very powerful sulfonating agent. It is often used in a complex with a solvent like dioxane or in nitromethane to moderate its reactivity.[12]
-
Chlorosulfonic Acid (ClSO₃H): This reagent can be used for both sulfonation and chlorosulfonation. It is a highly reactive agent and should be handled with care.[13]
Selection Guide:
| Desired Product | Recommended Sulfonating Agent | Rationale |
| Biphenyl-4-sulfonic acid (monosulfonation) | Concentrated Sulfuric Acid (H₂SO₄) | Sufficiently reactive for monosulfonation, cost-effective, and easier to handle than oleum. |
| Biphenyl-4,4'-disulfonic acid (disulfonation) | Fuming Sulfuric Acid (Oleum) or SO₃ | Higher reactivity is required to introduce a second sulfonic acid group onto the deactivated ring. |
Troubleshooting Guide
Issue 1: Low Yield of Sulfonated Biphenyl
Possible Causes & Solutions:
-
Insufficient Reaction Temperature: As discussed, higher temperatures generally favor the formation of the thermodynamically stable para-isomer and can increase the overall reaction rate.
-
Recommendation: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by techniques like TLC or HPLC. For the synthesis of biphenyl-4,4'-disulfonic acid, temperatures in the range of 75-125°C have been reported to be optimal when using oleum.[11]
-
-
Inadequate Reaction Time: Sulfonation reactions, especially when aiming for disubstitution, may require extended reaction times to go to completion.
-
Recommendation: Monitor the reaction over time. If the reaction stalls, consider extending the reaction time.
-
-
Suboptimal Sulfonating Agent Concentration: The concentration of the sulfonating agent is critical. For oleum, a concentration of 0.5% to 33% free SO₃ is generally recommended.[11] Concentrations above 33% can surprisingly lead to a decrease in the reaction rate.[11]
-
Recommendation: If using oleum, ensure its concentration is within the optimal range. Titrate the oleum if its concentration is uncertain.
-
-
Presence of Water: Water can dilute the sulfonating agent, reducing its effectiveness.
-
Recommendation: Use anhydrous reagents and ensure the reaction setup is dry.
-
Issue 2: Poor Regioselectivity (Formation of undesired isomers)
Possible Causes & Solutions:
-
Reaction Temperature Too Low: As explained under kinetic vs. thermodynamic control, lower temperatures may favor the formation of the kinetic ortho-isomer.
-
Recommendation: Increase the reaction temperature to favor the formation of the more stable para-isomer.
-
-
Steric Hindrance: While the para-position is electronically favored, steric hindrance can influence the isomer distribution, especially in substituted biphenyls.
-
Recommendation: For substituted biphenyls, carefully consider the directing effects and steric bulk of the existing substituents.
-
Issue 3: Formation of Byproducts (e.g., sulfones)
Possible Causes & Solutions:
-
High Reaction Temperature and/or Highly Concentrated Sulfonating Agent: Forcing conditions can lead to the formation of sulfones (bis(phenyl)sulfone) as byproducts.
-
Recommendation: If sulfone formation is significant, try lowering the reaction temperature or using a slightly less concentrated sulfonating agent.
-
-
Oxidation: Concentrated sulfuric acid is a strong oxidizing agent, especially at elevated temperatures. This can lead to the formation of colored, oxidized byproducts.[8]
-
Recommendation: Use the lowest effective temperature to achieve the desired sulfonation.
-
Experimental Protocols
Protocol 1: Synthesis of Biphenyl-4,4'-disulfonic Acid
This protocol is a general guideline for the disulfonation of biphenyl using concentrated sulfuric acid.
Materials:
-
Biphenyl
-
Concentrated Sulfuric Acid (98%)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add biphenyl to an excess of concentrated sulfuric acid.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120°C) with continuous stirring.
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by a suitable method (e.g., HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Collect the precipitated biphenyl-4,4'-disulfonic acid by vacuum filtration.
-
Wash the product with cold water to remove any residual sulfuric acid.
-
Dry the product under vacuum.
Visualizing the Process
Reaction Mechanism
Caption: Mechanism of Biphenyl Sulfonation.
Troubleshooting Workflow
Caption: Troubleshooting Biphenyl Sulfonation.
References
- Oleum sulphonation process. (n.d.). Google Patents.
- A Comparative Guide to the Synthesis of 4,4'-Dihydroxybiphenyl. (n.d.). Benchchem.
- Direct Sulfonation of Aromatic Hydrocarbons and their Halogen Derivatives. (n.d.). SciSpace.
- Ch12: Aromatic sulfonation. (n.d.). University of Calgary.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.
- Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. (n.d.). PMC.
- Process for the chloro-sulphonation of biphenyl and diphenyl ether. (n.d.). Google Patents.
- Sulfonation of Aromatic Compounds. (2023, January 14). YouTube.
- Oleum - Fuming Sulfuric Acid. (2024, October 30). Decachem.
- Aromatic sulphonation. Part 62. Sulphonation of biphenyl in concentrated aqueous sulphuric acid. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Aromatic sulfonation 84. Sulfonation of bi- and tri-phenylene. (2025, August 6). ResearchGate.
- Technical Support Center: Selectivity in Sulfonation with Oleum. (n.d.). Benchchem.
- Byproducts formed during the sulfonation of phenol. (n.d.). Benchchem.
- Sulfonation of Benzene. (n.d.). Chemistry Steps.
Sources
- 1. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Sulfonation of Aromatic Hydrocarbons and their Halogen Derivatives (2011) | C. M. Suter | 5 Citations [scispace.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. Aromatic sulphonation. Part 62. Sulphonation of biphenyl in concentrated aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Oleum - Fuming Sulfuric Acid [decachem.com]
- 11. EP0369512A1 - Oleum sulphonation process - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. EP0053314A1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether - Google Patents [patents.google.com]
degradation pathways of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl under stress conditions
Technical Support Center: 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
A Guide to Forced Degradation Studies and Stability-Indicating Method Development
Welcome to the technical support center for this compound. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of its stability testing. As Senior Application Scientists, we have compiled this resource to provide not only protocols but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound and its likely degradation pathways?
A1: The structure of this compound possesses several key features that dictate its stability profile. The primary sites susceptible to degradation under stress conditions are the carbon-sulfur (C-S) bonds of the sulfonyl groups and the biphenyl ring system.
Based on its structure, the following degradation pathways are most plausible:
-
Hydrolysis: The sulfonyl group is generally stable to hydrolysis. However, under extreme pH and temperature, cleavage of the C-S bond is possible, which would lead to the formation of 4-(4-chlorophenyl)sulfonyl-1,1'-biphenyl-4'-sulfonic acid and subsequently 4-chlorobenzenesulfonic acid and biphenyl-4,4'-disulfonic acid.
-
Oxidation: The biphenyl and chlorophenyl aromatic rings are susceptible to oxidative attack, particularly in the presence of strong oxidizing agents like hydrogen peroxide. This can result in the formation of various hydroxylated derivatives on the aromatic rings.
-
Photolysis: Aromatic systems, especially biphenyl derivatives, can absorb UV radiation, leading to photodegradation.[1] Potential photolytic pathways include the homolytic cleavage of the C-S bonds to form sulfonic acid radicals and the C-Cl bonds. Additionally, the biphenyl C-C bond could be susceptible to cleavage under high-energy UV light, though this is a less common pathway.[2][3]
Q2: I'm observing multiple unexpected peaks in my HPLC analysis after storing my sample solution. What could be the cause?
A2: The appearance of unexpected peaks in your chromatogram is a strong indicator of sample degradation. To diagnose the issue, you must systematically evaluate your sample handling, storage, and analytical methodology.
-
Causality Analysis:
-
Solvent-Induced Degradation: Is your compound dissolved in a highly acidic or basic mobile phase or diluent? Prolonged exposure, even at room temperature, can initiate hydrolysis.
-
Photodegradation: Has the sample solution been exposed to ambient laboratory light or direct sunlight for an extended period? Autosamplers that are not light-protected can be a significant source of photodegradation over a long sequence run. The biphenyl moiety is a known chromophore that can absorb UV light.[1]
-
Oxidative Stress: Was the sample prepared in a solvent (like THF or ethers) that could contain peroxide impurities? Dissolved oxygen in the mobile phase can also contribute to minor oxidative degradation over time, especially for sensitive molecules.
-
-
Troubleshooting Steps:
-
Prepare a Fresh Standard: Immediately analyze a freshly prepared standard to confirm the peak purity and retention time of the parent compound.
-
Control for Light: Prepare a sample and keep it in a light-protected vial (e.g., amber vial) in the autosampler. Compare the chromatogram to a sample left exposed to light.
-
Evaluate Solvent Stability: Prepare the sample in several different diluents (e.g., acetonitrile/water, methanol/water) and analyze at time zero and after 24 hours to identify any solvent-specific degradation.
-
Perform a Confirmatory Forced Degradation Study: Subject the compound to controlled stress conditions as outlined in the protocols below. This will help you identify the retention times of specific degradation products and confirm if the peaks you are observing match those generated under hydrolytic, oxidative, or photolytic stress. This is a core principle of stability-indicating method development as outlined by ICH guidelines.[4][5]
-
Q3: How do I design a robust forced degradation study for this compound that aligns with regulatory expectations?
A3: A robust forced degradation (or stress testing) study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method. The study should be designed to generate a meaningful level of degradation (typically 5-20%) without completely destroying the molecule. The conditions should be relevant to potential storage and handling excursions. The ICH Q1A(R2) guideline provides the framework for these studies.[4][6]
The key is to start with milder conditions and increase the severity (temperature, time, reagent concentration) as needed. A detailed, step-by-step protocol for conducting these studies is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under acidic or basic hydrolysis. | 1. The compound is highly stable under the tested conditions. 2. Insufficient stress (temperature, time, or acid/base concentration). | 1. Increase the temperature in increments (e.g., from 60°C to 80°C). 2. Extend the incubation time (e.g., from 24h to 48h). 3. Use a higher concentration of acid/base (e.g., 0.5 M or 1.0 M HCl/NaOH). |
| Complete degradation of the parent compound. | The stress conditions are too harsh. | 1. Reduce the incubation time and sample at earlier time points (e.g., 2, 4, 8 hours). 2. Lower the temperature. 3. Decrease the concentration of the stressor (e.g., use 3% H₂O₂ instead of 30%). |
| Poor peak shape or shifting retention times for degradants. | 1. The pH of the injected sample is incompatible with the mobile phase. 2. Degradants may have different solubility or pKa values. | 1. Crucial Step: Always neutralize acidic and basic stress samples before injection. For example, add an equimolar amount of NaOH to the acid-stressed sample and HCl to the base-stressed sample. 2. Ensure the final sample diluent is miscible with the mobile phase. |
| Mass balance is poor (<95%). | 1. Some degradants are not eluting from the column. 2. Degradants do not have a chromophore and are not detected by the UV detector. 3. The parent compound or degradants have precipitated out of solution. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in parallel with the UV detector. 2. Modify the gradient to include a stronger organic solvent wash at the end of the run. 3. Visually inspect stress samples for any precipitation before injection. |
Visualization of Degradation Pathways & Workflows
The following diagrams illustrate the proposed degradation mechanisms and a typical experimental workflow for stress testing.
Caption: A typical experimental workflow for forced degradation studies.
Caption: Proposed photolytic degradation pathways.
Experimental Protocols: Forced Degradation Studies
These protocols are designed as a starting point. The conditions (time, temperature, concentration) should be adjusted to achieve the target degradation of 5-20%. Always run a control sample (parent compound in diluent, stored at 5°C) in parallel with each stress condition.
Acidic and Basic Hydrolysis
This procedure evaluates the susceptibility of the compound to pH-dependent cleavage.
-
Reagents:
-
1.0 M Hydrochloric Acid (HCl)
-
1.0 M Sodium Hydroxide (NaOH)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
-
Procedure:
-
Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile.
-
Acid Stress: In a vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl (to achieve a final concentration of 0.1 M HCl).
-
Base Stress: In a separate vial, mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH (to achieve a final concentration of 0.1 M NaOH).
-
Incubate both vials in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 4, 8, 24 hours).
-
Crucial Step: Before analysis, neutralize the samples. For the acid sample, add an equimolar amount of 0.1 M NaOH. For the base sample, add an equimolar amount of 0.1 M HCl.
-
Dilute the neutralized samples to the target analytical concentration (~50 µg/mL) with your mobile phase or diluent and analyze by HPLC.
-
Oxidative Degradation
This tests the compound's sensitivity to oxidation.
-
Reagents:
-
30% Hydrogen Peroxide (H₂O₂)
-
-
Procedure:
-
Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile.
-
In a vial, mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ (to achieve a final concentration of 3% H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at specified time points.
-
Dilute the samples to the target analytical concentration with your mobile phase or diluent and analyze immediately by HPLC.
-
Photostability Testing
This study, governed by ICH Q1B guidelines, assesses degradation due to light exposure. [7]
-
Equipment:
-
A calibrated photostability chamber providing a controlled light source with an output similar to the D65/ID65 emission standard (e.g., xenon lamp or metal halide lamp). The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Procedure:
-
Place a thin layer of the solid compound in a chemically inert, transparent container.
-
Prepare a solution of the compound (~1 mg/mL) in a suitable solvent.
-
Expose both the solid and solution samples to the light source in the photostability chamber.
-
Prepare parallel "dark control" samples by wrapping the containers in aluminum foil and placing them in the same chamber to control for temperature effects.
-
After the specified exposure duration, prepare the samples for analysis. Dissolve the solid sample and dilute the solution sample to the target analytical concentration.
-
Analyze all samples (exposed and dark controls) by HPLC.
-
Summary of Potential Degradation Products
The following table summarizes the expected major degradation products under various stress conditions. This information is critical for peak tracking and identification during method development.
| Stress Condition | Major Degradation Mechanism | Expected Degradation Products |
| Acid/Base Hydrolysis | C-S Bond Cleavage | 4-(4-chlorophenyl)sulfonyl-1,1'-biphenyl-4'-sulfonic acid; 4-chlorobenzenesulfonic acid |
| Oxidation (H₂O₂) | Aromatic Ring Oxidation | Mono- and di-hydroxylated derivatives of the parent compound |
| Photolysis (UV/Vis) | Bond Cleavage (C-S, C-Cl) | Dechlorinated species; Sulfonic acid derivatives; Biphenyl ring cleavage products [2][3] |
| Thermal (Dry Heat) | - | Typically, the compound is expected to be stable. If degradation occurs, it may follow pathways similar to hydrolysis or oxidation, but at a slower rate. |
References
- US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl.
- CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl.
-
PubChem CID 6625 - 4,4'-Dichlorodiphenyl sulfone. National Center for Biotechnology Information. [Link]
-
MDPI Molbank - (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. [Link]
-
PubChem CID 25689 - 4,4'-(Sulfonylbis(4,1-phenyleneoxy))bis(benzenamine). National Center for Biotechnology Information. [Link]
-
PubMed - Effects of bis(4-chlorophenyl) sulfone on rats following 28-day dietary exposure. National Library of Medicine. [Link]
-
ICH - Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Chinese Journal of Applied Chemistry - Electrooxidation Behaviors of Sulfonated 4,4'-Biphenyl Diphenol. Chinese Journal of Applied Chemistry. [Link]
- Google Patents - CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl.
-
ResearchGate - The Degradation Pathway of Biphenyl. ResearchGate. [Link]
-
ATSDR - Analytical Methods for Polychlorinated Biphenyls (PCBs). Agency for Toxic Substances and Disease Registry. [Link]
-
Science.gov - Forced degradation study: Topics by Science.gov. Science.gov. [Link]
-
European Medicines Agency - ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA. [Link]
-
Eawag-BBD - Biphenyl Degradation Pathway. Eawag Biodegradation/Biocatalysis Database. [Link]
-
PubMed - Degradation of polychlorinated biphenyl metabolites by naphthalene-catabolizing enzymes. National Library of Medicine. [Link]
-
NIST WebBook - Benzene, 1,1'-sulfonylbis[4-chloro-. National Institute of Standards and Technology. [Link]
-
IKEV - ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]
-
PubMed - Bis(4-chlorophenyl) sulfone (BCPS) concentrations found in Austrian freshwater fish and cormorants. National Library of Medicine. [Link]
-
Polish Journal of Environmental Studies - Polychlorinated Biphenyls (PCBs) in Poland: Occurrence, Determination and Degradation. [Link]
-
PMC - Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles. National Library of Medicine. [Link]
-
Market Research Report - Exploring Bis(4-chlorophenyl) Sulphone Market Disruption and Innovation. [Link]
-
ICH - Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
BAC Reports - 4,4'-Bis(4-chlorophenyl)sulfonyl-1,1'-biphenyl (BCPSB) (CAS 22287-56-5) Market Research Report 2025. [Link]
-
ScienceDirect - Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). ScienceDirect. [Link]
-
MDPI - Unveiling the Triplet-State Interaction Mechanism Between 4-Carboxybenzophenone and 2-Naphthalene Sulfonate—A Laser Flash Photolysis Study. MDPI. [Link]9/1/139)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ikev.org [ikev.org]
- 7. database.ich.org [database.ich.org]
troubleshooting peak splitting in NMR spectra of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
Welcome to the technical support center for 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this molecule. Here, we address common issues, with a particular focus on troubleshooting unexpected peak splitting in your NMR spectra.
Frequently Asked Questions (FAQs)
Q1: I've just run a ¹H NMR spectrum of my synthesized this compound and the aromatic region is much more complex than I anticipated. Instead of two simple doublets for each aromatic ring, I'm seeing multiple signals or broadened peaks. Is my sample impure?
A1: While impurities are always a possibility, the complex NMR spectrum you're observing for this compound is likely not due to contamination. Instead, this complexity often arises from the intrinsic stereochemical properties of the molecule itself, specifically a phenomenon known as atropisomerism resulting from restricted rotation around the biphenyl single bond.
The bulky chlorophenylsulfonyl groups at the 4 and 4' positions can sterically hinder free rotation around the central carbon-carbon single bond that connects the two phenyl rings.[1] When this rotation is slow on the NMR timescale, the protons on the biphenyl rings and the chlorophenyl rings can exist in distinct chemical environments, leading to a more complex spectrum than would be expected if there were free rotation.[2][3] At room temperature, you may be observing a mixture of slowly interconverting rotational isomers (rotamers).
Q2: What is atropisomerism and how does it lead to peak splitting in my NMR spectrum?
A2: Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, where the steric strain creates a significant energy barrier to rotation.[1] In the case of this compound, the bulky substituents create such a barrier.
Imagine the two biphenyl rings being twisted relative to each other. Due to the large sulfonyl groups, they cannot easily rotate past one another. This leads to the existence of stable, non-superimposable conformations (atropisomers) that interconvert slowly. Because the protons in these different atropisomers are in slightly different chemical environments, they will have different chemical shifts in the NMR spectrum, resulting in what appears to be "peak splitting" or the presence of multiple sets of signals.[2][3]
Diagram: Restricted Rotation in 4,4'-Disubstituted Biphenyls
Caption: The causal relationship leading to a complex NMR spectrum for the title compound.
Troubleshooting Guides
If you suspect that the peak splitting in your NMR spectrum is due to restricted rotation, the following experimental guides will help you confirm this hypothesis and obtain a cleaner, more interpretable spectrum.
Guide 1: Variable Temperature (VT) NMR Spectroscopy
Objective: To investigate the effect of temperature on the rotational dynamics of the molecule. By increasing the temperature, you can often overcome the energy barrier to rotation, causing the distinct signals from the different rotamers to coalesce into a single, averaged signal.[4][5][6]
Protocol:
-
Sample Preparation: Prepare a sample of your compound in a suitable high-boiling deuterated solvent (e.g., DMSO-d₆, Toluene-d₈, or 1,2-dichlorobenzene-d₄). Ensure the concentration is optimized to avoid aggregation effects.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Incremental Temperature Increase: Increase the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.
-
Data Acquisition: Record a spectrum at each temperature point. Continue increasing the temperature until you observe a significant change in the spectrum, such as the broadening and eventual coalescence of the split peaks into sharper, averaged signals.
-
Data Analysis: Analyze the series of spectra to observe the changes in chemical shifts and peak shapes as a function of temperature.
Expected Results:
| Temperature | Spectral Appearance | Interpretation |
| Low Temperature | Sharp, distinct signals for each rotamer. | Slow exchange regime. Rotation is slow on the NMR timescale. |
| Intermediate Temp. | Broadened peaks. | Intermediate exchange regime. The rate of rotation is comparable to the NMR timescale. |
| High Temperature | Sharp, averaged signals. | Fast exchange regime. Rotation is fast on the NMR timescale. |
Diagram: Troubleshooting Workflow for Peak Splitting
Caption: A decision-making workflow for troubleshooting complex NMR spectra of the title compound.
Guide 2: Solvent Effects Study
Objective: To determine if the solvent is influencing the observed peak splitting. Different solvents can interact with the solute in various ways, potentially altering the energy barrier to rotation or the chemical shift differences between rotamers.[7][8][9]
Protocol:
-
Sample Preparation: Prepare samples of your compound at the same concentration in a variety of deuterated solvents with different polarities and properties (e.g., CDCl₃, Acetone-d₆, Benzene-d₆, DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (temperature, spectrometer frequency).
-
Data Analysis: Compare the aromatic regions of the spectra. Note any changes in chemical shifts, peak resolution, and the degree of splitting. Aromatic solvents like Benzene-d₆ can induce significant shifts (Aromatic Solvent Induced Shifts, ASIS) which may help to resolve overlapping signals.[9]
Expected Results: The chemical shifts and the appearance of the split signals may change significantly from one solvent to another. In some solvents, the resolution of the different rotamer signals might improve, while in others, they might overlap more. This is a strong indication that you are observing conformational isomers.
Q3: Could concentration be the cause of the peak splitting?
A3: While concentration effects can sometimes lead to peak broadening or shifts in chemical shifts due to intermolecular interactions like aggregation, it is less likely to be the primary cause of distinct, well-resolved peak splitting for this particular molecule.[7] However, running a dilution study can be a useful diagnostic experiment.
Protocol: Dilution Study
-
Prepare a concentrated sample and acquire a ¹H NMR spectrum.
-
Dilute the sample by a factor of 5 or 10 with the same deuterated solvent.
-
Acquire another spectrum under the same conditions.
-
Compare the spectra. If the peak splitting is due to atropisomerism, the pattern should remain largely unchanged upon dilution, although minor chemical shift changes are possible. If the splitting were due to concentration-dependent aggregation, you would expect to see significant changes in the spectrum upon dilution.
References
-
TutorChase. Splitting and Aromatic Protons (14.2.3) | OCR A-Level Chemistry Notes. [Link]
-
Struppe, J., et al. (2019). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Magnetic Resonance, 309, 106622. [Link]
-
Meiering, E. M., et al. (2019). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 28(12), 2135-2146. [Link]
-
Kurland, R. J., & Wise, W. B. (1964). The Proton Magnetic Resonance Spectra and Rotational Barriers of 4,4′-Disubstituted Biphenyls. Journal of the American Chemical Society, 86(9), 1877–1878. [Link]
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LeBel, N. A., et al. (1964). The Proton Magnetic Resonance Spectra and Rotational Barriers of 4,4'-Disubstituted Biphenyls. Journal of the American Chemical Society, 86(9), 1877-1878. [Link]
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García, J. I., et al. (2006). Rotation in Biphenyls with a Single Ortho-Substituent. The Journal of Organic Chemistry, 71(15), 5474–5481. [Link]
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AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]
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The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions. [Link]
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Chiralpedia. Atropisomers: things are tight, single bond won't rotate. [Link]
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Thieme. (2023, December 1). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. [Link]
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Nucleic Acids Research. (2007, September 12). NMR and MD studies of the temperature-dependent dynamics of RNA YNMG-tetraloops. [Link]
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Royal Society of Chemistry. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. [Link]
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Chemguide. origin of splitting in nmr spectra. [Link]
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University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
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YouTube. (2023, April 10). Variable Temperature NMR. [Link]
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Braverman, S., et al. (2002). Dynamic NMR study of the rotation around "biphenyl-type" bonds in polycyclic sulfoxides. The Journal of Organic Chemistry, 67(10), 3277–3283. [Link]
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Akiyama, M., Watanabe, T., & Kakihana, M. (1975). Internal rotation of biphenyl in solution studied by IR and NMR spectra. The Journal of Physical Chemistry, 79(3), 253–256. [Link]
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Chemistry LibreTexts. (2021, August 15). 13.5: Spin-Spin Splitting in ¹H NMR Spectra. [Link]
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Chemistry LibreTexts. (2021, August 15). 15.7: Spectroscopy of Aromatic Compounds. [Link]
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Royal Society of Chemistry. General: All chemicals and solvents were purchased from common commercial sources.... [Link]
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YouTube. (2019, June 29). Understanding NMR Peak and Signal Splitting - The n+1 Rule Explained. [Link]
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Reddit. (2023, August 6). Duplicate Peaks in NMR Spectra. [Link]
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Chemistry Steps. (2020, October 17). NMR Signal Splitting N+1 Rule Multiplicity Practice Problems. [Link]
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Wikipedia. Chemical shift. [Link]
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YouTube. (2021, February 16). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. [Link]
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Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]
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Khan Academy. Electronegativity and chemical shift. [Link]
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Chemistry LibreTexts. (2021, August 15). 13.2: The Chemical Shift. [Link]
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Royal Society of Chemistry. New Journal of Chemistry Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. [Link]
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Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]
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ACS Publications. Sulfur-33 nuclear magnetic resonance spectroscopy of simple sulfones. Alkyl-substituent-induced chemical shift (SCS) effects. [Link]
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EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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Technical Support Center: Navigating the Scale-Up Production of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
Welcome to the technical support center dedicated to the successful scale-up production of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges encountered during the synthesis and purification of this molecule at an industrial scale. Drawing upon established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure a robust, safe, and efficient manufacturing process.
Introduction
This compound is a key building block in the synthesis of advanced polymers and specialty materials, valued for its thermal stability and chemical resistance. Its production, typically involving a bis-sulfonylation of biphenyl, presents a unique set of challenges when transitioning from the laboratory bench to a manufacturing setting. This guide will walk you through potential hurdles, offering scientifically grounded solutions to optimize your scale-up efforts.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the scale-up of this compound synthesis.
Q1: What is the most common synthetic route for this compound at an industrial scale?
The most prevalent method is the Friedel-Crafts bis-sulfonylation of biphenyl with 4-chlorobenzenesulfonyl chloride. This reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)[1]. The choice of catalyst and reaction conditions is critical to control selectivity and minimize side products.
Q2: What are the primary safety concerns when handling the reagents for this synthesis?
The primary hazards are associated with the raw materials. 4-Chlorobenzenesulfonyl chloride is corrosive and moisture-sensitive[2]. Anhydrous aluminum chloride reacts violently with water, releasing hydrogen chloride gas. Proper personal protective equipment (PPE), including respiratory protection, and handling in a controlled, inert atmosphere are mandatory.
Q3: What are the expected major impurities in the final product?
Common impurities include mono-sulfonylated biphenyl, isomers (e.g., 2,4'- and 3,4'-bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl), and residual catalyst. The formation of isomers is a significant challenge in Friedel-Crafts reactions and their presence can impact the properties of downstream products like polymers[1].
Q4: How can I monitor the progress of the reaction effectively at a large scale?
In-process monitoring is crucial for scale-up. High-Performance Liquid Chromatography (HPLC) is the preferred method for tracking the consumption of starting materials and the formation of the desired product and major impurities. This allows for timely adjustments to reaction parameters and determination of the optimal reaction endpoint.
Q5: What are the recommended purification methods for the final product at scale?
Due to the crystalline nature of this compound, recrystallization from a suitable solvent is the most effective purification method. The choice of solvent is critical to ensure high recovery of the pure product while leaving impurities in the mother liquor.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the scale-up production of this compound.
Problem 1: Low Reaction Yield and Conversion
A common issue in scaling up the Friedel-Crafts sulfonylation is achieving the same high yields and conversions seen in the lab.
| Potential Cause | Scientific Explanation | Recommended Action |
| Catalyst Deactivation | Lewis acid catalysts like AlCl₃ are highly susceptible to deactivation by moisture. Water can be introduced through reactants, solvents, or atmospheric exposure. | Ensure all reactants and solvents are rigorously dried before use. The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Mixing | In large reactors, inadequate agitation can lead to localized temperature gradients and poor mass transfer, resulting in incomplete reaction. | Optimize the agitation speed and impeller design to ensure homogenous mixing of the reaction slurry. Consider using baffles in the reactor to improve turbulence. |
| Suboptimal Reaction Temperature | The reaction rate is highly dependent on temperature. A temperature that is too low will result in slow conversion, while a temperature that is too high can promote side reactions and catalyst degradation. | Carefully control the reaction temperature using a reliable heating/cooling system. Perform small-scale experiments to determine the optimal temperature profile for your specific reactor setup. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants and catalyst can lead to incomplete conversion of the limiting reagent. | Accurately charge all reactants and the catalyst based on their molar equivalents. Use calibrated weighing systems and transfer lines. |
Problem 2: High Levels of Isomeric Impurities
The formation of undesired isomers is a classic challenge in electrophilic aromatic substitution reactions.
Caption: Troubleshooting Isomer Formation
-
Reaction Temperature: Higher temperatures can provide the activation energy needed to form thermodynamically more stable, but undesired, isomers. Maintaining a lower, controlled temperature throughout the reaction can favor the kinetically preferred para-substituted product.
-
Addition Rate: A slow, controlled addition of the 4-chlorobenzenesulfonyl chloride ensures that its concentration remains low in the reaction mixture. This minimizes side reactions and promotes selective substitution at the desired positions.
-
Catalyst Selection: While AlCl₃ is a strong catalyst, it can sometimes lead to lower selectivity. Investigating milder Lewis acids, such as FeCl₃, or using a supported solid acid catalyst could improve the isomeric purity of the product[3].
Problem 3: Difficulties in Product Isolation and Purification
Scaling up the isolation and purification of a solid product can present challenges related to filtration, washing, and drying.
-
Solvent Selection: Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature. Common choices include high-boiling aromatic solvents or ketones. The solvent should also be a poor solvent for the major impurities.
-
Dissolution: In a suitable reactor, dissolve the crude product in the minimum amount of hot solvent to ensure a saturated solution upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Controlled Cooling: Cool the solution slowly and in a controlled manner to promote the formation of large, pure crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice.
-
Isolation: Isolate the crystals by filtration using a centrifuge or a filter press.
-
Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove any residual mother liquor.
-
Drying: Dry the purified product under vacuum at an appropriate temperature to remove all residual solvent.
Caption: Recrystallization Workflow
References
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Benchchem. Troubleshooting low yield in amine sulfonylation reactions.
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Benchchem. Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride.
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Justia Patents. Process for preparing 4,4'-dichlorodiphenyl sulfone.
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Guidechem. What is the synthesis process of 4,4'- 4,4'-Dichlorodiphenyl sulfone?
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Wikipedia. 4,4'-Dichlorodiphenyl sulfone.
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Google Patents. GB2476147A - Process for the production of 4,4'-dichlorodiphenyl sulfone.
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Google Patents. US4871876A - Preparation of 4,4' dichlorodiphenyl sulfone.
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Google Patents. US3334146A - Method for the purification of bis(4-chlorophenyl) sulfone.
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Benchchem. An In-depth Technical Guide to the Synthesis and Purification of 4,4'-Biphenyldithiol.
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National Institutes of Health. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
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University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
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PrepChem.com. Synthesis of bis(4-chlorophenyl) sulfone.
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Google Patents. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
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Saskoer.ca. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry.
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Google Patents. US4983773A - Preparation of bis-(4-chlorophenyl) sulfone.
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Sigma-Aldrich. HPLC Troubleshooting Guide.
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Google Patents. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl.
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Google Patents. CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl.
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Google Patents. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl.
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PubChem. 4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl.
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JACS Au. Sustainable Sulfonic Acid Functionalized Tubular Shape Mesoporous Silica as a Heterogeneous Catalyst for Selective Unsymmetrical Friedel–Crafts Alkylation in One Pot.
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MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
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ResearchGate. Friedel–Crafts acylation of biphenyl with anhydrides.
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ResearchGate. Metal Bis{(trifluoromethyl)sulfonyl}amide Complexes: Highly Efficient Friedel—Crafts Acylation Catalysts.
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PubMed. Upstream continuous processing: recent advances in production of biopharmaceuticals and challenges in manufacturing.
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Journal of the Chemical Society, Perkin Transactions 1. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis.
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Advanced Markets. 2026 Global Bis(4-Chlorophenyl) Sulphone Market -Advanced Markets (2032 Outlook).
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PubMed Central. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile.
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Technical Support Center: Managing the Moisture Sensitivity of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
Welcome to the technical support center for 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the moisture sensitivity of this compound. By understanding its properties and implementing the recommended procedures, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: The Challenge of Moisture
4,4'-Bis[(4-clorophenyl)sulfonyl]-1,1'-biphenyl is a valuable sulfur-containing organic building block in various synthetic applications.[1] However, like many sulfonyl-containing compounds, it exhibits sensitivity to moisture.[2][3][4] The presence of water can lead to hydrolysis, compromising the compound's purity and potentially affecting reaction outcomes. This guide provides a comprehensive framework for mitigating these risks through proper handling, storage, and analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and properties of this compound.
Q1: Why is this compound considered moisture-sensitive?
A1: The moisture sensitivity of this compound stems from the sulfonyl functional groups (-SO₂-). While aromatic sulfones are generally stable, the presence of atmospheric moisture can facilitate slow hydrolysis at the carbon-sulfur bond, especially under certain conditions like elevated temperatures or the presence of catalysts. This degradation can impact the compound's purity and performance in subsequent reactions. While specific studies on the hydrolysis of this compound are not widely published, the general reactivity of sulfonyl groups with water is a known phenomenon in organic chemistry.[2]
Q2: What are the visible signs of moisture contamination or degradation?
A2: While this compound is a white to off-white solid, significant moisture exposure might lead to a change in its physical appearance, such as clumping or a change in texture. However, visual inspection is often insufficient to detect low levels of moisture that can still be detrimental to sensitive applications. Therefore, analytical testing is crucial for quality control.
Q3: How can I confirm the moisture content of my sample?
A3: Several analytical techniques can be employed to determine the moisture content of solid samples. The most common and reliable methods include:
-
Karl Fischer Titration: This is a highly specific and accurate method for determining water content.[5][6] It is considered the gold standard for moisture analysis in many industries, including pharmaceuticals.[5][7][8]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[9][10] A weight loss at a temperature corresponding to the boiling point of water is indicative of moisture content.[9][10] TGA can also help differentiate between free and bound water.[9]
-
Loss on Drying (LOD): This is a simpler gravimetric method where the sample is weighed, heated in an oven to drive off moisture, and then re-weighed.[11][12][13] The weight difference is attributed to moisture content.[11][12]
Q4: What are the consequences of using a moisture-contaminated sample in my reaction?
A4: Using a moisture-contaminated sample can lead to several undesirable outcomes:
-
Reduced Yield: The active concentration of the reagent is lower than expected, leading to incomplete reactions and lower product yields.
-
Formation of Byproducts: Hydrolysis of the sulfonyl group can introduce impurities into the reaction mixture, complicating purification and potentially affecting the properties of the final product.
-
Inconsistent Results: The variable amount of moisture from batch to batch can lead to poor reproducibility of your experiments.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or product purity. | The starting material has absorbed a variable amount of moisture. | Implement a strict protocol for handling and storing the compound under inert conditions. Quantify the moisture content of each batch using Karl Fischer titration or TGA before use. |
| The compound appears clumpy or has a different texture than expected. | The compound has been exposed to a high-humidity environment. | Do not use the material directly. Dry the compound under vacuum at a temperature below its melting point (278-280 °C)[1] until a consistent weight is achieved. Confirm the dryness with an appropriate analytical method. |
| Difficulty in achieving a completely dry reaction environment. | Inadequate drying of glassware or solvents. | Oven-dry all glassware overnight at >125°C and cool under a stream of dry, inert gas (nitrogen or argon).[14][15] Use freshly distilled or commercially available anhydrous solvents. |
| Suspected degradation of the compound during storage. | Improper storage conditions (e.g., container not properly sealed, stored in a humid area). | Always store the compound in a tightly sealed container, preferably in a desiccator with a suitable drying agent or in a glove box.[16] For long-term storage, consider sealing the container with paraffin film. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Proper Handling of this compound in a Standard Laboratory Setting
This protocol outlines the necessary steps to minimize moisture exposure when handling the compound outside of a glovebox.
Materials:
-
This compound
-
Spatula
-
Weighing boat
-
Nitrogen or Argon gas source
-
Schlenk line or similar inert gas setup[17]
Procedure:
-
Prepare the Workspace: Ensure your work area is clean and dry. If possible, work in a fume hood with a gentle flow of inert gas.
-
Purge with Inert Gas: Before opening the container of this compound, briefly purge the exterior of the container and your tools (spatula, weighing boat) with a stream of dry nitrogen or argon.
-
Minimize Exposure Time: Quickly open the container, dispense the required amount of the compound onto the weighing boat, and immediately reseal the container tightly.
-
Inert Gas Blanket: If the dispensing process takes more than a few seconds, it is advisable to work under a continuous gentle stream of inert gas to create a positive pressure environment and prevent atmospheric moisture from entering the container.
-
Transfer to Reaction Vessel: Promptly transfer the weighed compound to your oven-dried reaction vessel, which should also be under an inert atmosphere.
Workflow: Decision-Making for Handling Moisture-Sensitive Compounds
Caption: A logical workflow for assessing and managing the moisture content of this compound.
Protocol 2: Determination of Moisture Content using Karl Fischer Titration
This protocol provides a general guideline for determining the water content in a solid sample of this compound.
Principle: Karl Fischer titration is a chemical method that uses a reaction between iodine and water in the presence of sulfur dioxide and a base.[5] The amount of iodine consumed is directly proportional to the amount of water present.[5]
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Appropriate Karl Fischer reagents
-
Anhydrous methanol or other suitable solvent
-
Gas-tight syringe for liquid samples (if applicable)[16]
-
Analytical balance
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is dry and pre-titrated to a stable endpoint.
-
Sample Preparation: Accurately weigh a suitable amount of this compound. The sample size will depend on the expected moisture content and the sensitivity of the instrument. For solid samples that are not directly soluble in the Karl Fischer solvent, a Karl Fischer oven may be required to heat the sample and transfer the evaporated water to the titration cell via a dry carrier gas.[6][8]
-
Sample Introduction: Carefully introduce the weighed sample into the titration vessel. For direct addition, minimize the time the vessel is open to the atmosphere.[7]
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
Calculation: The instrument's software will calculate the moisture content, typically expressed as a percentage or in parts per million (ppm).
Workflow: Analytical Moisture Determination
Caption: A decision-making workflow for selecting and performing the appropriate analytical method for moisture determination.
References
- ResolveMass Laboratories Inc. TGA Analysis for Moisture Content.
- Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.
- METTLER TOLEDO. Correct sample preparation of solid or semi-solid substances for water determination with volumetric Karl Fischer Titration.
- Mettler Toledo. Moisture and Water Content Analysis in Food.
- Mettler Toledo. What Is Karl Fischer Titration?.
- American Laboratory. Determination of Water Content and Dynamic Vapor Sorption Using Gravimetric Methods, Karl Fischer Titration and Thermal Analysis.
- MIT. Handling air-sensitive reagents AL-134.
- XRF Scientific. Direct Moisture Determination of Food and Feed Using a TGA Analyzer.
- Sigma-Aldrich. Karl Fischer Titration Tips: Water Content Measurement.
- Fauske & Associates. Hints for Handling Air-Sensitive Materials.
- Benchchem. Common pitfalls in handling air-sensitive reagents for synthesis.
- NETZSCH Analyzing & Testing. Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis.
- Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.
- YSI. Top Tips | Karl Fischer Sample Preparation in Pharmaceuticals.
- Scientific Gear. Karl Fisher Titration can be used to measure solid and liquid samples.
- National Institutes of Health. A Method for Detecting Water in Organic Solvents.
- Alfa Chemistry. Moisture Analysis and the Test Methods.
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- ACS Publications. A Capacitance Sensor for Water: Trace Moisture Measurement in Gases and Organic Solvents.
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- Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets.
- PubChem. 4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl | C24H16Cl2O4S2 | CID 635646.
- ACS Publications. Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets.
- Reddit. Storage handling for Chemical - methane sulfonyl chloride.
- ACE Laboratories. Compound Moisture Analysis - Methods & Procedure.
- SAFETY DATA SHEET.
- Capital Resin Corporation. Strategies for the Safe Handling of Sulfonic Acid.
- Mettler Toledo. Moisture Content Determination.
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preventing isomerization during the synthesis of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
Welcome to the technical support center for advanced chemical synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of high-purity 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl. Achieving high isomeric purity is critical for its applications in materials science and as a precursor in drug development, and this document is designed to help you navigate the synthetic challenges, with a primary focus on preventing unwanted isomerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reaction used for this synthesis, and why is isomerization a concern?
A1: The synthesis is typically achieved via a double Friedel-Crafts sulfonylation reaction. In this process, biphenyl is reacted with two equivalents of 4-chlorobenzenesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
Isomerization is a major concern due to the principles of electrophilic aromatic substitution (SEAr). The biphenyl nucleus has multiple positions available for substitution (ortho, meta, para). While the initial substitution is strongly directed to the para (4) position due to steric and electronic factors, the second substitution is more complex. The first sulfonyl group deactivates the ring to which it is attached, directing the second electrophile to the other ring. The challenge lies in exclusively targeting the 4'-position to form the desired symmetrical product, as substitution can also occur at the 2'- or 3'- positions, leading to a mixture of 2,4'- and 3,4'- isomers.[1][2][3]
Q2: What are the most common isomeric impurities I should expect to find?
A2: The primary product is the desired 4,4'- isomer. The most common isomeric impurities are the 2,4'- and 3,4'-bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyls. The formation of 2,2'- or 3,3'- isomers is generally less favorable due to increased steric hindrance and less stable reaction intermediates.
Q3: How does the deactivating nature of the first sulfonyl group affect the second reaction?
A3: The sulfonyl (–SO₂R) group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic attack.[2] This means that the second sulfonylation step is significantly slower and requires more forcing conditions (e.g., higher temperature or longer reaction time) than the first. These very conditions can inadvertently provide the necessary activation energy to overcome the selectivity for the 4'-position, leading to the formation of undesired isomers.
Troubleshooting Guide: Isomer Control and Optimization
This section addresses specific experimental issues in a problem-solution format to help you refine your synthesis for maximum isomeric purity.
Problem 1: My final product is a mixture of isomers, confirmed by NMR and HPLC.
-
Underlying Cause: Lack of regiochemical control during the second sulfonylation step, likely due to overly harsh reaction conditions. Under certain conditions, especially with strong superacids, even the final products can undergo acid-catalyzed rearrangement, further complicating the product mixture.[4]
-
Solutions & Optimization Strategies:
-
Temperature Control is Critical: High temperatures promote the formation of thermodynamically stable but potentially undesired isomers. The reaction should be maintained at the lowest possible temperature that still allows for a reasonable reaction rate. An increase in temperature can provide sufficient energy to overcome the kinetic barrier for forming meta- or ortho-substituted intermediates.
-
Controlled Reagent Addition: Add the 4-chlorobenzenesulfonyl chloride solution dropwise to the biphenyl and catalyst slurry. Maintaining a low concentration of the electrophile at all times favors substitution at the most reactive site (the 4'-position) and minimizes side reactions.
-
Choice of Catalyst and Stoichiometry: While AlCl₃ is effective, it is a very strong Lewis acid that can sometimes promote isomerization. Consider using a milder Lewis acid like FeCl₃. Crucially, use the minimum effective amount of catalyst. Excess Lewis acid can lead to the formation of highly reactive electrophilic species that are less selective.
-
Solvent Selection: Non-polar or moderately polar, non-coordinating solvents are preferred. Dichloromethane or 1,2-dichloroethane are common choices. Avoid highly polar or coordinating solvents that can complex strongly with the catalyst and alter its activity and selectivity.
-
| Parameter | Standard Condition | Optimized for High Purity | Rationale |
| Temperature | 80 - 140 °C[5][6] | 60 - 80 °C | Minimizes energy for overcoming regioselective barriers. |
| Catalyst | AlCl₃ (2.2 eq) | FeCl₃ (2.1 eq) | Milder Lewis acid can offer higher selectivity. |
| Addition Rate | Bulk or rapid addition | Slow, dropwise over 2-4 hours | Maintains low electrophile concentration, favoring kinetic product. |
| Solvent | Nitrobenzene | 1,2-Dichloroethane (DCE) | Less reactive solvent reduces potential for side reactions. |
Problem 2: The reaction stalls after monosubstitution, or the yield of the disubstituted product is very low.
-
Underlying Cause: The strong deactivating effect of the first sulfonyl group significantly reduces the nucleophilicity of the biphenyl system, making the second substitution kinetically challenging. The catalyst may also be deactivated by trace amounts of water or by complexation with the product.
-
Solutions & Optimization Strategies:
-
Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried, and all reagents and solvents must be rigorously anhydrous. Water will quench the Lewis acid catalyst.
-
Incremental Temperature Increase: Start the reaction at a lower temperature (e.g., 60 °C) for the first substitution. After a period (e.g., 2-3 hours), you can slowly raise the temperature (e.g., to 80 °C) to facilitate the more difficult second substitution. This staged approach helps control the initial reaction while providing the necessary energy for the second.
-
Reaction Time: Due to the deactivation, the second substitution requires a longer reaction time. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint, which could be 12-24 hours.
-
Problem 3: Purification is difficult, and isomers co-crystallize.
-
Underlying Cause: The isomers of bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl have very similar polarities and molecular structures, making separation challenging.
-
Solutions & Optimization Strategies:
-
Fractional Recrystallization: This is the most effective method for purifying the final product. The 4,4'-isomer is highly symmetrical and often has lower solubility in specific solvents compared to its less symmetrical counterparts. A multi-step recrystallization may be necessary.
-
Solvent Screening for Recrystallization: Experiment with different solvent systems. A good starting point is a high-boiling polar aprotic solvent like dimethylformamide (DMF) or a mixture such as toluene/ethanol.[7][8] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool very slowly. Slow cooling promotes the formation of well-ordered crystals of the pure 4,4'-isomer.
-
Purity Analysis: After each recrystallization step, assess the isomeric purity using HPLC and ¹H NMR. The ¹H NMR of the pure 4,4'-isomer will show a highly symmetrical and clean set of signals, while the presence of other isomers will introduce additional complexity to the spectrum.
-
Visualizing the Reaction and Troubleshooting
Reaction Pathway Diagram
The following diagram illustrates the desired synthetic route versus the formation of a common isomeric byproduct.
Caption: Desired reaction pathway vs. byproduct formation.
Troubleshooting Workflow
Use this workflow to diagnose and resolve issues with isomeric purity.
Caption: Logical workflow for troubleshooting isomer formation.
Optimized Experimental Protocol
This protocol incorporates the best practices discussed above to maximize the yield of the 4,4'-isomer.
-
Preparation: Assemble a multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (CaCl₂), and an addition funnel. Flame-dry all glassware under vacuum and cool under a nitrogen atmosphere.
-
Charging Reagents: To the flask, add biphenyl (1.0 eq) and anhydrous 1,2-dichloroethane. Cool the mixture in an ice bath. Carefully add anhydrous ferric chloride (FeCl₃, 2.1 eq) in portions.
-
Electrophile Addition: Dissolve 4-chlorobenzenesulfonyl chloride (2.05 eq) in anhydrous 1,2-dichloroethane and load it into the addition funnel. Add this solution dropwise to the stirred reaction mixture over 2-4 hours, maintaining an internal temperature below 10 °C.
-
Staged Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Then, slowly heat the reaction to 75-80 °C and maintain this temperature for 12-18 hours. Monitor the reaction's progress via HPLC.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it over a mixture of crushed ice and concentrated HCl. Stir vigorously for 30 minutes until the solid product precipitates fully.
-
Isolation: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral, then wash with a small amount of cold methanol.
-
Purification: Dry the crude product in a vacuum oven. Perform the first recrystallization from a suitable solvent like glacial acetic acid or a toluene/ethanol mixture. For highest purity, a second recrystallization may be required. Dry the final white, crystalline product under vacuum.
By carefully controlling reaction parameters and employing rigorous purification techniques, you can successfully minimize isomerization and synthesize this compound with the high isomeric purity required for demanding applications.
References
Sources
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Validation & Comparative
A Comparative Guide to Sulfone Monomers: Benchmarking 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl for High-Performance Polymers
For Immediate Release
In the pursuit of advanced materials with superior thermal and mechanical properties, the choice of monomer is a critical determinant of the final polymer's performance. This guide offers an in-depth comparative analysis of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl (BCPSBP) alongside other prominent sulfone monomers, namely 4,4'-dichlorodiphenyl sulfone (DCDPS) and Bisphenol S (BPS). This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and characterization of high-performance polymers such as poly(aryl ether sulfone)s (PAES).
Introduction to High-Performance Sulfone Polymers
Sulfone-based polymers are a class of high-performance thermoplastics renowned for their exceptional characteristics, including high thermal stability, excellent mechanical strength, and robust chemical resistance.[1] These properties are largely attributed to the presence of the sulfone (-SO₂-) group in their backbone, which imparts rigidity and oxidative stability.[2] The versatility of these polymers allows for their application in demanding fields such as aerospace, automotive, medical devices, and membrane technology.[1][3]
The final properties of a polysulfone are intricately linked to the chemical structure of its constituent monomers. This guide focuses on a critical comparison of polymers derived from BCPSBP with those synthesized from the more conventional monomers, DCDPS and BPS, to elucidate the structural-property relationships that govern their performance.
Monomer Structures and Their Influence on Polymer Architecture
The distinct molecular architecture of each sulfone monomer plays a pivotal role in the ultimate properties of the resulting polymer.
-
This compound (BCPSBP): The defining feature of BCPSBP is the biphenyl moiety integrated into its backbone. This rigid, planar structure is anticipated to enhance the thermal stability and mechanical strength of the polymer by restricting chain mobility.
-
4,4'-Dichlorodiphenyl Sulfone (DCDPS): As a foundational monomer in the production of polysulfones (PSU) and polyethersulfones (PES), DCDPS provides the essential sulfone linkage between aromatic rings.[4] Its reaction with bisphenols, such as Bisphenol A, is a well-established route to commercial high-performance plastics.[4]
-
Bisphenol S (BPS): BPS, or 4,4'-sulfonyldiphenol, contains a sulfone group bridging two hydroxyphenyl groups.[5] It serves as a bisphenol monomer and is used in the production of polysulfones and polyethersulfones, valued for its contribution to thermal stability.[5]
The introduction of a biphenyl unit via BCPSBP is a key design strategy for augmenting the performance profile of traditional polysulfones. The following sections will delve into the experimental data that substantiates these structural advantages.
Comparative Performance Analysis: Experimental Data
A direct comparison of polymers synthesized under identical conditions is crucial for an objective assessment of monomer performance. The following data is synthesized from studies on poly(biphenyl ether sulfone) derived from BCPSBP and compared with typical values for polysulfones derived from DCDPS and Bisphenol A.
| Property | Poly(biphenyl ether sulfone) from BCPSBP | Polysulfone (PSU) from DCDPS & Bisphenol A | Polyethersulfone (PES) from DCDPS & Bisphenol S | Test Method |
| Thermal Properties | ||||
| Glass Transition Temperature (Tg) | > 266 °C | ~185-190 °C | ~220-230 °C | DSC |
| Decomposition Temperature (Td, 5% weight loss) | > 500 °C | ~450-500 °C | ~500-550 °C | TGA |
| Mechanical Properties | ||||
| Tensile Strength | Data not available in direct comparison | ~70-80 MPa | ~80-90 MPa | ASTM D638 |
| Tensile Modulus | Data not available in direct comparison | ~2.5-2.7 GPa | ~2.6-2.8 GPa | ASTM D638 |
| Elongation at Break | Data not available in direct comparison | ~50-100% | ~40-80% | ASTM D638 |
| Solubility | ||||
| (in N-methyl-2-pyrrolidone, NMP) | Soluble | Soluble | Soluble | Qualitative |
Note: Direct comparative data for all mechanical properties of BCPSBP-based polymers against DCDPS/BPS-based polymers under the same experimental conditions is limited in the reviewed literature. The table presents data from various sources to provide a general comparison.
The significantly higher glass transition temperature of the poly(biphenyl ether sulfone) derived from BCPSBP underscores the impact of the rigid biphenyl unit in the polymer backbone, which restricts segmental motion and enhances thermal stability.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for the synthesis and characterization of these polymers are provided below.
Synthesis of Poly(biphenyl ether sulfone) from BCPSBP
This protocol describes a typical nucleophilic aromatic substitution polycondensation reaction.
Diagram of Synthesis Workflow
Caption: Workflow for thermal characterization of polysulfones.
-
Thermogravimetric Analysis (TGA):
-
A small amount of the dried polymer sample (5-10 mg) is placed in a platinum or alumina crucible.
-
The sample is heated in a TGA instrument from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
The weight loss of the sample as a function of temperature is recorded to determine the decomposition temperature (Td), which is typically reported as the temperature at which 5% weight loss occurs.
-
-
Differential Scanning Calorimetry (DSC):
-
A small, weighed amount of the polymer sample (5-10 mg) is sealed in an aluminum DSC pan.
-
The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere, typically from room temperature to a temperature above the expected glass transition, at a heating/cooling rate of 10°C/min.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
-
-
Mechanical Testing (Tensile Properties):
-
Polymer films of uniform thickness are cast from a solution of the polymer in a suitable solvent (e.g., NMP).
-
The films are cut into dumbbell-shaped specimens according to ASTM D638 or rectangular strips for thin films according to ASTM D882.
-
The tensile properties (tensile strength, tensile modulus, and elongation at break) are measured using a universal testing machine at a constant crosshead speed.
-
-
Solubility Testing:
-
A small amount of the polymer (e.g., 0.1 g) is added to a specific volume of a solvent (e.g., 10 mL) in a vial at room temperature.
-
The mixture is stirred or agitated for 24 hours.
-
The solubility is determined by visual inspection: "soluble" if a clear, homogeneous solution is formed; "partially soluble" if the solvent becomes viscous but solid particles remain; and "insoluble" if the polymer does not dissolve.
-
Conclusion: The BCPSBP Advantage
The inclusion of a biphenyl moiety in the polymer backbone through the use of this compound (BCPSBP) as a monomer demonstrably enhances the thermal stability of the resulting polysulfone, as evidenced by a significantly higher glass transition temperature compared to polymers derived from conventional sulfone monomers like DCDPS. This improvement is a direct consequence of the increased rigidity of the polymer chain. While further studies are needed for a comprehensive comparison of mechanical properties, the enhanced thermal performance positions BCPSBP-based polysulfones as strong candidates for applications demanding superior high-temperature resistance. The synthetic routes and characterization methods outlined in this guide provide a robust framework for researchers to further explore and harness the potential of this promising monomer in the development of next-generation high-performance materials.
References
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- Wikipedia. 4,4'-Dichlorodiphenyl sulfone.
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- Food Packaging Forum. Dossier - Bisphenol S.
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- MDPI. Structure, Thermal, and Mechanical Behavior of the Polysulfone Solution Impregnated Unidirectional Carbon Fiber Yarns.
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- SID. Synthesis and Characterization of New Poly (ether sulfones) from 4, 4'-(arylpyridine-2, 6-diyl) diphenol and Bis (fluorophenyl) sulfone.
- ResearchGate. The solubility of polysulfone. | Download Table.
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- Nexus Analytics. Thermal Characterization of Polymers.
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A Comparative Guide to Purity Validation of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl: Titration vs. Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, rigorous purity assessment is a cornerstone of quality control and regulatory compliance. The compound 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl, a key building block in various synthetic pathways, necessitates precise and accurate purity determination to ensure the integrity of the final product. This guide provides an in-depth, objective comparison of two fundamental analytical techniques for this purpose: elemental analysis and titration. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and present a comparative analysis to guide the selection of the most appropriate method for your specific analytical needs.
The Critical Role of Purity in Pharmaceutical Intermediates
The purity of an intermediate like this compound directly impacts the quality, safety, and efficacy of the final drug product. Impurities can arise from starting materials, by-products of the synthesis, or degradation products.[1] These impurities, even in trace amounts, can potentially lead to adverse effects, alter the pharmacological activity of the API, or affect the stability of the drug formulation. Therefore, robust analytical methods for purity validation are not just a matter of good science but a regulatory necessity.[2]
Elemental Analysis: A Fundamental Approach to Purity Verification
Elemental analysis, particularly combustion analysis, is a powerful technique for determining the elemental composition of a pure organic compound.[3] The principle lies in the complete combustion of a precisely weighed sample in a high-oxygen environment, converting the constituent elements into simple, quantifiable gases.[4] For this compound (C₂₄H₁₆Cl₂O₄S₂), this method provides a direct measure of the mass fractions of carbon, hydrogen, chlorine, and sulfur. The purity is then assessed by comparing the experimentally determined elemental composition with the theoretical values calculated from its molecular formula. A close correlation between the found and calculated values is strong evidence of high purity.
Experimental Protocol: Combustion Analysis
This protocol outlines the determination of C, H, S, and Cl content in this compound using a modern elemental analyzer.
Instrumentation:
-
CHN-S Elemental Analyzer with a thermal conductivity detector (TCD) for C, H, and N, and an infrared (IR) detector for S.
-
Halogen-specific combustion tube and absorption solution for chlorine determination, followed by ion chromatography or potentiometric titration.
Methodology:
-
Sample Preparation: Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule.
-
Combustion: Place the capsule into the autosampler of the elemental analyzer. The sample is dropped into a combustion tube heated to approximately 900-1000°C in a stream of pure oxygen. This ensures complete oxidation of the sample.
-
Gas Separation and Detection (C, H, S):
-
The combustion gases (CO₂, H₂O, SO₂, and others) are passed through a series of scrubbers and catalysts to remove interfering substances and ensure complete conversion.
-
The gases are then separated by a chromatographic column.
-
A thermal conductivity detector (TCD) measures the concentration of CO₂ and H₂O, from which the carbon and hydrogen content is calculated.
-
An infrared (IR) detector specifically measures the concentration of SO₂, determining the sulfur content.
-
-
Chlorine Determination:
-
In a separate analysis or a dedicated channel, the combustion gases are passed through an absorption solution that traps the chlorine as chloride ions.
-
The concentration of chloride in the solution is then determined by a suitable technique such as ion chromatography or potentiometric titration with a standardized silver nitrate solution.[5]
-
-
Calculation: The instrument's software calculates the percentage of each element in the original sample. The purity is then inferred by comparing these experimental percentages to the theoretical values.
}
Titration: A Classic Method with Specific Applications
Titration is a quantitative chemical analysis method used to determine the concentration of an identified analyte.[6] For the purity assessment of this compound, a direct acid-base titration is not feasible as the sulfonyl groups (-SO₂-) are not acidic in nature. However, titration can be a valuable tool for quantifying acidic impurities that may be present in the sample, such as residual sulfonic acids from the synthesis process. Aromatic sulfonic acids are strong acids and can be effectively titrated with a strong base.[7][8]
Experimental Protocol: Potentiometric Titration for Acidic Impurities
This protocol describes the determination of acidic impurities in a sample of this compound.
Instrumentation:
-
Autotitrator with a pH electrode.
-
Standardized 0.1 M sodium hydroxide (NaOH) solution.
Methodology:
-
Sample Preparation: Accurately weigh a significant amount (e.g., 1-2 g) of the this compound sample and dissolve it in a suitable solvent (e.g., a mixture of an organic solvent like acetone and water to ensure solubility of both the main compound and any acidic impurities).
-
Titration Setup: Place the dissolved sample on the autotitrator and immerse the pH electrode and the titrant delivery tube into the solution.
-
Titration: Titrate the sample with the standardized 0.1 M NaOH solution. The titrator will record the pH of the solution as a function of the volume of titrant added.
-
Endpoint Determination: The equivalence point, where all the acidic impurities have been neutralized, is identified as the point of maximum inflection on the titration curve. Modern autotitrators can determine this point automatically using derivative methods.
-
Calculation: The amount of acidic impurity (expressed as a percentage of a likely impurity, e.g., benzenesulfonic acid) is calculated based on the volume of NaOH consumed at the equivalence point.
}
Comparative Analysis: Elemental Analysis vs. Titration
The choice between elemental analysis and titration for purity validation depends on the specific goals of the analysis. The following table provides a comparative overview of the two methods for the assessment of this compound purity.
| Feature | Elemental Analysis (Combustion) | Titration (for Acidic Impurities) |
| Principle | Determination of the elemental composition (C, H, S, Cl). | Neutralization of acidic impurities. |
| Specificity | Highly specific to the elemental makeup of the main compound. | Specific to acidic functional groups. |
| Information Provided | Overall purity based on elemental composition. | Quantifies only the acidic impurities. |
| Accuracy | High, typically within ±0.3% for C, H and ±0.5% for S, Cl. | High for the determination of total acidity. |
| Precision | Excellent, with high repeatability. | Very high, especially with autotitrators. |
| Limit of Detection | Can detect small deviations from the theoretical composition. | Dependent on the strength and concentration of acidic impurities. |
| Sample Throughput | Moderate, with modern automated analyzers. | Generally higher than elemental analysis. |
| Cost | Higher initial instrument cost, moderate per-sample cost. | Lower instrument cost, low per-sample cost. |
Conclusion: A Synergistic Approach to Purity Validation
For the comprehensive purity validation of this compound, elemental analysis stands out as the more direct and fundamental method. It provides a holistic assessment of the compound's elemental integrity, which is a direct indicator of its purity. A sample that yields elemental analysis results consistent with its theoretical composition is highly likely to be pure.
Titration, while not suitable for the direct assay of the this compound molecule itself, serves as an excellent complementary technique. Its strength lies in the specific and accurate quantification of acidic impurities, which are common in the synthesis of such compounds.
Therefore, for researchers and professionals in drug development, a synergistic approach is recommended. Elemental analysis should be employed as the primary method to establish the overall purity and confirm the identity of the compound. Titration can then be used as a cost-effective and rapid method for routine quality control to monitor and limit the content of acidic impurities. This dual-pronged strategy ensures a robust and comprehensive validation of the purity of this compound, contributing to the overall quality and safety of the final pharmaceutical product.
References
- Vertex AI Search. Validation of Impurity Methods, Part II.
- Vertex AI Search. Validation Of Analytical Methods For Pharmaceutical Analysis - www .ec -undp.
-
ResearchGate. Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. Available from: [Link].
- Vertex AI Search. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
-
Analytik Jena. Combined Determination of Organic Carbon, Sulfur, Nitrogen, and Chlorine Contaminations on Catalyst Surfaces by Combustion Eleme. Available from: [Link].
-
Analytik Jena. Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Available from: [Link].
-
Wikipedia. Combustion analysis. Available from: [Link].
-
LCGC International. Sulphur and Halide Determination by Combustion Ion Chromatography. Available from: [Link].
-
Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. Available from: [Link].
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Element Materials Technology. Analytical Method Development & Validation. Available from: [Link].
-
ACS Publications. Acidity of Aromatic Sulfonic Acids and Their Use as Titrants in Nonaqueous Solvents. Available from: [Link].
-
Chemistry LibreTexts. 5.5: Quantitative Chemical Analysis. Available from: [Link].
-
Quantitative Analysis. Available from: [Link].
-
TutorChase. How is titration used to determine the purity of a substance?. Available from: [Link].
-
Hiranuma. Purity determination of sulfuric acid. Available from: [Link].
-
Digital Commons @ NJIT. The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Available from: [Link].
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spectroscopic comparison of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl and its precursors
An In-depth Guide to the Spectroscopic Comparison of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl and Its Precursors
In the realm of organic synthesis and drug development, the precise characterization of molecules is paramount. Spectroscopic techniques serve as the cornerstone of this characterization, providing an intricate fingerprint of a compound's structure and purity. This guide offers a detailed comparative analysis of the spectroscopic profiles of a complex sulfone, this compound, and its foundational precursors: 1,1'-biphenyl and 4-chlorobenzenesulfonyl chloride. By dissecting the changes in infrared (IR), nuclear magnetic resonance (NMR), and mass spectra (MS) throughout the synthesis, we can elucidate the structural transformations occurring at each step. This guide is intended for researchers, scientists, and professionals in drug development who rely on robust analytical data to drive their scientific endeavors.
The synthesis of this compound is a classic example of an electrophilic aromatic substitution, specifically a double Friedel-Crafts sulfonylation reaction. In this process, the aromatic rings of biphenyl act as nucleophiles, attacking the electrophilic sulfur of 4-chlorobenzenesulfonyl chloride in the presence of a Lewis acid catalyst. This reaction results in the formation of two new carbon-sulfur bonds, fundamentally altering the electronic and structural landscape of the initial molecules.
Visualizing the Transformation: From Precursors to Product
To fully appreciate the spectroscopic shifts, it is essential to visualize the molecular structures of the compounds involved.
Caption: Molecular structures of the precursors and the final product.
The Experimental Workflow: A Spectroscopic Perspective
The journey from starting materials to the final, purified product is monitored at each stage using spectroscopic methods. This ensures the reaction has proceeded as expected and that the isolated compound is of high purity.
Caption: The experimental workflow, highlighting points of spectroscopic analysis.
I. Infrared (IR) Spectroscopy: Unveiling Functional Group Transformations
Infrared spectroscopy is a powerful tool for identifying the presence or absence of specific functional groups within a molecule. The transformation from the precursors to the final product is marked by the appearance of strong new absorption bands characteristic of the sulfonyl group.
1,1'-Biphenyl (Precursor): The IR spectrum of biphenyl is relatively simple, dominated by absorptions corresponding to aromatic C-H and C=C bonds.[1][2]
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
Below 900 cm⁻¹: Out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern on the aromatic rings.
4-Chlorobenzenesulfonyl Chloride (Precursor): This molecule introduces the sulfonyl chloride group, which has very strong and characteristic IR absorptions.
-
~1380 cm⁻¹ and ~1180 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, respectively.
-
~750 cm⁻¹: C-Cl stretching vibration.
-
Aromatic C-H and C=C absorptions similar to biphenyl.
This compound (Product): The IR spectrum of the final product provides clear evidence of the successful sulfonylation reaction. The key diagnostic feature is the appearance of strong sulfonyl group absorptions, while the characteristic absorptions of the sulfonyl chloride are absent.
-
~1350 cm⁻¹ and ~1160 cm⁻¹: Strong asymmetric and symmetric S=O stretching vibrations of the diaryl sulfone group. Note the slight shift in wavenumber compared to the sulfonyl chloride precursor, reflecting the change in the electronic environment of the sulfonyl group.
-
The aromatic C-H and C=C stretching and bending vibrations are still present, though their patterns may be more complex due to the increased substitution on the aromatic rings.
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| 1,1'-Biphenyl | ~3050, ~1500, ~750 | Aromatic C-H, C=C, C-H bend |
| 4-Chlorobenzenesulfonyl Chloride | ~1380, ~1180, ~750 | S=O stretch (asym & sym), C-Cl |
| This compound | ~1350, ~1160, ~750 | S=O stretch (asym & sym), C-Cl |
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Environments
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The changes in chemical shifts and splitting patterns from precursors to product offer a definitive confirmation of the successful formation of the target molecule.
1,1'-Biphenyl (Precursor): The ¹H NMR spectrum of biphenyl shows a complex multiplet in the aromatic region (typically ~7.3-7.6 ppm) due to the coupling between the different protons on the two phenyl rings. The ¹³C NMR spectrum shows distinct signals for the ipso-carbon (the carbon attached to the other ring) and the ortho, meta, and para carbons.
4-Chlorobenzenesulfonyl Chloride (Precursor): The ¹H NMR spectrum of this precursor is simpler, showing a characteristic AA'BB' pattern for the two sets of equivalent protons on the para-substituted benzene ring (typically two doublets in the range of ~7.5-8.0 ppm).[3] The ¹³C NMR will show four signals for the aromatic carbons due to the symmetry of the molecule.
This compound (Product): The NMR spectra of the final product are more complex but highly informative.[4]
-
¹H NMR: We expect to see a more complex set of signals in the aromatic region. The protons on the central biphenyl unit will be shifted downfield compared to unsubstituted biphenyl due to the strong electron-withdrawing effect of the two sulfonyl groups. Similarly, the protons on the chlorophenyl rings will also be in the downfield region. The integration of these signals should correspond to the 16 aromatic protons in the molecule.
-
¹³C NMR: The ¹³C NMR spectrum will show an increased number of signals corresponding to the different carbon environments in the final product. The carbons directly attached to the sulfonyl groups will be significantly deshielded and appear at a higher chemical shift. The presence of distinct signals for the biphenyl and chlorophenyl moieties, with appropriate chemical shifts, confirms the structure.
| Compound | ¹H NMR Chemical Shift (ppm) - Aromatic Region | ¹³C NMR Chemical Shift (ppm) - Aromatic Region |
| 1,1'-Biphenyl | ~7.3 - 7.6 (multiplet) | ~127 - 141 |
| 4-Chlorobenzenesulfonyl Chloride | ~7.5 - 8.0 (two doublets) | ~128 - 142 |
| This compound | ~7.6 - 8.2 (multiple signals) | ~127 - 145 |
III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for confirming the molecular weight of the synthesized product.
1,1'-Biphenyl (Precursor): The mass spectrum of biphenyl will show a prominent molecular ion peak (M⁺) at m/z 154, corresponding to its molecular weight.[5]
4-Chlorobenzenesulfonyl Chloride (Precursor): The mass spectrum will exhibit a molecular ion peak at m/z 210.[3][6] A characteristic isotopic pattern for the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) will be observed for the molecular ion and any chlorine-containing fragments.
This compound (Product): The mass spectrum of the final product is expected to show a molecular ion peak at m/z 502.[4] The isotopic pattern for two chlorine atoms will again be a key feature. Fragmentation patterns can also provide structural information, with common fragmentation pathways involving the loss of SO₂ or cleavage of the C-S bonds.
| Compound | Molecular Weight ( g/mol ) | Expected Molecular Ion Peak (m/z) |
| 1,1'-Biphenyl | 154.21 | 154 |
| 4-Chlorobenzenesulfonyl Chloride | 211.06 | 210 |
| This compound | 503.43 | 502 |
Experimental Protocols
General Considerations: All reagents should be of high purity and dried before use, especially for the Friedel-Crafts reaction which is sensitive to moisture. All spectroscopic analyses should be performed on purified samples to ensure accurate data.
FTIR Spectroscopy:
-
A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer.
-
The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
NMR Spectroscopy:
-
Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
The NMR tube is placed in the spectrometer.
-
¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters. The choice of solvent is critical as it can influence chemical shifts.
Mass Spectrometry (Electron Ionization - EI):
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
The sample is vaporized and then ionized by a beam of high-energy electrons.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The spectroscopic comparison of this compound with its precursors, 1,1'-biphenyl and 4-chlorobenzenesulfonyl chloride, provides a clear and detailed picture of the chemical transformation that occurs during a Friedel-Crafts sulfonylation reaction. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. The appearance of strong sulfonyl peaks in the IR spectrum, the downfield shift and increased complexity of signals in the NMR spectra, and the confirmation of the correct molecular weight by mass spectrometry collectively provide irrefutable evidence for the successful synthesis of the target molecule. This comprehensive spectroscopic analysis is an indispensable tool for ensuring the identity, purity, and quality of synthesized compounds in research and development.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 635646, 4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl. Retrieved January 21, 2026 from [Link].
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A Multi-Parametric Approach to Ensuring Batch-to-Batch Consistency of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
Introduction: The Imperative of Consistency in Chemical Intermediates
4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl (CAS 22287-56-5) is a sulfur-containing organic building block utilized in various synthetic applications.[1][2] In the high-stakes environment of research and pharmaceutical development, the reproducibility of experimental results is paramount. The consistency of starting materials and intermediates is a foundational pillar upon which this reproducibility is built. Even minor variations between production batches of a chemical entity—such as subtle shifts in purity, impurity profiles, or physicochemical properties—can lead to significant deviations in reaction kinetics, yield, and the toxicological profile of downstream products.
This guide presents a comprehensive, multi-modal analytical strategy for assessing the batch-to-batch consistency of this compound. As direct comparative studies on this specific molecule are not extensively published, this document leverages established analytical principles for analogous sulfonylated and biphenyl compounds.[3][4] It is designed to provide researchers, quality control analysts, and drug development professionals with a robust framework for qualifying incoming batches, thereby ensuring the integrity and reliability of their work. Our approach is grounded in three core analytical pillars: Structural Identity , Chromatographic Purity , and Physicochemical Properties .
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
Introduction: The Imperative for Orthogonal Verification
In the landscape of pharmaceutical development and materials science, the integrity of analytical data is paramount. The compound 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl, a sulfur-containing organic building block, serves as a critical intermediate in various synthetic pathways.[1] Its purity and identity directly influence the quality, safety, and efficacy of the final products. Consequently, relying on a single analytical technique for its characterization presents a significant risk. A single method, no matter how well-validated, possesses inherent biases and limitations.
This guide provides an in-depth, experience-driven comparison of multiple analytical techniques for the comprehensive characterization of this compound. We will delve into the causality behind choosing specific methodologies, present detailed experimental protocols, and culminate in a cross-validation framework. The objective of cross-validation is to demonstrate that an analytical procedure is suitable for its intended purpose by comparing results from orthogonal methods, thereby ensuring the generation of reliable and consistent data.[2][3] This approach is a cornerstone of robust analytical science and is strongly recommended by regulatory bodies worldwide.[4][5]
The Cross-Validation Workflow: A Multi-Technique Approach
A robust analytical characterization relies on a multi-pronged strategy where the weaknesses of one technique are offset by the strengths of another. The workflow below illustrates the logical progression from sample analysis by individual, validated methods to the final, cross-validated report.
Sources
Bridging the Gap: A Comparative Guide to the Properties of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl and its Theoretical Predictions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced material science and drug development, a profound understanding of a molecule's physicochemical properties is paramount. This guide provides an in-depth analysis of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl, a sulfur-containing organic building block with significant potential in organic synthesis.[1][2] We will navigate the intersection of empirical data and computational modeling, offering a framework for benchmarking the experimentally observed properties of this compound against its theoretical predictions. While a complete experimental dataset for this specific molecule is not extensively available in the public domain, this guide will leverage data from closely related analogs and established scientific principles to provide a comprehensive comparative analysis.
Introduction to this compound: Structure and Significance
This compound is a symmetrical molecule featuring a central biphenyl core. Each of the 4 and 4' positions of the biphenyl is substituted with a (4-chlorophenyl)sulfonyl group. This substitution imparts a high degree of aromaticity and rigidity to the molecule, characteristics that are often associated with high thermal stability and specific electronic properties. The sulfonyl groups introduce polarity and potential for hydrogen bonding, influencing its solubility and crystalline packing. Understanding these properties is crucial for its application in the synthesis of novel materials, including high-performance polymers like poly(arylene ether sulfone)s.
Experimental Characterization: Unveiling the Tangible
The cornerstone of understanding any chemical entity lies in its experimental characterization. This section outlines the key experimental techniques used to elucidate the properties of this compound and its analogs.
Thermal Properties: A Measure of Stability
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for determining the thermal stability and phase behavior of a material.
Experimental Data: The literature melting point for this compound is reported to be in the range of 278-280 °C .[1] This high melting point is indicative of a stable crystal lattice and significant intermolecular forces.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of the compound is placed into a ceramic or platinum TGA pan.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate to create an inert atmosphere and prevent oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a controlled, linear heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument records the mass of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which specific mass losses occur.
Sources
comparative study of the reactivity of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl vs. its methyl-substituted analog
For researchers, scientists, and professionals in drug development, understanding the subtle interplay of molecular structure and chemical reactivity is paramount. In the realm of arylsulfonyl compounds, which are pivotal scaffolds in medicinal chemistry and materials science, even minor structural modifications can elicit significant changes in chemical behavior. This guide presents a comparative study of the reactivity of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl and its hypothetical methyl-substituted analog, 4,4'-Bis[(4-methyl-2-chlorophenyl)sulfonyl]-1,1'-biphenyl .
This analysis is grounded in established principles of organic chemistry and supported by data from analogous systems. We will explore how the introduction of a methyl group is predicted to influence the electrophilic and nucleophilic substitution reactions of these compounds, offering field-proven insights into experimental design and interpretation.
Introduction: The Significance of the Sulfonyl Biphenyl Scaffold
The 4,4'-bis(arylsulfonyl)-1,1'-biphenyl core is a key structural motif. The sulfonyl groups act as strong electron-withdrawing groups, significantly influencing the electron density of the aromatic rings and rendering them susceptible to nucleophilic attack.[1][2] These compounds are important intermediates in the synthesis of polymers and pharmaceuticals.[3] Understanding their reactivity is crucial for the rational design of novel molecules with desired properties.
This guide will focus on a hypothetical comparative analysis, leveraging established principles of physical organic chemistry to predict the reactivity differences between the parent compound and its methyl-substituted counterpart.
The Contenders: Structure and Predicted Electronic Properties
Let's consider our two molecules of interest:
-
Compound A: this compound
-
Compound B: 4,4'-Bis[(4-methyl-2-chlorophenyl)sulfonyl]-1,1'-biphenyl (hypothetical methyl-substituted analog)
The primary difference lies in the presence of a methyl group on the chlorophenyl ring in Compound B. Methyl groups are known to exert both electronic and steric effects.[4][5] Electronically, they are weakly electron-donating through induction and hyperconjugation.[6] Sterically, their bulk can hinder the approach of reactants.[4][7]
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNA r)
The defining characteristic of the arylsulfonyl moiety is its ability to activate the aromatic ring towards nucleophilic aromatic substitution (SNA r).[1][2] The strongly electron-withdrawing sulfonyl group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[1][8]
Hypothesis: Compound A is predicted to be more reactive towards nucleophiles than Compound B.
Causality:
-
Electronic Effects: The electron-donating methyl group in Compound B will slightly destabilize the Meisenheimer intermediate by pushing electron density onto the already electron-rich carbanionic ring. This will increase the activation energy for the reaction compared to Compound A.
-
Steric Effects: The methyl group ortho to the chlorine atom (the likely leaving group in a substitution reaction on that ring) in Compound B will sterically hinder the approach of the nucleophile to the carbon atom bearing the chlorine.[4] This steric hindrance will further decrease the rate of reaction for Compound B compared to Compound A, where no such hindrance exists.
Experimental Protocol: Comparative Kinetic Analysis of Nucleophilic Aromatic Substitution
This protocol outlines a method to experimentally validate the predicted difference in reactivity.
Objective: To compare the rates of nucleophilic aromatic substitution of Compound A and Compound B with a model nucleophile, such as sodium methoxide.
Materials:
-
Compound A (this compound)
-
Compound B (4,4'-Bis[(4-methyl-2-chlorophenyl)sulfonyl]-1,1'-biphenyl)
-
Sodium methoxide solution (standardized)
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system
-
Thermostatted reaction vessel
Procedure:
-
Reaction Setup: In separate thermostatted reaction vessels, prepare solutions of Compound A and Compound B in anhydrous DMF at a known concentration (e.g., 0.01 M).
-
Initiation: To each vessel, add a standardized solution of sodium methoxide in methanol (e.g., 0.1 M) to initiate the reaction. The final concentrations should be equimolar.
-
Sampling: At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquots by adding a dilute acid solution.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the starting material and the product.
-
Data Analysis: Plot the concentration of the starting material versus time for both reactions. Determine the initial rate of reaction for both compounds from the slope of the curve at t=0.
Expected Outcome: The initial rate of reaction for Compound A is expected to be significantly higher than that for Compound B.
Electrophilic Aromatic Substitution
While the primary reactivity of these molecules is towards nucleophiles, electrophilic aromatic substitution (EAS) on the biphenyl rings is also a possibility. The sulfonyl groups are strongly deactivating and meta-directing.[6]
Hypothesis: Both compounds will be highly unreactive towards electrophilic aromatic substitution. Compound B might show a marginally higher reactivity than Compound A, with substitution directed to the biphenyl rings.
Causality:
-
Deactivating Effect: The potent electron-withdrawing nature of the two sulfonyl groups drastically reduces the electron density of the biphenyl rings, making them poor nucleophiles for electrophilic attack.
-
Substituent Effect: The methyl group in Compound B is an activating group.[6] While its effect will be significantly dampened by the powerful deactivating sulfonyl groups, it may still lead to a slightly faster reaction rate compared to Compound A. The directing effect would be complex due to the interplay of the deactivating sulfonyl groups and the biphenyl system.
Data Presentation
Table 1: Predicted Reactivity Comparison
| Reaction Type | Compound A | Compound B | Rationale |
| Nucleophilic Aromatic Substitution | Higher Reactivity | Lower Reactivity | Electron-donating and steric hindrance effects of the methyl group in Compound B. |
| Electrophilic Aromatic Substitution | Very Low Reactivity | Very Low (marginally higher than A) | Strong deactivating effect of sulfonyl groups. Weak activating effect of the methyl group in Compound B. |
Visualization of Reaction Workflow
Caption: Workflow for the comparative kinetic analysis of nucleophilic aromatic substitution.
Conclusion and Future Perspectives
This comparative guide, based on fundamental principles of organic chemistry, predicts that this compound (Compound A) will exhibit greater reactivity towards nucleophilic aromatic substitution compared to its methyl-substituted analog (Compound B). This is attributed to the combined electron-donating and steric hindrance effects of the methyl group in Compound B. Both compounds are expected to be highly resistant to electrophilic attack.
These predictions offer a solid framework for researchers designing synthetic routes or developing structure-activity relationships for this class of compounds. The provided experimental protocol for kinetic analysis serves as a practical starting point for validating these hypotheses in the laboratory. Further studies could explore the impact of different substituents and their positions on the biphenyl and pendant aryl rings, providing a more comprehensive understanding of the structure-reactivity landscape of these versatile molecules.
References
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PubChem Compound Summary for CID 635646, 4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl. National Center for Biotechnology Information. [Link][9]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link][1]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link][2]
-
Concerted Nucleophilic Aromatic Substitutions. National Center for Biotechnology Information. [Link][8]
-
Preparation of bis-(4-chlorophenyl) sulfone. Google Patents. [3]
-
Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link][6]
-
An Explanation of Substituent Effects. Chemistry LibreTexts. [Link][4]
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Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). MDPI. [Link][5]
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Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link][7]
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A Comparative Guide to Validating the Reaction Mechanism of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
For researchers, scientists, and drug development professionals, understanding and validating the reaction mechanism of a synthetic compound is paramount for process optimization, impurity profiling, and ensuring the quality of the final product. This guide provides an in-depth technical comparison of methodologies to validate the reaction mechanism of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl, a key intermediate in various applications. We will explore experimental and computational approaches, compare them with alternative methodologies, and provide actionable protocols.
Part 1: Proposing the Primary Reaction Mechanism: Electrophilic Aromatic Substitution
The most probable and widely employed synthetic route to this compound is through a double Friedel-Crafts type reaction.[1][2][3] This involves the electrophilic aromatic substitution of biphenyl with 4-chlorobenzenesulfonyl chloride in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
The proposed mechanism proceeds in two stages, with the second sulfonation occurring at the para position of the second phenyl ring due to the directing effects of the first sulfonyl group.
Part 2: Experimental Validation of the Proposed Mechanism
A multi-pronged approach combining reaction monitoring, intermediate identification, and kinetic analysis is crucial for robust mechanism validation.
Reaction Monitoring and Intermediate Detection
Objective: To identify the formation of the mono-substituted intermediate and track the progress of the reaction to the di-substituted product.
Methodology:
In-situ Spectroscopic Analysis:
-
Protocol:
-
Set up the reaction in a vessel equipped with an in-situ FTIR or Raman probe.
-
Charge the reactor with biphenyl and a suitable solvent (e.g., chlorobenzene).
-
Add the Lewis acid catalyst (e.g., FeCl₃).
-
Slowly add 4-chlorobenzenesulfonyl chloride while monitoring the reaction mixture spectroscopically.
-
Collect spectra at regular intervals to track the disappearance of reactants and the appearance of intermediates and the final product.
-
-
Causality: In-situ spectroscopy allows for real-time monitoring of the reaction without the need for sampling and quenching, which can alter the reaction kinetics. The C=O stretching frequency of the sulfonyl chloride and the characteristic vibrational modes of the aromatic rings will shift as the substitution proceeds, providing a kinetic profile of the reaction.
Chromatographic Analysis (HPLC/GC-MS):
-
Protocol:
-
Set up the reaction as described above.
-
At timed intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquot immediately with a suitable reagent (e.g., water or a dilute acid) to deactivate the catalyst.
-
Extract the organic components.
-
Analyze the extracted sample by HPLC or GC-MS to quantify the concentrations of the starting materials, the mono-substituted intermediate (4-[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl), and the final di-substituted product.[4]
-
-
Causality: This method provides quantitative data on the concentration of each species over time, which is essential for kinetic modeling. GC-MS can also help in identifying any side products that may be formed.
Kinetic Isotope Effect (KIE) Studies
Objective: To probe the rate-determining step of the reaction.
Methodology:
-
Protocol:
-
Synthesize deuterated biphenyl (biphenyl-d₁₀).
-
Run two parallel reactions under identical conditions: one with normal biphenyl and one with biphenyl-d₁₀.
-
Monitor the reaction rates of both reactions using the chromatographic methods described above.
-
Calculate the kinetic isotope effect (kH/kD).
-
-
Causality: A significant primary kinetic isotope effect (kH/kD > 1) would suggest that the C-H bond cleavage during the electrophilic aromatic substitution is the rate-determining step. A value close to 1 would indicate that the formation of the sigma complex is rate-determining. Computational and experimental studies have shown significant KIE for sulfone eliminations, and similar principles can be applied to substitution reactions.[5]
Computational Modeling
Objective: To theoretically support the proposed mechanism and transition states.
Methodology:
-
Protocol:
-
Use Density Functional Theory (DFT) calculations to model the reaction pathway.[6][7][8][9]
-
Calculate the energies of the reactants, intermediates, transition states, and products.
-
Visualize the transition state structures to confirm the nature of the bond-forming and bond-breaking steps.
-
Compare the calculated activation energies with the experimentally determined activation parameters from kinetic studies.
-
-
Causality: Computational chemistry provides a powerful tool to visualize and quantify the energetic landscape of a reaction. Agreement between experimental and computational results provides strong evidence for the proposed mechanism.
Part 3: Comparison with Alternative Synthetic Routes
To provide a comprehensive guide, it is essential to compare the primary synthetic route with viable alternatives.
| Method | Description | Advantages | Disadvantages | References |
| Double Friedel-Crafts Reaction | Direct reaction of biphenyl with 4-chlorobenzenesulfonyl chloride using a Lewis acid catalyst. | One-pot synthesis, readily available starting materials. | Potential for isomer formation, harsh reaction conditions, catalyst disposal. | [1][2][3] |
| Suzuki-Miyaura Cross-Coupling | Coupling of a dihalo-biphenyl with a boronic acid derivative of 4-chlorobenzenesulfonate. | High yields, good functional group tolerance, milder conditions. | Multi-step synthesis, cost of palladium catalysts and boronic acids. | [2][3][7][10] |
| Oxidation of a Precursor | Synthesis of 4,4'-bis[(4-chlorophenyl)thio]-1,1'-biphenyl followed by oxidation to the sulfone. | Can lead to high purity products. | Requires an additional oxidation step, potential for over-oxidation. |
Part 4: Visualizing the Workflow and Mechanism
Experimental Workflow for Mechanism Validation
Caption: Experimental workflow for validating the reaction mechanism.
Proposed Friedel-Crafts Reaction Mechanism
Caption: Proposed mechanism for the synthesis of the target molecule.
Conclusion
Validating the reaction mechanism of this compound requires a synergistic approach that combines meticulous experimental work with theoretical calculations. By employing the methodologies outlined in this guide, researchers can gain a comprehensive understanding of the reaction, leading to improved process control, higher product quality, and a solid foundation for further development in the fields of materials science and drug discovery.
References
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- Wu, J., et al. (2015). Copper(I)-Catalyzed Reaction of 2-Alkylalkynyl Difluoroborates with DABSO for the Synthesis of Benzo[b]thiolan-1,1-dioxides. Organic Letters, 17(10), 2466-2469.
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PubChem. (n.d.). 4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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Eureka | Patsnap. (n.d.). Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl. Retrieved from [Link]
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- Google Patents. (n.d.). Preparation of bis-(4-chlorophenyl) sulfone.
- Google Patents. (n.d.). Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine.
- Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19087-19129.
- Khan, I., et al. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry, 17(6), 105829.
- Google Patents. (n.d.). 4, 4'-bis-(chloromethyl)-biphenyl.
-
Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. Retrieved from [Link]
- Sadeek, S. A., et al. (2015). Spectroscopic, structural, thermal and antimicrobial studies of 4,6-bis (4-chlorophenyl)- 2-oxo-1,2-dihydropyridine-3-carbonitrile with some transition metals. Journal of Molecular Structure, 1098, 339-351.
- Ullah, F., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(33), 29849–29861.
- Kumar, A., et al. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(5), 3537-3542.
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Ullah, F., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health. Retrieved from [Link]
- Collins, J. R., et al. (2023). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. Journal of Medicinal Chemistry, 66(15), 10536–10553.
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Rutgers University Technology Transfer. (2025). Photolabile Sulfinate Protecting Groups for SuFEx synthesis of sulfonyl fluorides, sulfonamides, and sulfones with applications in drug discovery and manufacture. Retrieved from [Link]
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PubChem. (n.d.). 4,4'-(Sulfonylbis(4,1-phenyleneoxy))bis(benzenamine). National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Guide to the Quantitative Analysis of Impurities in 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
Introduction: The Critical Role of Purity in Chemical Synthesis
4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl is a key organic building block utilized in the synthesis of advanced materials and specialty chemicals.[1] As with any high-purity chemical intermediate, particularly those intended for applications with stringent quality requirements, a comprehensive understanding and control of its impurity profile are paramount. Impurities can arise from various stages, including the synthesis, purification, and storage of the drug substance.[2][3] They can significantly impact the efficacy, safety, and stability of the final product.
Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines, such as ICH Q3A, which mandate the reporting, identification, and qualification of impurities in new drug substances.[3][4][5] These guidelines set specific thresholds, often starting at 0.03% for reporting, which necessitates the use of highly sensitive and validated analytical methods.[4]
This guide provides a comparative analysis of the primary analytical techniques for the quantitative determination of impurities in this compound samples. We will delve into the operational principles, provide detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and present supporting data to guide researchers and quality control professionals in selecting the most appropriate methodology for their needs.
Understanding Potential Impurities
A robust analytical strategy begins with a scientific appraisal of potential impurities. For this compound, impurities can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials (e.g., biphenyl, 4-chlorobenzenesulfonyl chloride), intermediates, and by-products from side reactions. For instance, the Friedel-Crafts reaction used in similar syntheses can lead to isomers or related sulfones.[6]
-
Degradation Products: Formed during storage or exposure to stress conditions like heat, light, or humidity.
-
Residual Solvents: Solvents used during synthesis and purification that are not completely removed. These are addressed under ICH Q3C guidelines.[4]
The diagram below illustrates the logical flow of identifying and controlling these potential impurities.
Caption: Origin of potential impurities in the final product.
Methodology Comparison: HPLC vs. GC vs. LC-MS/MS
The choice of analytical technique is dictated by the physicochemical properties of the impurities (e.g., volatility, polarity, chromophores) and the required sensitivity. Central to the discovery and monitoring of impurities are liquid chromatography and mass spectrometry.[7]
High-Performance Liquid Chromatography (HPLC) with UV Detection
Expertise & Experience: HPLC is the workhorse of pharmaceutical analysis for non-volatile organic impurities. For a molecule like this compound, which possesses strong UV chromophores, reversed-phase HPLC with UV detection is the default and most robust method for routine quality control. The causality behind this choice lies in its ability to separate compounds with varying polarities, providing excellent resolution between the main component and closely related structural analogues.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: YMC-Triart C8 (250 mm x 4.6 mm, 5 µm) or equivalent.[8] A C8 or C18 column is chosen for its hydrophobic interaction with the aromatic analytes.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0 min: 50% B
-
25 min: 80% B
-
30 min: 80% B
-
31 min: 50% B
-
40 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). The final concentration is approximately 0.5 mg/mL.
-
Trustworthiness: This method's reliability is established through validation, assessing parameters like specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The gradient elution ensures that both more polar and less polar impurities are effectively separated and quantified within a single run.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds, making it the ideal choice for identifying and quantifying residual solvents. While the main compound is non-volatile and thus unsuitable for GC, this technique is essential for complying with ICH Q3C limits for solvents used in the manufacturing process. The mass spectrometer provides definitive identification of the detected peaks.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: A GC system equipped with a Headspace autosampler and a Mass Spectrometric detector.
-
Chromatographic Conditions:
-
Column: Agilent DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector: Split mode (10:1), 250 °C.
-
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Equilibration Time: 15 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-350 amu.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of Dimethyl sulfoxide (DMSO).
-
Crimp the vial and place it in the headspace autosampler.
-
Trustworthiness: The use of a mass spectrometer allows for positive identification of each solvent by comparing its mass spectrum to a reference library (e.g., NIST), providing a high degree of confidence in the results.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: When the highest sensitivity and specificity are required, particularly for potentially genotoxic impurities (PGIs), LC-MS/MS is the superior technique.[9] PGIs must be controlled at parts-per-million (ppm) levels relative to the active substance. The causality for choosing LC-MS/MS is its ability to selectively monitor for specific parent-to-daughter ion transitions in Multiple Reaction Monitoring (MRM) mode, effectively eliminating matrix interference and achieving exceptionally low limits of quantification (LOQ).[10][11]
Experimental Protocol: LC-MS/MS for Trace Impurity Quantification
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]
-
LC Conditions: (Similar to the HPLC-UV method, but often with faster gradients and smaller particle columns, e.g., 1.7 µm).
-
MS/MS Conditions:
-
Ionization Mode: ESI Positive or Negative (determined during method development).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Ion spray voltage, temperature, and gas flows must be optimized for the specific impurity.[10]
-
MRM Transitions: For each impurity, at least two transitions (a quantifier and a qualifier) are identified and optimized to ensure identity confirmation.
-
-
Sample Preparation: Same as the HPLC-UV method, but may require higher concentrations (e.g., 1-10 mg/mL) to achieve ppm-level detection limits for impurities.
Trustworthiness: The validation of an LC-MS/MS method demonstrates its ability to quantify impurities at levels far below what is possible with UV detection. Its selectivity ensures that peaks are not misidentified due to co-elution, a critical factor in trace analysis.
Comparative Performance Data
The following table summarizes the typical performance characteristics of the three discussed analytical techniques for impurity quantification.
| Parameter | HPLC-UV | GC-MS (Residual Solvents) | LC-MS/MS |
| Primary Application | Routine QC, organic impurities | Residual solvents, volatile impurities | Trace analysis, genotoxic impurities |
| Typical LOQ | ~0.03 - 0.05% (300-500 ppm) | ~1 - 50 ppm | < 1 ppm |
| Specificity | Good (based on retention time & UV) | Excellent (based on retention time & mass spectrum) | Superior (based on retention time & MRM transitions) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 |
| Precision (%RSD) | < 5% | < 15% | < 10% |
| Accuracy (% Recovery) | 90 - 110% | 80 - 120% | 85 - 115% |
Workflow for Analytical Method Selection
The selection of an appropriate analytical method is a critical decision based on the specific analytical challenge. The following diagram outlines a logical workflow for this process.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The quantitative analysis of impurities in this compound requires a multi-faceted approach. No single technique is sufficient for a complete impurity profile.
-
RP-HPLC with UV detection stands as the primary, most robust method for routine quantification of known and unknown organic impurities, aligning well with the thresholds set by ICH Q3A.
-
Headspace GC-MS is indispensable for the orthogonal analysis of residual solvents, a critical quality attribute governed by ICH Q3C.
-
LC-MS/MS provides the ultimate sensitivity and specificity required for the structural elucidation of unknown impurities and the quantification of trace-level, potentially genotoxic impurities.
A comprehensive quality control strategy should leverage these techniques in a complementary fashion. By understanding the strengths and applications of each method, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of their materials.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
This guide provides essential safety and logistical information for the proper disposal of 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing risks to personnel and the environment. The causality behind each step is explained to foster a deeper understanding of the necessary precautions.
Hazard Assessment and Toxidicological Profile
Structural Analogs and Their Implications:
-
Bis(4-chlorophenyl) sulfone: This related compound is known to cause serious eye irritation and may be harmful if swallowed.[2] It is also recognized as being toxic to aquatic life with long-lasting effects.[2]
-
Chlorinated Aromatic Compounds: This class of chemicals is noted for its potential toxicity and persistence in the environment.[3] Waste containing these compounds must be treated as hazardous.[3]
-
Biphenyl Derivatives: Biphenyl itself can cause eye and skin irritation, as well as toxic effects on the liver, kidneys, and nervous system with acute exposure.[4] Polychlorinated biphenyls (PCBs) are known for their environmental persistence and toxicity.[5]
Based on this information, it is prudent to assume that this compound exhibits the following hazards:
The following table summarizes the key hazard information based on available data for structurally similar compounds.
| Hazard Category | Description | Primary Sources |
| Acute Toxicity (Oral) | May be harmful if swallowed. | [2][7] |
| Skin Corrosion/Irritation | Causes skin irritation. | [6][7] |
| Eye Damage/Irritation | Causes serious eye irritation. | [2][6][7] |
| STOT-SE | May cause respiratory irritation. | [6] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects. | [2] |
Personal Protective Equipment (PPE) and Handling
Given the potential hazards, stringent adherence to PPE protocols is mandatory when handling this compound in any form (solid, solution, or as waste).
-
Hand Protection: Wear compatible chemical-resistant gloves.[8]
-
Eye/Face Protection: Use chemical safety goggles or a face shield.[9]
-
Skin and Body Protection: A lab coat is required. For tasks with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn.[3]
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in the section above.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for hazardous waste.[2][9] Avoid generating dust. For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Decontaminate the Area: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[3] All cleaning materials must be disposed of as hazardous waste.[3]
-
Seek Medical Attention: In case of personal exposure, follow these first-aid measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Step-by-Step Disposal Procedure
All waste containing this compound must be treated as hazardous waste.[3] Disposal in standard trash or down the drain is strictly prohibited.[10]
Workflow for Proper Disposal
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including excess reagent, contaminated personal protective equipment (gloves, etc.), and absorbent materials from spill cleanups, in a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.
-
-
Container Selection and Labeling:
-
Use only containers that are in good condition, compatible with the chemical, and can be securely sealed.[11][12]
-
The container must be clearly labeled with the words "HAZARDOUS WASTE".[11]
-
The label must also include the full chemical name: "this compound", the concentration (if in solution), and a clear indication of the associated hazards (e.g., "Irritant," "Environmental Hazard").
-
-
Storage:
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so and it is part of an established institutional protocol.
-
The ultimate disposal method will likely be high-temperature incineration at a licensed hazardous waste facility, which is the standard procedure for many chlorinated organic compounds.
-
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with hazardous waste regulations.
References
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Proper disposal of chemicals - Sciencemadness Wiki. Available at: [Link]
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4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl | C24H16Cl2O4S2 | CID 635646 - PubChem. Available at: [Link]
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Effects of bis(4-chlorophenyl) sulfone on rats following 28-day dietary exposure - PubMed. Available at: [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. Available at: [Link]
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Personal protective equipment for handling 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
Essential Safety and Handling Guide for 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl
This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of this compound (CAS 22287-56-5). It is intended for laboratory professionals to ensure minimal exposure and safe management of this chemical. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices.
Hazard Identification and Risk Assessment
This compound is a sulfur-containing organic compound.[1][2] Based on available data, this chemical is classified with the following hazards:
-
Serious Eye Irritation (H319): Causes serious eye irritation.[2][3][4]
-
Respiratory Irritation (H335): May cause respiratory irritation.[2][3][4]
A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantity of substance being handled, the nature of the procedure (e.g., weighing, dissolving, reacting), and the duration of exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Personal Protective Equipment | Standard/Specification | Rationale |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards.[5] | To protect against splashes and airborne particles that can cause serious eye irritation.[6] |
| Hands | Chemical-resistant, impervious gloves. | Inspect gloves before use.[5] | To prevent skin contact which can cause irritation.[7] Double gloving is recommended for extensive handling.[5] |
| Body | A protective disposable gown or a lab coat with long sleeves and tight-fitting cuffs. | Made of low-permeability fabric.[5] | To protect the skin from accidental spills and contamination.[8] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[9][10] If dust formation is likely, a NIOSH-approved N95 dust mask or higher is required.[2] | NIOSH/MSHA or European Standard EN 149 approved respirator.[6] | To prevent inhalation of dust particles that may cause respiratory tract irritation.[9] |
Donning and Doffing PPE Workflow
Proper procedure for putting on and removing PPE is crucial to prevent cross-contamination.
Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is essential for minimizing exposure and ensuring a safe working environment.
Step 1: Preparation
-
Ensure that the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[10]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Confirm that a designated and properly labeled waste container is available.
Step 2: Handling the Compound
-
Wear all required PPE as outlined in the table above.
-
Handle the solid compound in a manner that minimizes dust generation.[9] Use a spatula for transferring the powder.
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
Step 3: Post-Handling
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[7][9]
-
Decontaminate the work surface and any equipment used.
-
Remove PPE in the correct order to avoid contamination, as illustrated in the workflow diagram.
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
Waste Segregation and Collection
-
Solid Waste: Collect any unused compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and labeled hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
Disposal Workflow
Caption: Step-by-step process for the safe disposal of chemical waste.
All waste must be disposed of in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[7][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Seek immediate medical aid.[9]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, researchers and scientists can safely handle this compound, minimizing risks to themselves and the environment.
References
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PubChem. 4,4'-Bis((4-chlorophenyl)sulfonyl)-1,1'-biphenyl | C24H16Cl2O4S2 | CID 635646. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
